molecular formula C10H10O B1365006 2-Phenylcyclobutanone CAS No. 42436-86-2

2-Phenylcyclobutanone

Cat. No.: B1365006
CAS No.: 42436-86-2
M. Wt: 146.19 g/mol
InChI Key: BJFZFQHWYGJPQD-UHFFFAOYSA-N
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Description

2-Phenylcyclobutanone is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFZFQHWYGJPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466792
Record name 2-phenylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42436-86-2
Record name 2-phenylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenylcyclobutanone CAS number 42436-86-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenylcyclobutanone (CAS: 42436-86-2)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42436-86-2), a versatile ketone that serves as a pivotal intermediate in advanced organic synthesis. Its unique strained four-membered ring structure, combined with the electronic influence of the adjacent phenyl group, imparts distinct reactivity that is of significant interest to researchers in synthetic chemistry and drug discovery. This document delves into the core physicochemical properties, detailed spectroscopic analysis, reactivity profile, synthetic methodologies, and safety protocols associated with this compound. Furthermore, we explore its emerging applications, particularly as a structural motif in the development of novel therapeutic agents, offering field-proven insights for professionals in pharmaceutical and chemical research.

Core Chemical and Physical Properties

This compound is an organic compound featuring a cyclobutanone ring substituted with a phenyl group at the alpha position.[1] This structure is fundamental to its chemical behavior. While some commercial suppliers list the compound as a solid, its physical state can vary with purity.[2] Key quantitative properties are summarized below for quick reference.

PropertyValueSource
CAS Number 42436-86-2[3],[4],[5]
Molecular Formula C₁₀H₁₀O[3],[4],[5]
Molecular Weight 146.19 g/mol [3],[4],[5]
IUPAC Name 2-phenylcyclobutan-1-one[5]
Boiling Point 258.0 ± 29.0 °C at 760 mmHg[3],[4]
Appearance Solid[2]
LogP (octanol/water) 2.133[3]
Polar Surface Area (PSA) 17.07 Ų[3]
Storage Temperature -20°C, under inert atmosphere[1]

Spectroscopic Characterization: A Structural Blueprint

Accurate characterization is paramount for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum is not publicly available in the search results, the structure allows for a reliable prediction of its ¹H and ¹³C NMR spectra.

  • ¹H NMR: The proton spectrum is expected to show complex multiplets for the aliphatic protons of the cyclobutane ring due to diastereotopicity and spin-spin coupling. The methine proton (CH-Ph) at the C2 position would likely appear as a multiplet. The aromatic protons of the phenyl group would resonate in the typical downfield region of ~7.2-7.4 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, expected to appear around 208-210 ppm. The aromatic carbons will be found in the ~125-140 ppm range, and the aliphatic carbons of the cyclobutane ring will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

VibrationExpected Wavenumber (cm⁻¹)Significance
C=O Stretch ~1780-1790The high frequency is characteristic of a carbonyl in a strained four-membered ring, a key diagnostic feature.[6]
Aromatic C-H Stretch >3000Confirms the presence of the phenyl group.[7]
Aliphatic C-H Stretch <3000Indicates the C-H bonds of the cyclobutane ring.[7]
Aromatic C=C Bending ~1600, ~1450Further evidence of the aromatic ring.[8]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would involve the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z = 118, and various cleavages of the cyclobutane ring, providing structural confirmation.[5]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two features: the electrophilic carbonyl group and the inherent strain of the cyclobutane ring.

  • Nucleophilic Addition: Like other ketones, it readily undergoes addition reactions with nucleophiles at the carbonyl carbon.

  • Ring Strain: The significant ring strain makes the cyclobutanone ring more susceptible to reactions compared to less strained ketones like cyclohexanone.[9] This increased reactivity makes it a valuable precursor for more complex molecules.

  • Enolate Chemistry: The presence of protons alpha to the carbonyl allows for the formation of an enolate. The phenyl group directs regioselectivity in reactions such as bromination, which tends to occur at the less substituted α-carbon.[10]

  • Synthetic Intermediate: It serves as a crucial building block for synthesizing a variety of organic compounds, including γ, δ, and ε-keto esters, which are valuable in the preparation of pharmaceuticals and agrochemicals.[1]

Below is a diagram illustrating the core reactivity pathways of this compound.

Reactivity_of_2_Phenylcyclobutanone cluster_reactions Key Reactions cluster_products Resulting Scaffolds main main enolate Enolate Formation main->enolate Base (e.g., LDA) nucleophilic Nucleophilic Addition main->nucleophilic Nucleophile (e.g., R-MgBr) ring_opening Ring Opening/Expansion main->ring_opening Lewis/Brønsted Acid alpha_sub α-Substituted Products (e.g., Halogenation) enolate->alpha_sub Electrophile (e.g., Br₂) alcohols Tertiary Alcohols nucleophilic->alcohols Workup gamma_keto γ-Keto Esters & Amides ring_opening->gamma_keto Nucleophilic Attack Drug_Discovery_Workflow start Scaffold Identification (this compound) mcr Multicomponent Reactions (MCRs) start->mcr Versatile Building Block library Library Synthesis mcr->library Structural Diversity screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_op Lead Optimization (SAR Studies) hit->lead_op Improve Potency & ADME candidate Preclinical Candidate lead_op->candidate

Sources

An In-Depth Technical Guide to 2-Phenylcyclobutanone: Properties, Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclobutanone is a substituted cyclic ketone that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique four-membered ring structure, substituted with a phenyl group, imparts specific reactivity and conformational properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and reaction protocols, and a discussion of its applications, particularly in the context of drug discovery and development.

Part 1: Core Physical and Chemical Properties

This compound is an organic compound featuring a cyclobutanone ring with a phenyl group attached to the alpha-carbon.[1] This structure results in a unique combination of steric and electronic properties that influence its reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties like molecular weight are well-defined, experimental values for properties such as melting and boiling points can vary in the literature and are often not extensively reported.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2]
Boiling Point 258 °C[1]
Melting Point N/A[3][4]
Density N/A[3][4]
Appearance Solid[2]
Solubility Slightly soluble in Chloroform and Methanol[5]
CAS Number 42436-86-2[1]

Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While complete spectral data with detailed peak assignments are not universally available in commercial databases, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets for the aliphatic protons of the cyclobutane ring, typically in the range of 2.0-4.0 ppm. The methine proton adjacent to the phenyl group and the carbonyl will be shifted downfield. The aromatic protons of the phenyl group will appear as multiplets in the range of 7.0-7.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around 200-210 ppm. The carbons of the phenyl group will appear in the aromatic region (125-140 ppm), and the aliphatic carbons of the cyclobutane ring will be in the upfield region.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1780 cm⁻¹, which is typical for a strained four-membered ring ketone. Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) at m/z = 146. Key fragmentation patterns would likely involve the loss of CO (m/z = 118) and fragmentation of the cyclobutane ring.

Part 2: Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its utility as a synthetic intermediate.

Synthesis of this compound via [2+2] Cycloaddition

A common and effective method for the synthesis of cyclobutanones is the [2+2] cycloaddition reaction. For this compound, this can be achieved through the reaction of styrene with a ketene or a ketene equivalent. The reaction proceeds via a concerted or stepwise mechanism to form the four-membered ring.[6]

Conceptual Workflow for the Synthesis of this compound:

G Styrene Styrene Intermediate [2+2] Cycloaddition Intermediate Styrene->Intermediate Ketene Ketene or Ketene Equivalent (e.g., from Phenylacetyl Chloride) Ketene->Intermediate Product This compound Intermediate->Product Ring Formation

Caption: Synthesis of this compound via [2+2] cycloaddition.

Experimental Protocol: Synthesis of 2-Substituted Cyclobutanones

A general one-pot procedure for the synthesis of 2-substituted cyclobutanones involves the imination of cyclobutanone, followed by alkylation and subsequent hydrolysis.[7] While this protocol describes the synthesis of 2-alkylcyclobutanones, a similar strategy could be adapted for the synthesis of this compound by using a suitable phenylating agent.

  • Imination: React cyclobutanone with a primary amine (e.g., isopropylamine) in the presence of a dehydrating agent like titanium(IV) chloride to form the corresponding N-cyclobutylidene-amine.[7]

  • Deprotonation and Phenylation: The resulting imine is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a 1-azaallylic anion. This anion is then reacted with a phenylating agent (e.g., a phenyl halide with a suitable catalyst) to introduce the phenyl group at the 2-position.

  • Hydrolysis: The N-(2-phenyl-1-cyclobutylidene)amine is then hydrolyzed, typically with an aqueous acid like oxalic acid, to yield this compound.[7]

Key Reactivity: The Baeyer-Villiger Oxidation

A characteristic reaction of ketones, including cyclic ketones like this compound, is the Baeyer-Villiger oxidation. This reaction involves the oxidation of the ketone to an ester or, in the case of cyclic ketones, a lactone (a cyclic ester), using a peroxyacid as the oxidant.[8] The regioselectivity of the reaction is predictable, with the migratory aptitude of the substituents on the carbonyl group determining which group migrates.

Conceptual Workflow for the Baeyer-Villiger Oxidation of this compound:

G Ketone This compound Criegee Criegee Intermediate Ketone->Criegee Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Lactone Corresponding Lactone Criegee->Lactone Rearrangement

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation

A general protocol for the Baeyer-Villiger oxidation of a cyclic ketone is as follows:

  • Reaction Setup: Dissolve the ketone (e.g., 2-phenylcyclohexanone, as a model) in a suitable solvent like ethyl acetate.[3]

  • Addition of Oxidant: Add an oxidant, such as urea-hydrogen peroxide complex, and a lipase catalyst (e.g., Novozyme-435).[3]

  • Reaction Conditions: The reaction mixture is shaken at a controlled temperature (e.g., 27°C) for a specified time (e.g., 24 hours).[3]

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by a suitable method, such as flash chromatography, to yield the pure lactone.

Part 3: Applications in Drug Development and Organic Synthesis

The unique structural and reactivity profile of this compound makes it a valuable synthon in organic chemistry, with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.

Building Block in Pharmaceutical Synthesis

This compound serves as a versatile intermediate for the preparation of various pharmaceutical compounds. Its four-membered ring can be a key structural motif or can be opened to generate linear chains with specific stereochemistry. The phenyl group provides a site for further functionalization and can be important for biological activity. For instance, phenylcyclobutane derivatives have been explored as amino alcohols and amino ketones with potential biological activities.

Intermediate in the Synthesis of Complex Molecules

The reactivity of the carbonyl group and the potential for ring-opening reactions make this compound a useful starting material for the synthesis of more complex molecules. For example, it can be used in the synthesis of γ-butyrolactones, which are common structural motifs in natural products and pharmaceuticals. Additionally, its derivatives can be used in the synthesis of γ, δ, and ε-keto esters, which are important building blocks in organic synthesis.[4]

Part 4: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and a face shield. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a valuable chemical entity with a range of interesting physical and chemical properties. Its synthesis, primarily through [2+2] cycloaddition reactions, and its reactivity, highlighted by the Baeyer-Villiger oxidation, provide access to a variety of more complex molecular architectures. While there are still gaps in the complete experimental characterization of this compound, its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals, is evident. Further research into its properties and applications is warranted to fully exploit its synthetic potential.

References

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 42436-86-2, this compound. Retrieved from [Link]

  • Stevens, C. V., & De Kimpe, N. (2000). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. The Journal of Organic Chemistry, 65(16), 5079–5082.
  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2003). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 139.
  • Organic Syntheses. (n.d.). Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 42436-86-2,this compound. Retrieved from [Link]

  • Krumpolc, M., & Rocek, J. (1977). CYCLOBUTANONE. Organic Syntheses, 57, 49.
  • Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS via CHLOROACETATE ESTERS: (-)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 4-phenyl-. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-phenylcyclobutanone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Phenylcyclobutanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-phenylcyclobutanone, a versatile synthetic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and unique reactivity of this compound. We will explore the underlying principles that make the strained cyclobutane motif a compelling scaffold in contemporary pharmaceutical design, grounding our discussion in established chemical theory and peer-reviewed literature.

Core Molecular Attributes of this compound

This compound is a cyclic ketone featuring a four-membered carbocyclic ring substituted with a phenyl group at the alpha-position relative to the carbonyl. This structure imparts a unique combination of steric and electronic properties, including significant ring strain, which is a critical determinant of its chemical behavior.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for its use in synthetic applications, enabling accurate reagent measurements and informing purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O[PubChem][1]
Molecular Weight 146.19 g/mol [PubChem][1]
CAS Number 42436-86-2[PubChem][1]
IUPAC Name 2-phenylcyclobutan-1-one[PubChem][1]
Appearance SolidCymitQuimica
Canonical SMILES C1CC(=O)C1C2=CC=CC=C2[PubChem][1]
InChI Key BJFZFQHWYGJPQD-UHFFFAOYSA-N[PubChem][1]

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic fingerprint is paramount for reaction monitoring and structural confirmation. The following sections detail the expected spectroscopic data for this compound based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (C₆H₅): A complex multiplet is predicted in the range of δ 7.20-7.40 ppm , corresponding to the five protons of the phenyl group.

  • Methine Proton (α-CH): The proton on the carbon bearing the phenyl group (C2) is expected to appear as a multiplet around δ 3.8-4.2 ppm . Its position is shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the phenyl ring.

  • Methylene Protons (CH₂): The four protons of the two methylene groups (C3 and C4) in the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns (multiplets) in the approximate range of δ 2.0-3.2 ppm .

¹³C NMR (Predicted): The carbon NMR spectrum will provide a clear map of the carbon skeleton.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 205-215 ppm .

  • Aromatic Carbons (C₆H₅): Signals for the six carbons of the phenyl ring are predicted between δ 125-140 ppm . This will include a quaternary carbon (ipso-carbon) and five protonated carbons.

  • Methine Carbon (α-CH): The carbon attached to the phenyl group (C2) is anticipated around δ 55-65 ppm .

  • Methylene Carbons (CH₂): The two methylene carbons of the cyclobutane ring (C3 and C4) are expected to appear in the range of δ 20-45 ppm .

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration.

  • C=O Stretch: For typical acyclic ketones, this band appears around 1715 cm⁻¹. However, incorporation of the carbonyl into a strained four-membered ring significantly increases the stretching frequency. This effect is due to increased s-character in the C-C bonds of the ring, which stiffens the exocyclic C=O bond. For cyclobutanone itself, the C=O stretch is observed near 1780 cm⁻¹. In this compound, conjugation with the phenyl ring will slightly lower this frequency. Therefore, a strong, sharp absorption is predicted in the range of 1750-1770 cm⁻¹ .

  • Other Key Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound (MW=146.19) is expected to show a distinct molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern will be dictated by the stability of the resulting fragments.

  • Alpha-Cleavage: The most common fragmentation pathway for ketones is cleavage of the bond alpha to the carbonyl group.

    • Loss of the phenyl group (C₆H₅•) is unlikely as it would form a very unstable acylium ion.

    • Cleavage of the C1-C2 bond to lose a C₇H₇• radical (tropylium radical precursor) and form a fragment at m/z = 55 is possible.

    • The most favorable alpha-cleavage would be the loss of a CO molecule followed by rearrangement, or cleavage of the C1-C4 bond.

  • Key Fragments: The base peak is likely to be the tropylium ion at m/z = 91 or a related fragment. Another prominent fragment is often observed at m/z = 105 , corresponding to the benzoyl cation [C₆H₅CO]⁺, which can be formed through rearrangement and cleavage.

Synthesis of this compound

While several synthetic routes exist, one efficient and high-yielding method is based on the α-arylation of a ketone enolate equivalent. The following protocol is adapted from established methodologies for the synthesis of α-substituted ketones.

Experimental Protocol: Synthesis via Enamine Intermediate

This protocol involves the formation of a cyclobutanone enamine, followed by α-phenylation.

Materials and Reagents:

  • Cyclobutanone

  • Pyrrolidine

  • Toluene

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

Step-by-Step Methodology:

  • Enamine Formation:

    • In a round-bottom flask fitted with a Dean-Stark apparatus, combine cyclobutanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux, allowing for the azeotropic removal of water.

    • Monitor the reaction by TLC or GC-MS until the cyclobutanone is consumed.

    • Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N-cyclobutylidenepyrrolidine. This intermediate is often used directly in the next step without further purification.

  • Grignard Reagent Preparation:

    • In a separate flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq) and a small crystal of iodine.

    • Add a small portion of a solution of bromobenzene (1.5 eq) in anhydrous diethyl ether via a dropping funnel to initiate the reaction.

    • Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of phenylmagnesium bromide.

  • α-Arylation Reaction:

    • Cool the enamine from Step 1 in an ice bath and dissolve it in anhydrous diethyl ether.

    • Slowly add the prepared phenylmagnesium bromide solution from Step 2 to the enamine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1M aqueous HCl until the solution is acidic.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate back to the ketone.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

SynthesisWorkflow cluster_enamine Step 1: Enamine Formation cluster_grignard Step 2: Grignard Formation cluster_coupling Step 3 & 4: Arylation & Hydrolysis Cyclobutanone Cyclobutanone Enamine N-Cyclobutylidene pyrrolidine Cyclobutanone->Enamine p-TsOH, Toluene Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Iminium Iminium Salt Intermediate Enamine->Iminium 1. Add PhMgBr Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (PhMgBr) Bromobenzene->Grignard Anhydrous Ether Mg Mg Turnings Mg->Grignard Grignard->Iminium Product This compound (Crude) Iminium->Product 2. Aqueous HCl Workup Purification Purification (Chromatography) Product->Purification

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Consequence of Ring Strain

The chemistry of this compound is dominated by the inherent strain of the four-membered ring and the electronic influence of the adjacent phenyl and carbonyl groups.

Reactions Driven by Ring Strain Relief

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, making reactions that lead to ring-opening or expansion thermodynamically favorable.

  • Ring Expansion: Under acidic or thermal conditions that promote carbocation formation (e.g., via protonation of the carbonyl oxygen followed by rearrangement), this compound can undergo ring expansion. This process relieves ring strain and can lead to the formation of substituted cyclopentanone or dihydronaphthalene derivatives, depending on the reaction conditions and the migrating group (phenyl vs. alkyl).

Start [label=<

this compound

];

Carbocation [label=<

Carbocation Intermediate

];

Product [label=<

Substituted Cyclopentanone

];

Start -> Carbocation [label=" H⁺ or Δ\n(Lewis Acid)"]; Carbocation -> Product [label=" Alkyl Migration\n(Relief of Strain)"]; } end_dot

Caption: General pathway for acid-catalyzed ring expansion.

α-Carbon and Carbonyl Reactivity
  • Enolate Formation: The α-protons of this compound are acidic and can be removed by a suitable base (e.g., LDA) to form a resonance-stabilized enolate. This nucleophilic intermediate can participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by reagents like Grignards, organolithiums, and reducing agents (e.g., NaBH₄) to yield tertiary and secondary alcohols, respectively.

Photochemical Reactions

The photochemistry of cyclobutanones is a well-studied area. Upon UV irradiation, this compound can undergo several transformations from its excited state:

  • Norrish Type I Cleavage: This involves the homolytic cleavage of one of the α-C-C bonds. This leads to a diradical intermediate which can then undergo:

    • Decarbonylation: Loss of carbon monoxide (CO) to form a phenylcyclopropane derivative.

    • Cycloelimination: Fission to form ketene and styrene.

  • Ring Expansion to Oxacarbene: The excited ketone can also rearrange to form a cyclic oxacarbene, which can be trapped by nucleophiles like methanol.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane ring is increasingly utilized as a structural motif in modern drug design.[2] Its rigid, puckered three-dimensional structure makes it a valuable tool for medicinal chemists. This compound serves as a key building block for introducing this valuable scaffold.

  • Conformational Restriction: Flexible molecules often have a high entropic penalty upon binding to a biological target. Incorporating a rigid scaffold like cyclobutane locks the conformation of side chains, which can lead to a significant increase in binding affinity and selectivity.[3][4]

  • Metabolic Stability: The cyclobutane ring can be used to replace metabolically labile groups. For example, replacing a gem-dimethyl group or a t-butyl group with a cyclobutane spiro-fusion can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

  • Bioisostere: The phenylcyclobutane moiety can act as a bioisostere for other groups, such as larger aromatic systems or flexible alkyl chains. This allows chemists to fine-tune properties like solubility, lipophilicity (logP), and receptor interactions while maintaining the core pharmacophore.[2]

  • Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with protein binding pockets.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation. [PubChem][1]

  • Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11469141, this compound. [Link]

Sources

Spectroscopic Elucidation of 2-Phenylcyclobutanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data of 2-phenylcyclobutanone (C₁₀H₁₀O, Mol. Wt.: 146.19 g/mol )[1]. The following sections detail the interpretation of its Mass Spectrometry (MS), Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this unique phenyl-substituted cyclic ketone.

Introduction to this compound

This compound is a fascinating molecule for spectroscopic analysis, combining the features of a strained four-membered ring with an aromatic moiety. Understanding its spectral characteristics is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. The following sections will dissect the information revealed by each major spectroscopic technique.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.

Experimental Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and indicates a molecular ion peak consistent with its chemical formula[1].

Ion Typem/z (Da)Relative Abundance
[M]⁺146.0732Present

Table 1: Key mass spectrometry data for this compound. Data is based on the compound's molecular formula and available GC-MS information.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 146, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.

A primary fragmentation pathway for this compound involves the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The loss of a CO molecule (28 Da) is a common fragmentation for cyclic ketones. Another significant fragmentation would be the cleavage of the phenyl group or the ethyl group from the cyclobutanone ring.

G M [C₁₀H₁₀O]⁺˙ m/z = 146 frag1 [C₉H₁₀]⁺˙ m/z = 118 M->frag1 - CO frag2 [C₈H₈]⁺˙ m/z = 104 M->frag2 - C₂H₂O frag3 [C₆H₅]⁺ m/z = 77 M->frag3 - C₄H₅O

Caption: Simplified representation of proton environments and their coupling in this compound.

Predicted ¹³C NMR Data (in CDCl₃)
CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)>200
Aromatic (ipso-C)135 - 140
Aromatic (ortho, meta, para-C)125 - 130
Methine (CH-Ph)50 - 60
Methylene (CH₂)20 - 40

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded and will appear at a chemical shift greater than 200 ppm.

  • Aromatic Carbons: The six carbons of the phenyl group will give rise to four signals: one for the ipso-carbon (the carbon attached to the cyclobutane ring), and three for the ortho, meta, and para carbons. These will appear in the typical aromatic region of δ 125-140 ppm.

  • Methine Carbon: The carbon atom bonded to the phenyl group will be found in the range of δ 50-60 ppm.

  • Methylene Carbons: The remaining two methylene carbons of the cyclobutane ring will appear in the upfield region, between δ 20 and 40 ppm.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) with a temperature program that allows for the separation of the analyte from any impurities.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the same sample. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive picture of its molecular structure. Mass spectrometry confirms its molecular weight and offers insights into its fragmentation. Infrared spectroscopy clearly identifies the key functional groups, particularly the strained cyclobutanone carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, respectively. Together, these techniques are indispensable for the unambiguous characterization of this and other complex organic molecules in a research and development setting.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11469141, this compound. Retrieved from [Link].

Sources

The Phenyl-Substituted Cycloalkanone Core: A Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-substituted cycloalkanone motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its unique stereoelectronic properties, conferred by the juxtaposition of a rigid cyclic scaffold and an aromatic moiety, have made it a compelling target for synthetic chemists for nearly a century. This in-depth technical guide provides a comprehensive journey through the discovery and historical evolution of synthetic methodologies to access this pivotal chemical entity. We will traverse the timeline from the seminal, yet structurally distinct, first synthesis in the late 1930s to the advent of classical name reactions such as the Darzens Condensation and the Robinson Annulation, and culminate in the modern era of highly efficient palladium-catalyzed α-arylation reactions. This guide is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices and the logical progression of synthetic strategies, underpinned by detailed protocols and mechanistic insights.

Introduction: The Significance of the Phenyl-Cycloalkanone Framework

Phenyl-substituted cycloalkanones are not merely chemical curiosities; they are privileged structures in medicinal chemistry and materials science. The presence of a phenyl group on a cycloalkanone ring introduces a confluence of properties that are highly desirable in drug design. The aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the cyclic ketone provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, enhancing binding affinity and selectivity. Furthermore, the carbonyl group serves as a versatile handle for subsequent functionalization, allowing for the facile generation of diverse molecular libraries for lead optimization.

This guide will deconstruct the synthetic evolution of this important class of molecules, providing a historical narrative interwoven with practical, field-proven insights into the key chemical transformations that have enabled their synthesis.

The Dawn of an Era: The First Reported Synthesis of a Phenyl-Substituted Cycloalkanone

The journey into the synthesis of phenyl-substituted cycloalkanones begins in 1938, with the work of Fuson, Johnson, and Cole at the University of Illinois. While not a simple α-phenylcycloalkanone, their synthesis of 3-benzoyl-2-phenylcyclopentanone stands as the first documented preparation of a cycloalkanone bearing a phenyl substituent directly on the ring. This pioneering work, published in the Journal of the American Chemical Society, laid the conceptual groundwork for the construction of these complex cyclic systems.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Dibenzoylmethane Dibenzoylmethane Sodium ethoxide Sodium ethoxide Dibenzoylmethane->Sodium ethoxide 1. Deprotonation Trimethylene bromide Trimethylene bromide 3-Benzoyl-2-phenylcyclopentanone 3-Benzoyl-2-phenylcyclopentanone Sodium ethoxide->3-Benzoyl-2-phenylcyclopentanone 2. Cyclization

The Classical Era: Foundational Name Reactions

The mid-20th century witnessed the discovery of powerful and versatile reactions that would become the bedrock of organic synthesis for decades. Two of these, the Darzens Condensation and the Robinson Annulation, provided early, albeit sometimes indirect, pathways to phenyl-substituted cycloalkanones.

The Darzens Condensation (1904): A Gateway to α-Functionalized Rings

Discovered by the French chemist Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[1] While not a direct method for α-arylation, the Darzens reaction provided a crucial tool for the α-functionalization of cycloalkanones, which could then be further elaborated to introduce a phenyl group.

// Nodes "Cycloalkanone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha-Haloester" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Halohydrin_Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "alpha_beta_Epoxy_Ester" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "alpha-Haloester" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Cycloalkanone" -> "Halohydrin_Intermediate" [label="Nucleophilic Attack"]; "Enolate" -> "Halohydrin_Intermediate"; "Halohydrin_Intermediate" -> "alpha_beta_Epoxy_Ester" [label="Intramolecular SN2"]; } end_dot Figure 2: Generalized mechanism of the Darzens Condensation.

This protocol is a representative example of the Darzens condensation with a cyclic ketone.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Reactants: Add a mixture of 9.8 g (0.1 mol) of cyclohexanone and 12.2 g (0.1 mol) of ethyl chloroacetate dropwise to the stirred sodium ethoxide solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the corresponding glycidic ester.

The resulting α,β-epoxy ester can then be subjected to further transformations, such as ring-opening and decarboxylation, to potentially introduce a phenyl group, although this is a multi-step and often low-yielding process.

The Robinson Annulation (1935): Building Phenyl-Substituted Ring Systems

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[2] This reaction is particularly relevant to the synthesis of phenyl-substituted cycloalkanones when a phenyl-containing α,β-unsaturated ketone (a chalcone derivative) is used as the Michael acceptor.

// Nodes "Cyclic_Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl_Vinyl_Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Phenyl Vinyl Ketone\n(Chalcone derivative)"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Michael_Adduct" [fillcolor="#FBBC05", fontcolor="#202124", label="1,5-Diketone Intermediate"]; "Aldol_Adduct" [fillcolor="#FBBC05", fontcolor="#202124", label="β-Hydroxy Ketone"]; "Phenyl_Cyclohexenone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Cyclic_Ketone" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Enolate" -> "Michael_Adduct" [label="Michael Addition"]; "Phenyl_Vinyl_Ketone" -> "Michael_Adduct"; "Michael_Adduct" -> "Aldol_Adduct" [label="Intramolecular Aldol Addition"]; "Aldol_Adduct" -> "Phenyl_Cyclohexenone" [label="Dehydration"]; } end_dot Figure 3: Mechanism of the Robinson Annulation for the synthesis of a phenyl-substituted cyclohexenone.

  • Reaction Setup: To a solution of 9.8 g (0.1 mol) of cyclohexanone in 100 mL of ethanol in a round-bottom flask, add 14.6 g (0.1 mol) of benzylideneacetone.

  • Base Addition: Add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux for 4 hours. A precipitate may form during the reaction.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Filter the precipitate and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield the corresponding 4-phenyl-Δ³-cyclohexenone.

Table 1: Comparison of Classical Methods for Phenyl-Substituted Cycloalkanone Synthesis

FeatureDarzens Condensation (Indirect Route)Robinson Annulation (Direct Route for Cyclohexenones)
Discovery Year 19041935
Key Transformation Formation of an α,β-epoxy esterMichael addition followed by intramolecular aldol condensation
Directness Indirect; requires further steps to introduce the phenyl groupDirect for phenyl-substituted cyclohexenones
Typical Yields Moderate to good for the glycidic esterGood to excellent
Scope Broad for ketones and aldehydesGenerally good for enolizable ketones and α,β-unsaturated ketones
Limitations Multi-step for the target molecule; potential for low overall yieldLimited to the formation of six-membered rings

The Pre-Palladium Era of Direct α-Arylation

Before the widespread adoption of palladium catalysis, chemists explored other avenues for the direct formation of a bond between the α-carbon of a ketone and an aryl group. These methods, while historically significant, often suffered from harsh reaction conditions, limited substrate scope, and the use of stoichiometric and often toxic reagents.

The Ullmann Condensation

The Ullmann condensation, traditionally a copper-catalyzed reaction for the formation of biaryl ethers, could be adapted for C-C bond formation. In the context of α-arylation, a pre-formed enolate of a cycloalkanone could be reacted with an aryl halide in the presence of a copper catalyst. However, these reactions typically required high temperatures and strongly basic conditions, limiting their utility for complex molecules.

The Meerwein Arylation

The Meerwein arylation, discovered in 1939, involves the addition of an aryl diazonium salt to an electron-poor alkene.[3] While not a direct arylation of a saturated ketone, it could be used to arylate enol ethers of cycloalkanones, which could then be hydrolyzed to the corresponding α-aryl ketone. This method, however, was often plagued by side reactions and moderate yields.

The Modern Era: Palladium-Catalyzed α-Arylation

The landscape of organic synthesis was revolutionized in the late 20th century with the advent of palladium-catalyzed cross-coupling reactions. The development of the Buchwald-Hartwig amination and related C-C bond-forming reactions paved the way for the direct and highly efficient α-arylation of ketones. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them the current state-of-the-art for the synthesis of phenyl-substituted cycloalkanones.

The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by deprotonation of the ketone to form an enolate. Transmetalation of the enolate to the palladium center, followed by reductive elimination, furnishes the α-aryl ketone and regenerates the palladium(0) catalyst.

// Nodes "Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L₂"]; "Ar-X" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Aryl Halide"]; "Ar-Pd(II)-X_L2" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)(X)L₂"]; "Ketone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-Enolate_L2" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)(Enolate)L₂"]; "alpha-Aryl_Ketone" [fillcolor="#34A853", fontcolor="#FFFFFF", label="α-Aryl Ketone"];

// Edges "Pd(0)L2" -> "Ar-Pd(II)-X_L2" [label="Oxidative\nAddition"]; "Ar-X" -> "Ar-Pd(II)-X_L2"; "Ketone" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Ar-Pd(II)-X_L2" -> "Ar-Pd(II)-Enolate_L2" [label="Transmetalation"]; "Enolate" -> "Ar-Pd(II)-Enolate_L2"; "Ar-Pd(II)-Enolate_L2" -> "alpha-Aryl_Ketone" [label="Reductive\nElimination"]; "Ar-Pd(II)-Enolate_L2" -> "Pd(0)L2" [style=dashed, label="Catalyst\nRegeneration"]; } end_dot Figure 4: Generalized catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone with Bromobenzene

This protocol is a representative example of a modern palladium-catalyzed α-arylation.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.

  • Reaction Setup: Add sodium tert-butoxide (1.4 mmol) to the Schlenk tube.

  • Addition of Reactants: Add cyclohexanone (1.2 mmol) and bromobenzene (1.0 mmol) to the Schlenk tube, followed by 5 mL of anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring.

  • Workup: Cool the reaction mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-phenylcyclohexanone.

Table 2: Comparison of Pre-Palladium and Palladium-Catalyzed α-Arylation Methods

FeatureUllmann CondensationMeerwein Arylation (of enol ethers)Palladium-Catalyzed α-Arylation
Metal Copper (stoichiometric or catalytic)Typically copper saltsPalladium (catalytic)
Reaction Conditions High temperatures (>150 °C), strong baseAcidic conditions, generation of diazonium saltsMild temperatures (often < 120 °C), various bases
Substrate Scope Limited, often requires activated aryl halidesLimited to enolizable ketones (via enol ethers)Very broad for both ketones and aryl halides
Functional Group Tolerance PoorModerateExcellent
Yields Often moderate to lowVariable, often moderateGenerally high to excellent
Key Advantage Historical significanceAvoids strong basesHigh efficiency, broad applicability, mild conditions
Key Disadvantage Harsh conditions, limited scopeIndirect method, potential for side reactionsCost of palladium and ligands

Conclusion: An Ever-Evolving Synthetic Landscape

The synthesis of phenyl-substituted cycloalkanones has undergone a remarkable evolution, mirroring the broader advancements in the field of organic chemistry. From the early, structurally specific syntheses to the development of powerful, yet often harsh, classical name reactions, and finally to the era of elegant and efficient transition-metal catalysis, the journey to access this important molecular scaffold has been one of continuous innovation.

For the modern researcher, a deep understanding of this historical and mechanistic landscape is invaluable. It not only provides a diverse toolbox of synthetic methods but also fosters a causal understanding of why certain reactions are chosen over others for specific applications. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the phenyl-substituted cycloalkanone core, and the ever-evolving methods to synthesize it, will undoubtedly remain at the forefront of chemical innovation.

References

  • Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
  • Fuson, R. C., Johnson, R., & Cole, W. (1938). A Synthesis of 3-Benzoyl-2-phenylcyclopentanone. Journal of the American Chemical Society, 60(9), 2243.
  • Darzens, G. (1904). Méthode générale de synthèse des aldéhydes à l'aide des acides glycidiques substitués. Comptes rendus de l'Académie des sciences, 139, 1214-1217.
  • Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237-266.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Darzens, G. (1904). The Darzens reaction (also known as the Darzens condensation or glycidic ester condensation) is the chemical reaction of a ketone or aldehyde with an α-haloester. Wikipedia. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-catalyzed cross-coupling reactions.
  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.

Sources

Chemical structure and stereochemistry of 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Phenylcyclobutanone

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic organic chemistry, strained ring systems serve as powerful intermediates, offering unique pathways to molecular complexity. Among these, the cyclobutane motif, particularly functionalized cyclobutanones, has garnered significant attention. This guide focuses on a key derivative, this compound, a molecule that embodies fundamental principles of structure, stereochemistry, and reactivity. Its importance lies not only in the inherent ring strain of its four-membered ring, which drives a variety of useful transformations, but also in its chirality, making it a valuable chiral building block for the synthesis of complex, biologically active molecules and natural products.[1]

This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, explore the nuances of its stereochemistry, outline synthetic and analytical methodologies, and explain the causal relationships behind these experimental strategies.

Core Chemical Structure and Physicochemical Properties

This compound is a ketone featuring a four-membered carbocyclic ring. A phenyl group is attached to the carbon atom adjacent (in the alpha position) to the carbonyl group. This substitution pattern is central to its chemical identity and reactivity.

The molecular structure consists of:

  • A Cyclobutanone Ring: This strained four-membered ring is the molecule's reactive core. The bond angles are compressed from the ideal sp³ (109.5°) and sp² (120°) geometries, leading to significant angle and torsional strain. This stored potential energy makes the ring susceptible to cleavage and rearrangement reactions, a property often exploited in synthesis.[1]

  • A Phenyl Substituent: Located at the C2 position, the phenyl group significantly influences the molecule's electronic properties and steric environment.

  • A Carbonyl Group: The ketone functionality serves as a handle for a wide array of chemical transformations, including reductions, additions, and enolate chemistry.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [2]
IUPAC Name 2-phenylcyclobutan-1-one[2]
CAS Number 42436-86-2[2]
Canonical SMILES C1CC(C1=O)C2=CC=CC=C2[3]
InChIKey BJFZFQHWYGJPQD-UHFFFAOYSA-N[2]

The Critical Role of Stereochemistry

The substitution pattern of this compound gives rise to a crucial stereochemical feature: chirality.

2.1. The Stereogenic Center and Enantiomers The C2 carbon atom, which is bonded to the phenyl group, the carbonyl carbon (C1), a methylene carbon (C3), and a hydrogen atom, is a stereogenic center . Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Phenylcyclobutanone and (S)-2-Phenylcyclobutanone.

G cluster_R (R)-2-Phenylcyclobutanone cluster_S (S)-2-Phenylcyclobutanone (Mirror Image) R_img R_img mirror S_img S_img

Caption: The enantiomers of this compound.

These enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, such as enzymes and receptors. This distinction is paramount in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. A 1:1 mixture of both enantiomers is known as a racemic mixture or racemate.[4]

Synthetic Strategies: Accessing this compound

The synthesis of cyclobutanones can be approached through various routes, including cycloadditions, ring expansions, and ring-closing reactions.[5] A common and conceptually straightforward method for synthesizing 2-substituted cyclobutanones involves the [2+2] cycloaddition of a ketene with an alkene.

3.1. General Synthetic Protocol: [2+2] Cycloaddition A plausible route to this compound is the reaction between phenylketene and ethylene. Phenylketene is typically generated in situ from a suitable precursor, such as phenylacetyl chloride, by dehydrohalogenation with a non-nucleophilic base like triethylamine. The highly reactive ketene then undergoes a cycloaddition with ethylene to form the cyclobutanone ring.

Experimental Workflow: Synthesis via [2+2] Cycloaddition

  • Precursor Preparation: Phenylacetyl chloride is dissolved in an inert, anhydrous solvent (e.g., diethyl ether or THF) in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Ketene Generation & Cycloaddition: The solution is cooled (e.g., to 0°C). Triethylamine is added dropwise to generate phenylketene. Simultaneously, ethylene gas is bubbled through the reaction mixture. The ketene reacts immediately with ethylene as it is formed.

    • Causality: The in situ generation is critical because ketenes are highly reactive and prone to dimerization. Performing the reaction at low temperatures helps control the reaction rate and minimize side products.

  • Work-up: After the reaction is complete, the triethylammonium chloride salt is removed by filtration. The filtrate is washed with dilute acid (to remove excess triethylamine), water, and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography or vacuum distillation, to yield pure this compound.

G cluster_reaction Reaction Vessel reagents Phenylacetyl Chloride Triethylamine (Base) Ethylene gen In Situ Generation of Phenylketene reagents->gen solvent Inert Solvent (e.g., THF) Inert Atmosphere (N₂) solvent->gen cyclo [2+2] Cycloaddition gen->cyclo Reacts with Ethylene workup Aqueous Work-up (Filtration, Washing) cyclo->workup purify Purification (Column Chromatography) workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Enantioselective Synthesis and Chiral Resolution

For applications requiring a single enantiomer, chemists must employ either enantioselective synthesis to build the desired enantiomer directly or chiral resolution to separate a racemic mixture.

4.1. Enantioselective Synthesis Modern synthetic methods allow for the direct formation of enantioenriched cyclobutanones.[6][7] These strategies often involve:

  • Chiral Catalysts: Using a chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) to control the stereochemical outcome of the ring-forming reaction.[1]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to one of the starting materials to direct the stereochemistry of the reaction, after which the auxiliary is removed.

4.2. Chiral Resolution Chiral resolution is the process of separating enantiomers from a racemate. Common laboratory and industrial techniques include enzymatic resolution and chiral chromatography.[8]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9][10] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

  • System Preparation: An HPLC system is equipped with a column containing a Chiral Stationary Phase (e.g., a polysaccharide-based phase like Chiralcel® or Chiralpak®).

  • Mobile Phase Selection: A suitable mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is selected and optimized to achieve baseline separation of the two enantiomer peaks.[9]

  • Sample Injection: A solution of racemic this compound is injected onto the column.

  • Elution and Detection: The mobile phase carries the sample through the column. The differential interaction between the enantiomers and the CSP leads to different retention times. A UV detector is commonly used for detection, as the phenyl group provides strong chromophoric activity.

  • Analysis/Collection: For analytical purposes, the retention times and peak areas are used to determine the enantiomeric excess (e.e.). For preparative separations, fractions corresponding to each peak are collected separately to isolate the pure enantiomers.[8]

G cluster_separation Separation Process racemate Racemic this compound (R/S Mixture) inject Inject Sample racemate->inject hplc Chiral HPLC System (Chiral Stationary Phase) elute Elute with Mobile Phase hplc->elute inject->hplc detect UV Detection elute->detect output Separated Enantiomers detect->output enant_R (R)-Enantiomer (Peak 1) output->enant_R enant_S (S)-Enantiomer (Peak 2) output->enant_S

Caption: Workflow for chiral resolution via HPLC.

Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed through spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.

TechniqueExpected ObservationRationale
IR Spectroscopy Strong, sharp absorption at ~1785 cm⁻¹This corresponds to the C=O stretch of a ketone. The frequency is higher than that of a typical acyclic ketone (~1715 cm⁻¹) due to the increased ring strain of the four-membered ring.[11]
¹H NMR ~7.2-7.4 ppm (multiplet, 5H)~3.8-4.0 ppm (multiplet, 1H)~2.8-3.2 ppm (multiplet, 2H)~2.2-2.6 ppm (multiplet, 2H)Aromatic protons of the phenyl group.Methine proton at C2, adjacent to both the phenyl and carbonyl groups.Methylene protons at C4.Methylene protons at C3.
¹³C NMR ~208 ppm~140 ppm~126-129 ppm~58 ppm~48 ppm~25 ppmCarbonyl carbon (C1).Quaternary aromatic carbon.Other aromatic carbons.Methine carbon (C2).Methylene carbon (C4).Methylene carbon (C3).
Mass Spectrometry Molecular Ion (M⁺) peak at m/z = 146.07Corresponds to the molecular weight of C₁₀H₁₀O.[2] Common fragmentation may include loss of CO (m/z = 118) and cleavage to form a styrene fragment (m/z = 104).

Note: NMR chemical shifts are estimates based on general principles and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Conclusion

This compound is more than just a simple ketone; it is a molecule rich in chemical and stereochemical complexity. Its strained four-membered ring provides a gateway to diverse molecular architectures, while its inherent chirality makes it a valuable precursor for stereospecific synthesis. A thorough understanding of its structure, combined with robust synthetic and analytical methodologies for its preparation and characterization, is essential for leveraging its full potential in research and development. The protocols and insights presented in this guide offer a framework for scientists to confidently work with and exploit the unique properties of this important chiral building block.

References

  • Stevens, C., & De Kimpe, N. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Ghent University.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Cha, J. K., & Oh, J. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337-1339. Retrieved from [Link]

  • Wang, D., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(29), 9946-9952. Retrieved from [Link]

  • Gignac, M. A., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

  • Gignac, M. A., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved from [Link]

  • NaN. (2009). Enantioselective Synthesis of (+)-Chamaecypanone C, a Novel Microtubule Inhibitor. Angewandte Chemie International Edition, 48(40), 7430-7433. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Example 1. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2-Butanone, 3-phenyl-. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylcyclobutanone. PubChem. Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]

  • Iannuzzi, A., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(19), 4553. Retrieved from [Link]

  • Penha, F. M., et al. (2020). Enantiomers and Their Resolution. Encyclopedia, 1(1), 1-22. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Phenylcyclobutanone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Phenylcyclobutanone, a key intermediate in pharmaceutical and chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound (CAS No: 42436-86-2) is a compound that requires careful handling due to its toxicological properties.[2]

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

Hazard ClassCategoryGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritationWarning

Source: PubChem CID 11469141[2]

The causality behind these classifications lies in the chemical reactivity of the cyclobutanone ring and the phenyl group. The ketone functional group can act as a hydrogen bond acceptor and may interact with biological macromolecules, while the phenyl group can influence its metabolic profile and distribution in the body.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of potentially harmful vapors.[4]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.[4][5]Protects eyes from splashes or vapors which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][5]Prevents skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of immediately after contamination.
Body Protection Flame-retardant lab coat and full-length pants.[5]Protects skin and personal clothing from splashes and spills.
Footwear Closed-toe shoes.[5]Ensures maximum skin coverage to prevent accidental exposure.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[3][4]Prevents respiratory tract irritation from vapors.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]

  • Grounding: For procedures involving the transfer of significant quantities of the liquid, ground and bond containers and receiving equipment to prevent static discharge, which could be a source of ignition if the compound is flammable.[7]

  • Use Non-Sparking Tools: When handling the material, use non-sparking tools to minimize the risk of ignition.[8]

  • Hygiene: Wash hands thoroughly after handling the compound.[4]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Conditions: Store in a cool place, away from heat and sources of ignition.[7][8] Some sources recommend storage at -20°C in a freezer under an inert atmosphere.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][9]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4][11]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[4][9]
Accidental Release Measures

A minor spill can be managed by trained personnel, while a major spill requires an emergency response.

Workflow for a Minor Chemical Spill

Caption: Workflow for responding to a minor chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others of the spill.[12][13]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[9]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water.[14]

  • Disposal: Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations.[3]

Disposal Considerations

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Waste material must be disposed of as hazardous waste.[3][8]

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[3][14] Do not mix with other waste streams.[15]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][15]

Conclusion

The safe handling of this compound is achievable through a combination of a thorough understanding of its hazards, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling, storage, and emergency procedures. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks and ensure a safe working environment.

References

An In-Depth Technical Guide to the Solubility of 2-Phenylcyclobutanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and chemical manufacturing. Poor solubility can lead to challenges in formulation, purification, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenylcyclobutanone, a valuable building block in organic synthesis. Through a combination of theoretical principles and practical methodologies, this document aims to equip researchers with the knowledge to make informed decisions regarding solvent selection for processes involving this compound. The guide delves into the physicochemical properties of this compound, offers a detailed experimental protocol for solubility determination, and presents a thorough analysis of its predicted solubility in a range of common organic solvents based on polarity and Hansen Solubility Parameters.

Introduction: The Significance of Solubility in Chemical Processes

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the efficiency and feasibility of numerous chemical operations.[1] In the realm of pharmaceutical sciences and organic synthesis, understanding and controlling solubility is paramount. For a synthetic intermediate like this compound, its solubility profile dictates the choice of reaction media, the effectiveness of purification techniques such as crystallization, and the ease of handling and formulation.

This compound (C₁₀H₁₀O, Molar Mass: 146.19 g/mol ) is a ketone featuring a four-membered cyclobutanone ring attached to a phenyl group.[2][3] The presence of the polar carbonyl group and the nonpolar phenyl and cyclobutyl moieties gives the molecule a distinct polarity, which in turn governs its interactions with various solvents. This guide will explore these interactions to provide a predictive understanding of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O[2][3]
Molar Mass146.19 g/mol [2][3]
AppearanceLikely a solid at room temperatureInferred from similar structures
Hydrogen Bond Acceptor Count1 (carbonyl oxygen)[3]
Hydrogen Bond Donor Count0[3]
Calculated LogP~2.13[4]

The calculated octanol-water partition coefficient (LogP) of approximately 2.13 indicates that this compound is moderately lipophilic, suggesting a preference for organic solvents over water. The presence of a single hydrogen bond acceptor and no donors implies that it can interact with protic solvents, but will not self-associate through hydrogen bonding.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. A more quantitative approach involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solute is predicted to be soluble in a solvent when their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.

Estimated Hansen Solubility Parameters for this compound:

Based on group contribution methods, the estimated HSP values for this compound are:

  • δd: 18.5 MPa½

  • δp: 6.5 MPa½

  • δh: 5.0 MPa½

These estimated values will be used to predict its solubility in various organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a semi-quantitative prediction of the solubility of this compound in a range of common organic solvents, based on their polarity and Hansen Solubility Parameters.

SolventPolarityδd (MPa½)δp (MPa½)δh (MPa½)Predicted SolubilityRationale
HexaneNonpolar14.90.00.0LowLarge difference in polarity and HSPs.
TolueneNonpolar18.01.42.0HighSimilar dispersion component and low polarity.
DichloromethanePolar Aprotic17.07.37.1HighClose proximity in Hansen space.
AcetonePolar Aprotic15.510.47.0Moderate to HighGood balance of HSP components.
Ethyl AcetatePolar Aprotic15.85.37.2HighVery similar HSPs to the solute.
EthanolPolar Protic15.88.819.4ModerateSignificant difference in the hydrogen bonding component.
MethanolPolar Protic15.112.322.3Low to ModerateLarge difference in polar and hydrogen bonding components.
WaterPolar Protic15.516.042.3Very LowHighly dissimilar polarity and HSPs.

Analysis of Predicted Solubility:

The predictions indicate that this compound is likely to be highly soluble in solvents of moderate to low polarity, such as toluene, dichloromethane, and ethyl acetate. The similarity in their Hansen Solubility Parameters, particularly the dispersion and polar components, suggests favorable solute-solvent interactions. Acetone is also predicted to be a good solvent.

Protic solvents like ethanol and methanol are expected to be less effective, primarily due to the large disparity in the hydrogen bonding component (δh). While the carbonyl group of this compound can act as a hydrogen bond acceptor, the lack of a donor group limits its compatibility with the strong hydrogen-bonding network of these alcohols. As expected from its lipophilic nature (LogP ~2.13), solubility in the highly polar and protic solvent, water, is predicted to be very low. Nonpolar aliphatic solvents like hexane are also predicted to be poor solvents due to the significant mismatch in all three Hansen parameters.

Experimental Protocol for Solubility Determination

To validate the predicted solubilities and obtain precise quantitative data, a standardized experimental protocol is essential. The following describes a robust method for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). d. Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Preparation: a. Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for less volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. c. Once all the solvent has evaporated, reweigh the vial to determine the mass of the dissolved this compound. d. Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic Analysis (for volatile solvents): a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a validated HPLC method to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent. d. Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve. e. Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Data Reporting:

Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at a specified temperature.

Visualizing the Workflow and Solubility Relationships

Experimental Workflow for Solubility Determination:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a vial B Equilibrate at constant temperature with shaking (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Gravimetric Analysis (Evaporate solvent and weigh residue) E->F For non-volatile solvents G Chromatographic Analysis (HPLC) (Dilute and analyze against standards) E->G For volatile solvents H Calculate and report solubility (e.g., g/100mL at specified T) F->H G->H

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Logical Relationships in Solubility Prediction:

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_prediction Solubility Prediction Solute_Polarity Moderate Polarity Prediction Predicted Solubility (High, Moderate, Low) Solute_Polarity->Prediction Similarity in 'Like Dissolves Like' Solute_HSP Estimated HSP (δd, δp, δh) Solute_HSP->Prediction Proximity in Hansen Space LogP LogP ~2.13 (Lipophilic) LogP->Prediction Indicates lipophilicity Solvent_Polarity Solvent Polarity Solvent_Polarity->Prediction Solvent_HSP Solvent HSP (δd, δp, δh) Solvent_HSP->Prediction

Sources

An In-depth Technical Guide to 2-Phenylcyclobutanone for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenylcyclobutanone, a valuable yet underutilized scaffold in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic routes, its strategic value in modern drug design, and its commercial landscape, empowering researchers to fully leverage its potential.

Strategic Value and Introduction

This compound (CAS No. 42436-86-2) is a four-membered carbocyclic ketone distinguished by a phenyl substituent at the alpha-position. While the cyclobutane motif has historically been less common than its five- and six-membered counterparts due to perceived ring strain, its application in medicinal chemistry is undergoing a renaissance. The unique, puckered three-dimensional structure of the cyclobutane ring offers a compelling strategy to "escape from flatland"—the tendency for drug candidates to be overly planar and aromatic.

Incorporating a cyclobutane scaffold can bestow significant advantages upon a drug candidate, including:

  • Improved Metabolic Stability: The strained ring is often more resistant to metabolic degradation than larger, more flexible aliphatic systems.

  • Enhanced 3D-Character: It provides a rigid, well-defined exit vector for substituents, allowing for precise probing of protein binding pockets.

  • Novel Physicochemical Properties: It can serve as a bioisostere for larger rings or aromatic groups, favorably altering properties like solubility and lipophilicity.

This compound, therefore, is not merely a chemical curiosity but a strategic building block for creating novel chemical entities with desirable pharmacological profiles.

Physicochemical and Spectroscopic Properties

While experimental data for some physical properties like melting and boiling points are not widely reported in the literature, a collection of computed and known data provides a solid foundation for experimental design.

PropertyValueSource
CAS Number 42436-86-2PubChem
Molecular Formula C₁₀H₁₀OPubChem
Molecular Weight 146.19 g/mol PubChem
Appearance Solid (typical)CymitQuimica
Boiling Point Not Available (N/A)Multiple Sources
Melting Point Not Available (N/A)Multiple Sources
Computed XLogP3-AA 1.7PubChem
InChIKey BJFZFQHWYGJPQD-UHFFFAOYSA-NPubChem

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically on a synthesis-on-demand basis for research and development quantities. Researchers should inquire directly with suppliers for lead times and availability of larger quantities.

SupplierPurity/NotesContact for Quotation
CymitQuimica Purity: 95%
Parchem Specialty Material
Guidechem Various suppliers listed
SynHet Synthesis on demand, >95% purity

Synthesis of this compound: A Technical Protocol

The most robust and frequently cited general method for synthesizing 2-arylcyclobutanones is the Lewis acid-catalyzed rearrangement of an aryl cyclopropyl ketone. This reaction, a variation of the Cloke–Wilson rearrangement, proceeds through a stabilized carbocation intermediate, making it an efficient pathway.

The synthesis is best approached as a two-stage process:

  • Stage 1: Friedel-Crafts acylation to synthesize the precursor, Cyclopropyl Phenyl Ketone.

  • Stage 2: Lewis acid-mediated rearrangement to yield the final product, this compound.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Lewis Acid Rearrangement Benzene Benzene CPK Cyclopropyl Phenyl Ketone (Precursor) Benzene->CPK CPCC Cyclopropanecarbonyl Chloride CPCC->CPK AlCl3 AlCl₃ (Lewis Acid) AlCl3->CPK  Catalyst CPK2 Cyclopropyl Phenyl Ketone CPK->CPK2 Purify & Proceed Product This compound (Final Product) CPK2->Product SnCl4 SnCl₄ (Lewis Acid) SnCl4->Product  Catalyst

Caption: Two-stage synthesis workflow for this compound.

Experimental Protocol: Synthesis of the Precursor, Cyclopropyl Phenyl Ketone

Causality: This standard Friedel-Crafts acylation utilizes a Lewis acid (AlCl₃) to generate a highly electrophilic acylium ion from cyclopropanecarbonyl chloride, which then undergoes electrophilic aromatic substitution with benzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Benzene (or alternative aromatic solvent)

  • Cyclopropanecarbonyl Chloride

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 equivalents) in dry benzene (approx. 2.5 mL per gram of AlCl₃).

  • Addition of Acyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10 °C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours until gas evolution ceases.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cyclopropyl phenyl ketone. Further purification can be achieved by vacuum distillation.

Experimental Protocol: Lewis Acid-Catalyzed Rearrangement

Causality: The Lewis acid (e.g., SnCl₄) coordinates to the carbonyl oxygen of the cyclopropyl phenyl ketone. This activation facilitates the cleavage of the strained C-C bond of the cyclopropane ring adjacent to the carbonyl, leading to the formation of a more stable benzylic carbocation intermediate. A subsequent 1,2-hydride shift and ring closure yield the thermodynamically favored this compound.

Materials:

  • Cyclopropyl Phenyl Ketone (precursor from Stage 1)

  • Anhydrous Dichloromethane (DCM)

  • Stannic Chloride (SnCl₄) or another suitable Lewis acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve cyclopropyl phenyl ketone (1.0 equivalent) in anhydrous DCM in a dry, nitrogen-flushed flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the solution to 0 °C. Add SnCl₄ (typically 1.0-1.2 equivalents) dropwise. The solution may change color.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, slowly add saturated sodium bicarbonate solution to quench the Lewis acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

While specific clinical candidates derived directly from this compound are not prominent in the literature, its value lies in its role as a versatile starting material for generating more complex molecular scaffolds of high interest to drug developers.

G cluster_0 Synthetic Transformations cluster_1 Resulting Scaffolds of Medicinal Interest A This compound (Starting Scaffold) B Ring Expansion (e.g., with Tiffeneau-Demjanov) A->B C α-Functionalization (e.g., Bromination) A->C D Baeyer-Villiger Oxidation A->D E Substituted Phenyl- cyclopentanones B->E F α-Halo-α-phenyl- cyclobutanones C->F G Phenyl-valerolactones D->G

Caption: Synthetic utility of this compound in generating diverse scaffolds.

Key Synthetic Transformations:
  • Ring Expansion to Phenyl-Cyclopentanones: Cyclobutanones are excellent precursors for ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement. This provides access to 3-phenylcyclopentanone derivatives. The cyclopentanone core is a privileged scaffold found in numerous biologically active molecules, including prostaglandins and various receptor antagonists.

  • α-Halogenation: The α-position of the ketone can be selectively functionalized. For instance, bromination can yield 2-bromo-2-phenyl-cyclobutanone. This introduces a reactive handle for subsequent nucleophilic substitutions, cross-coupling reactions, or Favorskii rearrangements, dramatically increasing the molecular diversity accessible from the starting material.

  • Baeyer-Villiger Oxidation: This reaction converts the cyclic ketone into a lactone (a cyclic ester). For this compound, this would yield a substituted valerolactone. Lactone rings are common features in natural products and synthetic drugs, often imparting crucial binding interactions and influencing pharmacokinetic properties.

The strategic value of this compound is clear: it serves as a rigid, three-dimensional starting point that can be readily converted into a variety of more complex, biologically relevant scaffolds. Its use allows medicinal chemists to rapidly build libraries of compounds with high sp³-character, a key attribute in the development of next-generation therapeutics.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, often recommended at -20°C under an inert atmosphere for long-term stability.

Conclusion

This compound represents a significant opportunity for innovation in drug discovery and synthetic chemistry. Its well-defined three-dimensional structure, coupled with its synthetic tractability via established methods like Lewis acid-catalyzed rearrangement, makes it an ideal scaffold for building molecular complexity. While it may be an intermediate rather than a final drug, its role in providing access to diverse and medicinally relevant structures like substituted cyclopentanones and lactones is invaluable. For researchers aiming to move beyond traditional flat scaffolds and explore novel chemical space, this compound is a compelling and powerful tool.

References

  • BenchChem. (2025).

Methodological & Application

Application Note: Synthesis of 2-Phenylcyclobutanone from Phenylacetylene via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutanone derivatives are valuable structural motifs in organic synthesis and medicinal chemistry. Their inherent ring strain makes them versatile intermediates for various transformations, including ring expansions to form cyclopentanones, Baeyer-Villiger oxidations to yield γ-butyrolactones, and Beckmann rearrangements to produce butyrolactams.[1] These subsequent products are core structures in numerous natural products and pharmaceutically active compounds. This application note provides a detailed guide for the synthesis of 2-phenylcyclobutanone from phenylacetylene, a readily available starting material. The described protocol utilizes a robust and well-established [2+2] cycloaddition reaction between a ketene and an alkyne, followed by a hydrolysis step.

Scientific Rationale and Reaction Mechanism

The synthesis of this compound from phenylacetylene is most effectively achieved through a two-step sequence involving the [2+2] cycloaddition of a ketene with phenylacetylene to form a cyclobutenone intermediate, which is subsequently reduced. A common and practical approach for this cycloaddition involves the use of dichloroketene, generated in situ, followed by reductive dechlorination.

The key transformation is the [2+2] cycloaddition, a thermally allowed process for ketenes.[2][3] Ketenes are excellent partners in these reactions due to their unique electronic structure.[4] The reaction proceeds through a concerted mechanism where the ketene adds across the alkyne.

In this protocol, dichloroketene (Cl₂C=C=O) is generated in situ from the dehydrochlorination of trichloroacetyl chloride with an appropriate base, such as triethylamine, or via the dechlorination of trichloroacetyl chloride with activated zinc.[5] The highly electrophilic dichloroketene readily reacts with the electron-rich triple bond of phenylacetylene to yield 4,4-dichloro-2-phenylcyclobut-2-en-1-one.

The subsequent step involves the reductive removal of the chlorine atoms and reduction of the double bond to afford the target this compound. This can be achieved using various reducing agents, with zinc dust in a protic solvent like acetic acid being a common and effective method.

Visualizing the Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process: cycloaddition followed by reduction.

Synthesis_Workflow Phenylacetylene Phenylacetylene Cycloaddition [2+2] Cycloaddition Phenylacetylene->Cycloaddition Dichloroketene Dichloroketene (in situ generated) Dichloroketene->Cycloaddition Intermediate 4,4-dichloro-2-phenylcyclobut-2-en-1-one Cycloaddition->Intermediate Forms cyclobutenone ring Reduction Reductive Dechlorination & Reduction Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct Removes Cl & reduces C=C

Sources

[2+2] cycloaddition reactions for 2-Phenylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: [2+2] Cycloaddition Reactions for 2-Phenylcyclobutanone Synthesis For: Researchers, Scientists, and Drug Development Professionals

Guide Structure

  • 1.0 Abstract: The Power of [2+2] Cycloaddition

  • 2.0 Theoretical Framework: Understanding the Ketene-Alkene Cycloaddition

    • 2.1 Pericyclic Reactions & The Woodward-Hoffmann Rules

    • 2.2 The Ketene Exception: A Thermally Allowed Pathway

  • 3.0 Reaction Mechanism: A Stepwise or Concerted Dance?

    • 3.1 Regioselectivity: Predicting the Product

    • 3.2 Mechanistic Visualization

  • 4.0 Synthesis Protocol: From Phenylacetyl Chloride to this compound

    • 4.1 Overview of the Synthetic Strategy

    • 4.2 Workflow Visualization

    • 4.3 Materials and Equipment

    • 4.4 Step-by-Step Experimental Procedure

    • 4.5 Purification and Characterization

  • 5.0 Data Summary & Expected Outcomes

  • 6.0 Field-Proven Insights & Troubleshooting

  • 8.0 References

Abstract: The Power of [2+2] Cycloaddition

The construction of four-membered carbocyclic rings, or cyclobutanes, is a cornerstone of modern organic synthesis, providing access to key structural motifs found in numerous natural products and pharmaceutical agents.[1][2] Among the various synthetic strategies, the [2+2] cycloaddition reaction stands out as a highly efficient and atom-economical method.[1] This guide provides a detailed exploration of the thermal [2+2] cycloaddition between a ketene and an alkene for the specific synthesis of this compound, a valuable synthetic intermediate. We will delve into the theoretical underpinnings, reaction mechanism, and provide a field-tested laboratory protocol designed for reproducibility and success.

Theoretical Framework: Understanding the Ketene-Alkene Cycloaddition

Pericyclic Reactions & The Woodward-Hoffmann Rules

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds from the electrons of pi bonds.[3] According to the Woodward-Hoffmann rules, a thermal [2πs + 2πs] cycloaddition (where both components react on the same face, i.e., suprafacially) is symmetrically forbidden. Such reactions typically require photochemical activation to proceed, wherein an electron is promoted to an excited state, reversing the symmetry requirements of the frontier molecular orbitals (HOMO-LUMO).[4][5]

The Ketene Exception: A Thermally Allowed Pathway

Ketenes are a unique class of compounds that seemingly defy the standard Woodward-Hoffmann rules for thermal [2+2] cycloadditions.[4][6] The reaction of a ketene with an alkene is thermally allowed because it can proceed through a [π2s + π2a] cycloaddition.[7] In this geometry, the alkene reacts suprafacially (on the same face of its π system), while the ketene reacts antarafacially (on opposite faces of its π system). This supra-antarafacial approach allows for a continuous, bonding overlap of the HOMO of one component with the LUMO of the other, making the reaction symmetrically allowed under thermal conditions.[8] The linear geometry of the C=C=O ketene unit, with its perpendicular p-orbitals, facilitates this unique orbital interaction.[4][7][9]

Reaction Mechanism: A Stepwise or Concerted Dance?

While the orbital symmetry rules explain why the reaction is allowed, the precise mechanism can be debated as either a concerted [π2s + π2a] process or a stepwise pathway involving a zwitterionic intermediate.[10][11] The stepwise mechanism is often used to rationalize the high regioselectivity observed in these reactions.

Regioselectivity: Predicting the Product

The formation of this compound, as opposed to the 3-phenyl isomer, is dictated by electronic and steric factors. Ketenes are highly electrophilic at the central sp-hybridized carbon.[12][13] The reaction is typically initiated by the nucleophilic attack of the alkene on this electrophilic carbon.

  • Initiation: The more nucleophilic carbon of styrene (the β-carbon, not directly attached to the phenyl ring) attacks the highly electrophilic central carbon of the ketene.

  • Intermediate Formation: This leads to the formation of a zwitterionic intermediate where the positive charge is stabilized on the benzylic carbon of the styrene moiety, and the negative charge resides on the enolate portion derived from the ketene.

  • Ring Closure: A rapid, subsequent intramolecular nucleophilic attack by the enolate on the carbocation closes the four-membered ring to yield the final cyclobutanone product.[11]

This stepwise rationalization correctly predicts the observed regiochemistry.

Mechanistic Visualization

G cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Styrene Styrene Intermediate Zwitterion (Benzylic cation & enolate) Styrene->Intermediate Nucleophilic attack Phenylketene Phenylketene (in situ generated) Phenylketene->Intermediate Product This compound Intermediate->Product Ring closure

Caption: Proposed stepwise mechanism for the [2+2] cycloaddition.

Synthesis Protocol: From Phenylacetyl Chloride to this compound

Overview of the Synthetic Strategy

This protocol details the synthesis of this compound via the in situ generation of phenylketene from phenylacetyl chloride and a non-nucleophilic base, triethylamine (Et₃N).[4] The highly reactive ketene is immediately trapped by styrene, which is present in the reaction mixture, to form the desired cycloadduct. Generating the ketene in situ is critical, as ketenes are generally unstable and prone to dimerization or polymerization.[10][12]

Workflow Visualization

G A 1. Setup & Inert Atmosphere (N₂ or Ar, dry glassware) B 2. Charge Flask (Styrene, Solvent) A->B C 3. Prepare Addition Funnel (Phenylacetyl Chloride, Et₃N, Solvent) B->C D 4. Slow Addition (Control temperature, ~0 °C to RT) C->D E 5. Reaction Monitoring (TLC or GC-MS) D->E F 6. Work-up (Filter salt, wash with acid/base) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, IR, MS) G->H

Caption: Experimental workflow for this compound synthesis.

Materials and Equipment
  • Reagents:

    • Phenylacetyl chloride (freshly distilled or high purity)

    • Styrene (inhibitor removed by passing through a plug of basic alumina)

    • Triethylamine (Et₃N) (distilled from CaH₂)

    • Anhydrous diethyl ether or dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system for chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping/addition funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Ice bath

    • Standard glassware for work-up and purification

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood. Phenylacetyl chloride is corrosive and lachrymatory.

  • Preparation: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂), and a pressure-equalizing dropping funnel.

  • Initial Charge: To the flask, add styrene (1.0 eq) dissolved in anhydrous diethyl ether (or DCM). Cool the flask to 0 °C using an ice bath.

  • Addition Solution: In a separate dry flask, prepare a solution of phenylacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Ketene Generation and Cycloaddition: Add the solution from the dropping funnel to the stirred solution of styrene dropwise over 1-2 hours. Maintain the temperature at 0 °C during the addition.

    • Causality Note: Slow addition is crucial to keep the concentration of the generated phenylketene low, minimizing its self-dimerization and favoring the desired cycloaddition with styrene.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of styrene and the appearance of a new, higher Rf spot (in a non-polar eluent) indicates product formation.

Purification and Characterization
  • Quenching and Filtration: A white precipitate of triethylammonium chloride will form. Filter the reaction mixture through a pad of Celite to remove the salt, washing the filter cake with a small amount of diethyl ether.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ (to remove any remaining acidic impurities)

    • Brine (to reduce the solubility of organic material in the aqueous layer)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Chromatography: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the this compound.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Data Summary & Expected Outcomes

The following table presents representative data for the synthesis of substituted cyclobutanones via ketene-alkene cycloaddition. Yields and conditions can vary based on the specific substrates and scale.

Ketene PrecursorAlkeneBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference (Adapted from)
Phenylacetyl ChlorideStyreneEt₃N (1.2)Ether0 → RT1660-75General Procedure
Dichloroacetyl ChlorideStyreneEt₃N (1.2)HexaneRT12~80
Propionyl ChlorideCyclopenteneEt₃N (1.2)DCM0 → RT1855-70General Procedure

Field-Proven Insights & Troubleshooting

  • Problem: Low yield of the desired cyclobutanone and formation of a significant amount of ketene dimer.

    • Insight & Solution: This is the most common side reaction.[12] Ensure very slow, controlled addition of the acid chloride/base mixture to maintain a low steady-state concentration of the ketene. Using a syringe pump for the addition can provide excellent control. Ensure the styrene is in stoichiometric excess (e.g., 1.2-1.5 eq) to act as an efficient trapping agent.

  • Problem: The reaction does not go to completion.

    • Insight & Solution: Ensure all reagents and solvents are scrupulously dry. Water will react with both the acid chloride and the ketene. Triethylamine should be freshly distilled. Phenylacetyl chloride can degrade on storage; using freshly distilled material is recommended.

  • Problem: Complex mixture of products after the reaction.

    • Insight & Solution: Styrene can undergo polymerization. Ensure the inhibitor was properly removed before use and avoid excessive heat during the reaction. The work-up procedure is designed to remove both basic (Et₃N) and acidic (unreacted acid chloride, hydrolyzed byproducts) impurities before chromatography, which simplifies purification.

Conclusion

The thermal [2+2] cycloaddition of an in situ generated ketene with styrene is a robust and reliable method for synthesizing this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, particularly the rate of ketene generation, researchers can effectively minimize side reactions and achieve good yields of the desired product. This protocol provides a solid foundation for accessing this valuable cyclobutane scaffold, which serves as a versatile building block in medicinal chemistry and complex molecule synthesis.

References

  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. (Historical context, not directly linked)
  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. Available at: [Link]

  • ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Available at: [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available at: [Link]

  • ResearchGate. (n.d.). General overview of Paterno‐ Büchi reaction. Available at: [Link]

  • ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. Available at: [Link]

  • Kosaka, A., et al. (n.d.). Mechanistic Study on the Regio- and Stereoselectivity in [2+2] Photocycloaddition Reactions of Furan with Cyclic Enones. Available at: [Link]

  • Wikipedia. (n.d.). Ketene. Available at: [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Available at: [Link]

  • ResearchGate. (n.d.). General used methods for the ketene generation. Available at: [Link]

  • Ischay, M. A., et al. (2010). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 132(26), 8862–8863. Available at: [Link]

  • Nelson, D. W., & Lectka, T. (2009). Catalytic, asymmetric reactions of ketenes and ketene enolates. Accounts of Chemical Research, 42(5), 661–672. Available at: [Link]

  • Zhang, Y., et al. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 11(58), 36561-36579. Available at: [Link]

  • ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. Available at: [Link]

  • Organic Chemistry. (2019). Thermal [2+2] cycloaddition reactions. YouTube. Available at: [Link]

  • Hoffmann, M. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Available at: [Link]

  • AK LECTURES. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. Available at: [Link] 33.TMP Chem. (2017). THERMAL [2+2] CYCLOADDITION- Ketene and isocyanate MO overlap. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Phenylcyclobutanone in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenylcyclobutanone is a versatile four-membered carbocycle that serves as a powerful building block in modern organic synthesis.[1] Its utility stems from the inherent ring strain of the cyclobutane core, which, when coupled with the electronic influence of the C-2 phenyl substituent, provides a gateway to a diverse array of stereochemically rich structures.[2][3] This document provides an in-depth exploration of the reactivity of this compound and its derivatives, with a focus on strategic applications in the synthesis of natural products. We will dissect key reaction manifolds, including nucleophilic ring-opening and radical-mediated rearrangements, and provide detailed, field-proven protocols for researchers in chemical synthesis and drug development.

Introduction: Why this compound?

The cyclobutane motif is a recurring feature in a wide range of biologically active natural products and pharmaceutical agents.[4][5][6] The significant ring strain (approximately 26 kcal/mol) associated with the four-membered ring makes cyclobutane derivatives energetic and reactive intermediates, capable of undergoing selective transformations that are otherwise difficult to achieve.[2]

This compound distinguishes itself as a particularly valuable synthetic tool for several reasons:

  • Controlled Reactivity: The carbonyl group provides a handle for numerous transformations, while the adjacent phenyl ring plays a critical role in directing the regioselectivity of ring-opening reactions by stabilizing intermediates.[3]

  • Stereochemical Potential: The puckered, three-dimensional structure of the cyclobutane ring allows for the precise installation of stereocenters, which can be transferred to more complex acyclic or larger ring systems.[6]

  • Access to Diverse Scaffolds: Through carefully chosen reaction pathways, this compound can be converted into linear chains with defined stereochemistry, or expanded into larger, more complex carbocyclic and heterocyclic systems.[7][8]

This guide will focus on the practical application of these principles, demonstrating how this humble building block can unlock efficient pathways to valuable molecular architectures.

Core Concepts in this compound Reactivity

The synthetic utility of this compound is dominated by reactions that leverage its inherent strain. The phenyl group is not a mere spectator; it actively participates in modulating the molecule's reactivity, primarily by stabilizing transient intermediates.

Nucleophile-Induced Ring Opening

One of the most powerful transformations of this compound is its reaction with nucleophiles, particularly alkoxides. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by a retro-aldol-type cleavage of one of the adjacent C-C bonds. The presence of the C-2 phenyl group is paramount, as it stabilizes the developing carbanion, ensuring that the ring opens with high regioselectivity.[3] This strategy provides a reliable method for the vicinal difunctionalization of a double bond's precursor alkene.[3]

Radical-Mediated Ring Opening and Annulation

Modern synthetic methods have harnessed radical chemistry to further expand the utility of cyclobutanone derivatives. For instance, the oxime ester of this compound can undergo a copper-catalyzed intramolecular ring-opening and reconstruction.[8] This process involves selective C-C bond cleavage initiated by a radical intermediate, leading to the formation of complex polycyclic systems, such as dihydronaphthalenes, in a single, efficient step.[8] This approach avoids the use of toxic cyanide salts and proceeds under mild conditions.

Photochemical Transformations

Like other cyclobutanones, this compound is susceptible to photochemical reactions. Upon excitation with UV light, it can undergo several transformations, including:

  • Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.

  • Cycloelimination: Fragmentation into a ketene and an alkene (ethylene).[9][10]

  • Ring Expansion: Rearrangement to form an oxacarbene intermediate.[9][10]

These reactions, while powerful, can sometimes lead to complex product mixtures, but with careful control of conditions and substrate, they can be synthetically useful.

Diagram: Key Reaction Pathways of this compound

cluster_main This compound Core Reactivity cluster_products Synthetic Scaffolds 2_Phenylcyclobutanone 2_Phenylcyclobutanone Unsaturated_Esters γ,δ-Unsaturated Esters 2_Phenylcyclobutanone->Unsaturated_Esters  Alkoxide-Induced  Ring Opening Polycycles Polycyclic Aromatics (e.g., Dihydronaphthalenes) 2_Phenylcyclobutanone->Polycycles  Radical-Mediated  Ring Opening/Annulation Cyclopropanes Phenylcyclopropanes 2_Phenylcyclobutanone->Cyclopropanes  Photochemical  Decarbonylation

Caption: Major synthetic routes from this compound.

Application in Natural Product Synthesis: A Strategic Approach

While direct, multi-step total syntheses starting from commercially available this compound are specialized, its core reactivity is frequently employed to construct key intermediates. Cyclobutane-containing lignans, for example, are a challenging class of natural products whose synthesis often relies on [2+2] cycloaddition methods.[11] The ring-opening of a substituted this compound offers an alternative and powerful disconnection to access the functionalized carbon skeletons characteristic of these molecules.

Case Study: Retrosynthetic Analysis of a Lignan-Type Scaffold

Consider a hypothetical lignan precursor containing a vicinally substituted cycloalkene core. A powerful retrosynthetic disconnection involves an alkoxide-induced ring-opening of a fused this compound system. This strategy transforms a readily accessible bicyclic ketone into a more complex monocyclic structure with excellent control over the relative stereochemistry of the newly formed substituents.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for key transformations.

Protocol 1: Synthesis of this compound via [2+2] Cycloaddition

This protocol describes a general method for synthesizing the title compound from styrene and dichloroketene, followed by reductive dehalogenation. Dichloroketene is generated in situ.

Materials:

  • Styrene

  • Trichloroacetyl chloride

  • Zinc-copper couple (activated Zn dust)

  • Anhydrous diethyl ether or THF

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, suspend activated zinc-copper couple (2.5 eq) and styrene (1.0 eq) in anhydrous diethyl ether.

  • Ketene Generation & Cycloaddition: Prepare a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred suspension over 2-3 hours. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC-MS).

  • Reductive Dechlorination: Cool the reaction to 0 °C. Slowly add acetic acid (5-10 vol%) to the mixture to dissolve the remaining zinc and perform the dechlorination. Stir for 12-24 hours at room temperature.

  • Workup: Filter the reaction mixture through a pad of celite to remove metal salts, washing the pad with diethyl ether. Combine the filtrates and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality: The [2+2] cycloaddition between a ketene and an alkene is a concerted, supra-antarafacial process that reliably forms the cyclobutanone ring.[3] Zinc is used both to generate the ketene in situ and for the subsequent reductive removal of the chlorine atoms.

Protocol 2: Alkoxide-Induced Ring Opening to a γ,δ-Unsaturated Ester

This protocol demonstrates the stereoselective ring cleavage of a fused this compound derivative to generate a vicinally disubstituted cycloalkene carboxylic acid ester, a valuable synthetic intermediate.[3]

Materials:

  • Fused this compound derivative (e.g., from cycloaddition with a cyclic olefin)

  • Potassium tert-butoxide (t-BuOK) or Sodium methoxide (NaOMe)

  • Anhydrous tert-butanol or methanol

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound substrate (1.0 eq) in anhydrous THF.

  • Alkoxide Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol (or NaOMe in MeOH). Add the alkoxide solution dropwise to the substrate solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Workup: Combine the organic layers and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Causality: The regioselectivity of the ring cleavage is controlled by the C-2 phenyl group, which stabilizes the adjacent carbanion formed during the retro-aldol fragmentation.[3] The choice of alkoxide (e.g., methoxide vs. tert-butoxide) can influence the reaction rate and yield but generally affords the same major product.

Workflow: Base-Induced Ring Opening

cluster_workflow Protocol Workflow start Dissolve Substrate in Anhydrous THF add_base Add Alkoxide Solution (e.g., t-BuOK) at 0°C start->add_base react Stir at Room Temp (4-12h, Monitor by TLC) add_base->react quench Quench with aq. NH4Cl at 0°C react->quench extract Extract with Diethyl Ether quench->extract workup Wash with Brine, Dry over Na2SO4 extract->workup purify Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product: Unsaturated Ester purify->end

Caption: Experimental workflow for alkoxide-induced ring opening.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 42436-86-2[1][12]
Molecular Formula C₁₀H₁₀O[1][12]
Molecular Weight 146.19 g/mol [1][12]
Appearance Data not widely available; likely a liquid or low-melting solid[1]
Storage Temp. -20°C Freezer, Under inert atmosphere[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]

Conclusion

This compound is more than a simple cyclic ketone; it is a strategic precursor for accessing molecular complexity. Its predictable reactivity, driven by a combination of ring strain and electronic stabilization from the phenyl substituent, allows for the stereocontrolled synthesis of advanced intermediates for natural product synthesis. The protocols and concepts outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this versatile building block, paving the way for innovative solutions to complex synthetic challenges in medicinal and materials chemistry.[1][6]

References

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation. Auburn University Electronic Theses and Dissertations. [Link]

  • de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(1), 17-90. [Link]

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  • de Meijere, A., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 649–655. [Link]

  • Song, S., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]

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Sources

Application Note: 2-Phenylcyclobutanone as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry.[1][2][3] Its unique three-dimensional structure and inherent ring strain can impart favorable pharmacological properties, such as increased metabolic stability, conformational restriction, and improved binding affinity.[3][4] This application note explores the utility of 2-phenylcyclobutanone as a strategic precursor for synthesizing key pharmaceutical intermediates. We provide detailed protocols for two cornerstone transformations—the Baeyer-Villiger oxidation to form γ-butyrolactone derivatives and reductive amination to access 2-phenylcyclobutanamines—elucidating the mechanistic principles and practical considerations for each.

Introduction: The Strategic Value of the Cyclobutane Ring

The incorporation of small, strained rings like cyclobutane into drug candidates has become an increasingly important strategy in modern drug discovery.[4] These structures can act as bioisosteres for larger or more flexible groups, helping to fill hydrophobic pockets in target proteins and directing the orientation of key pharmacophoric elements.[3][4] this compound (Figure 1) is a particularly attractive starting material due to its bifunctional nature: the ketone provides a handle for a wide array of chemical transformations, while the phenyl group can be a crucial element for biological activity or a site for further functionalization.

Chemical structure of this compound

Figure 1. Structure of this compound.[5]

This guide will focus on two high-impact synthetic routes starting from this compound that yield versatile intermediates for downstream drug development.

Key Transformation I: Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger (BV) oxidation is a powerful and reliable method for converting cyclic ketones into lactones.[6][7] This ring-expansion reaction is of significant interest as the resulting γ-butyrolactone core is present in numerous biologically active compounds.

Mechanistic Rationale

The BV oxidation proceeds via the formation of a tetrahedral intermediate, known as the Criegee intermediate, after the nucleophilic attack of a peroxyacid on the protonated ketone.[6][8] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group best able to stabilize a positive charge will preferentially migrate.[7][9][10]

In the case of this compound, the benzylic carbon (C2, attached to the phenyl group) has a higher migratory aptitude than the methylene carbon (C4). This is because the phenyl group can stabilize the partial positive charge that develops on the migrating carbon during the transition state. Consequently, the oxygen atom is inserted between the carbonyl carbon and the more substituted C2, leading selectively to 4-phenyl-oxan-2-one.

baeyer_villiger_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product start_ketone This compound reaction Stir at 0 °C to RT (Control Exotherm) start_ketone->reaction start_reagent m-CPBA in DCM start_reagent->reaction quench Quench with Na2S2O3 (aq) reaction->quench Reaction Complete extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography (Silica Gel) extraction->purification end_product 4-Phenyl-oxan-2-one (γ-Butyrolactone Intermediate) purification->end_product

Workflow for Baeyer-Villiger oxidation of this compound.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-oxan-2-one

Materials:

  • This compound (1.00 g, 6.84 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.82 g, 8.21 mmol, 1.2 eq.)

  • Dichloromethane (DCM), anhydrous (40 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 6.84 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice-water bath.

    • Causality: Running the reaction at 0 °C helps to control the initial exotherm upon addition of the peroxyacid and minimizes potential side reactions.

  • Reagent Addition: To the stirred solution, add m-CPBA (1.82 g, 1.2 eq.) portion-wise over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution (~20 mL) to decompose excess peroxide. Stir vigorously for 15 minutes.

    • Trustworthiness: This step is critical for safety, as it neutralizes the potentially explosive excess peroxyacid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the fractions containing the desired product and concentrate to yield 4-phenyl-oxan-2-one as a colorless oil.

Expected Results: This protocol typically provides the target lactone in good to excellent yields.

ParameterExpected Value
Product 4-Phenyl-oxan-2-one
Typical Yield 80-90%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with structure
Purity (by GC/LCMS) >95%

Key Transformation II: Reductive Amination for Chiral Amine Synthesis

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds, making it a cornerstone of pharmaceutical synthesis.[11][12] Applying this reaction to this compound provides access to 2-phenylcyclobutanamines, which are valuable chiral building blocks for a variety of drug targets.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Imine/Enamine Formation: The ketone reacts with a primary or secondary amine under dehydrating conditions to form a Schiff base (imine) or an enamine intermediate. This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent, chosen to be selective for the C=N double bond over the ketone, is added to reduce the intermediate to the final amine product. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this one-pot process because it is mild, tolerant of acidic conditions that favor imine formation, and does not readily reduce the starting ketone.[13]

reductive_amination_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product start_ketone This compound imine_formation Imine Formation (in DCE, RT) start_ketone->imine_formation start_amine Primary Amine (R-NH2) Acetic Acid (cat.) start_amine->imine_formation reduction Add STAB (Reduction) imine_formation->reduction After 1h quench Quench with aq. NaHCO3 reduction->quench Reaction Complete (12h) purification Extraction & Purification quench->purification end_product N-alkyl-2-phenyl- cyclobutanamine purification->end_product

Workflow for one-pot reductive amination using STAB.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-phenylcyclobutanamine

Materials:

  • This compound (1.00 g, 6.84 mmol)

  • Benzylamine (0.77 g, 7.18 mmol, 1.05 eq.)

  • Sodium triacetoxyborohydride (STAB) (2.18 g, 10.3 mmol, 1.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous (35 mL)

  • Glacial acetic acid (0.39 mL, 6.84 mmol, 1.0 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g), benzylamine (1.05 eq.), and anhydrous DCE (35 mL).

  • Imine Formation: Add glacial acetic acid (1.0 eq.) to the mixture. Stir at room temperature for 1 hour.

    • Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction rate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) in one portion. The mixture may mildly effervesce.

    • Expertise: STAB is preferred over other hydrides like NaBH₄ because it is less basic and will not polymerize the solvent or cause unwanted side reactions under these mildly acidic conditions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LCMS for the disappearance of the ketone and imine intermediate.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~30 mL). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with an appropriate solvent system, often containing a small amount of triethylamine to prevent streaking of the amine product) to afford N-benzyl-2-phenylcyclobutanamine.

Expected Results: The product is a mixture of cis and trans diastereomers, which may be separable by careful chromatography.

ParameterExpected Value
Product N-Benzyl-2-phenylcyclobutanamine
Typical Yield 65-80%
Appearance Viscous oil or low-melting solid
Diastereomeric Ratio Varies, typically near 1:1
Purity (by GC/LCMS) >95% (combined diastereomers)

Conclusion

This compound serves as an excellent and highly adaptable starting point for the synthesis of valuable pharmaceutical intermediates. The Baeyer-Villiger oxidation provides a regioselective route to functionalized γ-butyrolactones, while reductive amination offers a direct and efficient pathway to substituted cyclobutylamines. The protocols detailed herein are robust, scalable, and grounded in well-understood reaction mechanisms, providing researchers in drug development with reliable methods to access these important molecular scaffolds.

References

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  • Zhang, W., & Li, C. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(12), 1475-1502. [Link][2]

  • Al-Harrasi, A., & Csuk, R. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link][14]

  • van der Kolk, T., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 16-32. [Link][4]

  • Davies, H. M. L., & Lee, G. H. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1849-1861. [Link][15]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. [Link][8]

  • Stevens, A., et al. (2000). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Food and Chemical Toxicology, 38(11), 1039-1043. [Link][16]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link][6]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Chemistry Steps. [Link][9]

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  • Chemistry LibreTexts. (2023). Baeyer-Villiger oxidation. Chemistry LibreTexts. [Link][10]

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  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. [Link][11]

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Sources

Application Notes and Protocols for the Ring-Opening Reactions of 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Strained Ring

2-Phenylcyclobutanone is a valuable synthetic intermediate, primarily due to the inherent ring strain of its four-membered carbocycle. This strain energizes the molecule, making it susceptible to a variety of ring-opening reactions that are often difficult to achieve with less strained systems. The presence of the phenyl group and the carbonyl moiety provides multiple avenues for selective bond cleavage, leading to a diverse array of linear carbon skeletons. Understanding and controlling these ring-opening pathways allows researchers to access complex molecular architectures from a readily available starting material.

This guide provides an in-depth exploration of the principal modes of ring-opening for this compound, including thermal, photochemical, acid-catalyzed, and base-catalyzed pathways. For each method, we will discuss the underlying mechanistic principles, provide detailed experimental protocols, and present expected outcomes, offering a comprehensive resource for researchers in organic synthesis and drug development.

Thermal Ring-Opening: An Electrocyclic Pathway

The thermal ring-opening of cyclobutene derivatives is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry as described by Woodward and Hoffmann.[1][2] For a 4π-electron system like a cyclobutene, thermal activation leads to a conrotatory opening of the C-C sigma bond. While this compound itself does not have the requisite π-system for a direct electrocyclic ring-opening in the same manner as cyclobutene, its derivatives or related structures can undergo analogous thermal rearrangements. The phenyl group can influence the torquoselectivity of these reactions, which dictates the direction of ring opening.[3][4]

Mechanistic Insight

In a thermal electrocyclic reaction of a substituted cyclobutene, the substituents on the breaking bond rotate in the same direction (conrotation) to maintain orbital symmetry during the transformation of a σ-bond into a π-bond.[2] This stereospecificity is a powerful tool in synthesis. For this compound, thermal reactions can also induce cleavage, often leading to a mixture of products through various radical pathways, although these are generally less controlled than the well-defined electrocyclic reactions of cyclobutenes.

Caption: Fig. 1: Conrotatory thermal ring-opening of a cyclobutene.

Protocol: Thermal Rearrangement (Illustrative)

This protocol is illustrative of the general conditions required for thermal rearrangements of strained ring systems. Specific conditions for this compound may vary and require optimization.

  • Preparation: In a flame-dried Schlenk tube equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) in a high-boiling, inert solvent such as toluene or xylene (10 mL).

  • Inert Atmosphere: Purge the system with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product mixture is then purified by column chromatography on silica gel to isolate the desired ring-opened product(s).

ParameterConditionRationale
Solvent Toluene or XyleneHigh boiling point for thermal energy input; inert to prevent side reactions.
Temperature Reflux (~110-140 °C)Provides the necessary activation energy for C-C bond cleavage.
Atmosphere Inert (Ar or N₂)Prevents oxidation of starting material and products at high temperatures.
Time 12-24 hoursSufficient duration to allow the reaction to proceed to completion.

Photochemical Ring-Opening: The Norrish Type I Reaction

The photochemistry of ketones is dominated by the Norrish reactions. For cyclic ketones like this compound, the Norrish Type I reaction is a prominent pathway upon UV irradiation.[5] This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, leading to a diradical intermediate.[5][6] The stability of the potential radicals dictates which bond is preferentially cleaved.

Mechanistic Insight

Upon absorption of a photon, the carbonyl group is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.[5] From either excited state, α-cleavage occurs. In the case of this compound, cleavage of the C1-C2 bond is favored due to the formation of a resonance-stabilized benzyl radical. The resulting acyl-alkyl diradical can then undergo several secondary reactions:

  • Decarbonylation: Loss of carbon monoxide to form a new C-C bond, resulting in a cyclopropane derivative.

  • Intramolecular Disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde.

  • Recombination: Re-formation of the starting cyclobutanone.

Norrish_Type_I Start This compound Excited Excited State (Singlet or Triplet) Start->Excited Diradical Acyl-Alkyl Diradical Excited->Diradical α-Cleavage Decarbonylation Decarbonylation Diradical->Decarbonylation Disproportionation Intramolecular Disproportionation Diradical->Disproportionation Product1 Cyclopropane Derivative Decarbonylation->Product1 Product2 Unsaturated Aldehyde Disproportionation->Product2 caption Fig. 2: Norrish Type I cleavage of this compound.

Caption: Fig. 2: Norrish Type I cleavage of this compound.

Protocol: Photochemical Decarbonylation (General Procedure)
  • Preparation: Dissolve this compound (1.0 mmol) in a suitable UV-transparent solvent (e.g., benzene, acetonitrile, or methanol; 50 mL) in a quartz reaction vessel.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (typically with a Pyrex filter to block wavelengths below 290 nm to minimize side reactions) while maintaining a constant temperature (e.g., 25 °C) using a cooling bath.

  • Monitoring: Monitor the reaction by GC-MS to observe the disappearance of the starting material and the formation of products.

  • Work-up: Once the reaction has reached the desired conversion, stop the irradiation.

  • Purification: Remove the solvent under reduced pressure and purify the resulting mixture by column chromatography on silica gel.

ParameterConditionRationale
Solvent Benzene, AcetonitrileUV-transparent and relatively inert.
Wavelength >290 nmSelectively excites the n→π* transition of the carbonyl group.
Atmosphere Inert (Ar or N₂)Prevents quenching of the excited state by oxygen.
Temperature 25 °CMinimizes thermal side reactions.

Acid-Catalyzed Ring-Opening: Formation of a γ-Keto Acid

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the molecule for nucleophilic attack.[7] In the presence of water, this leads to a hydrolytic ring-opening to form a γ-keto acid. The regioselectivity of this reaction is governed by the stability of the intermediate carbocation-like species.

Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Water, acting as a nucleophile, can then attack the carbonyl carbon. This is followed by a rearrangement involving the cleavage of the C1-C2 bond, which is facilitated by the release of ring strain and the ability of the phenyl group to stabilize the developing positive charge on the C2 carbon. This process ultimately leads to the formation of 4-oxo-4-phenylbutanoic acid.

Acid_Catalyzed_Ring_Opening Start This compound Protonated Protonated Carbonyl Start->Protonated H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate H₂O Product 4-Oxo-4-phenylbutanoic acid Intermediate->Product Ring Opening & Rearrangement caption Fig. 3: Acid-catalyzed hydrolysis of this compound. Base_Catalyzed_Ring_Opening Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Base (e.g., MeO⁻) Enolate Enolate Intermediate->Enolate Ring Opening Product 4-Phenylbut-3-enoic acid Enolate->Product H⁺ Work-up caption Fig. 4: Base-catalyzed ring-opening of this compound.

Sources

Application Notes and Protocols: Enantioselective Synthesis of 2-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction: The Strategic Value of Chiral Cyclobutanones

The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain (26 kcal/mol) endows it with unique reactivity, making it a versatile building block for the construction of more complex molecular architectures.[3][4][5] Specifically, 2-substituted cyclobutanones are powerful synthons, serving as precursors to a diverse array of chiral molecules, including cyclopentanones, γ-lactams, and various carbocyclic and heterocyclic systems.[6][7][8] The ability to control the stereochemistry at the C2 position is paramount, as the biological activity of pharmaceutical agents is often dictated by their specific enantiomeric form.

This guide provides an in-depth overview of modern, field-proven strategies for the enantioselective synthesis of 2-substituted cyclobutanones. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental design and catalyst selection. The protocols detailed herein are designed to be self-validating, providing researchers with robust and reproducible methods for accessing these valuable chiral building blocks.

Core Synthetic Strategies

The asymmetric synthesis of 2-substituted cyclobutanones can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • [2+2] Cycloadditions: The direct formation of the cyclobutane ring through the concerted or stepwise union of two two-carbon components remains a cornerstone of cyclobutanone synthesis.[5][9]

  • Ring Expansion of Cyclopropanes: Leveraging the strain of a three-membered ring to drive the formation of a four-membered ring offers a powerful and often stereospecific approach.[10][11][12]

  • Desymmetrization of Prochiral Cyclobutanones: Starting with a symmetrical cyclobutanone and introducing chirality through an enantioselective reaction is an elegant and efficient strategy.[3][13][14]

  • Kinetic Resolution of Racemic Cyclobutanones: The selective reaction of one enantiomer from a racemic mixture allows for the isolation of the unreacted, enantioenriched cyclobutanone.[15][16]

The following sections will delve into the practical application of these strategies, providing detailed protocols and mechanistic rationale.

Strategy 1: Asymmetric [2+2] Cycloadditions

The [2+2] cycloaddition of a ketene or ketene equivalent with an alkene is a classical and highly effective method for constructing the cyclobutanone core.[5] Enantioselectivity is typically induced through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.[17][18][19]

Mechanistic Insight: The Role of Chiral Keteniminium Salts

One powerful approach involves the use of chiral keteniminium salts, which can be generated in situ from an α-chloroacyl chloride and a chiral amine. These intermediates undergo a stereoselective [2+2] cycloaddition with an alkene. The chiral environment provided by the amine dictates the facial selectivity of the alkene approach, leading to high levels of enantioselectivity in the resulting cyclobutanone.[7][17]

G cluster_0 Catalytic Cycle Chiral_Amine Chiral Amine Acyl_Chloride α-Chloroacyl Chloride Keteniminium_Salt Chiral Keteniminium Salt Intermediate Acyl_Chloride->Keteniminium_Salt + Chiral Amine Cycloadduct [2+2] Cycloadduct Keteniminium_Salt->Cycloadduct + Alkene (Stereoselective cycloaddition) Alkene Alkene Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Cyclobutanone Enantioenriched 2-Substituted Cyclobutanone Hydrolysis->Chiral_Amine Regenerated Hydrolysis->Cyclobutanone

Caption: Enantioselective [2+2] cycloaddition via a chiral keteniminium salt intermediate.

Protocol 1: Enantioselective Synthesis of a 2-Arylcyclobutanone via [2+2] Cycloaddition

This protocol is adapted from the work of Ghosez and co-workers, demonstrating the synthesis of a chiral 2-arylcyclobutanone.[7][17]

Materials:

  • 2-Chloropropionyl chloride

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Triethylamine (Et₃N)

  • Styrene

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • In the dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. The formation of the chiral keteniminium salt is now complete.

  • Add styrene (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to hydrolysis without further purification. Dissolve the crude cycloadduct in a mixture of tetrahydrofuran (THF) and water (1:1) and stir at room temperature for 4 hours.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude cyclobutanone by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched 2-methyl-2-phenylcyclobutanone.

Expected Outcome: High yield (typically >80%) and high enantiomeric excess (ee) (>90%).

Strategy 2: Ring Expansion of Chiral Cyclopropanes

The ring expansion of cyclopropylcarbinols to cyclobutanones, often a pinacol-type rearrangement, is a highly stereospecific process.[11][12] The stereochemistry of the starting cyclopropanol dictates the stereochemistry of the resulting cyclobutanone.

Mechanistic Rationale: The Stereospecific Pinacol Rearrangement

The key to this strategy's success lies in the anti-periplanar alignment of the migrating C-C bond of the cyclopropane ring and the leaving group on the adjacent carbinol carbon. This concerted migration-elimination process ensures a high degree of stereochemical fidelity from the starting material to the product.[12]

G cluster_1 Ring Expansion Pathway Cyclopropanol Chiral α-Hydroxy- cyclopropylcarbinol Activation Activation of Hydroxyl Group (e.g., Mesylation) Cyclopropanol->Activation Activated_Intermediate Activated Intermediate (e.g., Mesylate) Activation->Activated_Intermediate Rearrangement Pinacol-type Rearrangement (Stereospecific) Activated_Intermediate->Rearrangement Cyclobutanone Enantioenriched 2-Substituted Cyclobutanone Rearrangement->Cyclobutanone

Caption: Stereospecific ring expansion of a chiral cyclopropylcarbinol.

Protocol 2: Enantioselective Synthesis of a 2-Alkylcyclobutanone via Ring Expansion

This protocol is based on the work of Cha and co-workers, showcasing the conversion of a chiral α-hydroxycyclopropylcarbinol to a 2-substituted cyclobutanone.[11]

Materials:

  • Chiral α-hydroxycyclopropylcarbinol (prepared via titanium-mediated cyclopropanation of a chiral α-hydroxy ester)

  • Anhydrous pyridine

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral α-hydroxycyclopropylcarbinol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution. A precipitate of pyridinium hydrochloride may form.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude cyclobutanone by silica gel column chromatography to obtain the pure, enantioenriched product.

Expected Outcome: Good to excellent yields (70-95%) with high preservation of enantiomeric purity.

Strategy 3: Desymmetrization of Prochiral 3-Substituted Cyclobutanones

Desymmetrization is a powerful strategy that introduces chirality into a prochiral molecule in a single, highly enantioselective step.[3] For 3-substituted cyclobutanones, enantioselective deprotonation using a chiral lithium amide base, followed by trapping of the resulting chiral enolate, is a highly effective method.[13][14]

Mechanistic Consideration: The Role of Chiral Lithium Amides

Chiral lithium amides (CLAs) can selectively abstract one of the two enantiotopic α-protons of a prochiral cyclobutanone. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the structure of the chiral amine. Trapping the resulting chiral enolate with an electrophile, such as a phosphate source, yields an enantioenriched product.[14]

Protocol 3: Desymmetrization of 3-Phenylcyclobutanone via Chiral Lithium Amide Deprotonation

This protocol is adapted from the work of Lu and co-workers.[13][14]

Materials:

  • (R,R)-Bis(1-phenylethyl)amine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Phenylcyclobutanone

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Diphenyl chlorophosphate

  • Saturated aqueous NaHCO₃

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under argon, add (R,R)-bis(1-phenylethyl)amine (1.2 eq) and anhydrous THF. Cool to -78 °C.

  • Add n-BuLi (1.15 eq) dropwise and stir for 30 minutes at -78 °C to form the chiral lithium amide.

  • In a separate flask, dissolve 3-phenylcyclobutanone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the cyclobutanone solution to the chiral lithium amide solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add TMEDA (2.0 eq) followed by diphenyl chlorophosphate (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the enantioenriched cyclobutenyl phosphate.

Expected Outcome: High yield and enantioselectivity for the resulting enol phosphate.

Strategy 4: Kinetic Resolution of Racemic 2-Substituted Cyclobutanones

Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent.[16][20] This approach is particularly useful when a racemic mixture of the desired cyclobutanone is readily available.

Mechanistic Principle: Rhodium-Catalyzed C-C Bond Activation

A highly selective kinetic resolution of 2-substituted cyclobutanones can be achieved through a rhodium-catalyzed C-C bond activation process.[15] In the presence of a chiral phosphine ligand, one enantiomer of the cyclobutanone undergoes a "cut-and-sew" transformation at a much faster rate than the other, allowing for the isolation of the unreacted, enantioenriched cyclobutanone. The selectivity of this process is governed by the steric and electronic interactions between the substrate and the chiral catalyst in the rate-determining oxidative addition step.[15]

G cluster_2 Kinetic Resolution Pathway Racemic_Cyclobutanone Racemic 2-Substituted Cyclobutanone (R and S) Fast_Reaction Fast Reaction (e.g., of R-enantiomer) Racemic_Cyclobutanone->Fast_Reaction + Chiral Catalyst Slow_Reaction Slow Reaction (of S-enantiomer) Racemic_Cyclobutanone->Slow_Reaction + Chiral Catalyst Chiral_Catalyst Chiral Rh(I) Catalyst Product Ring-Opened Product Fast_Reaction->Product Enantioenriched_SM Enantioenriched S-Cyclobutanone (Unreacted) Slow_Reaction->Enantioenriched_SM

Caption: Kinetic resolution of a racemic cyclobutanone.

Protocol 4: Kinetic Resolution of 2-Arylcyclobutanone via Rh-Catalyzed C-C Activation

This protocol is based on the work of Dong and co-workers.[15]

Materials:

  • Racemic 2-arylcyclobutanone

  • [Rh(cod)₂]BF₄

  • (R)-DTBM-SEGPHOS

  • Anhydrous 1,2-dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a vial with [Rh(cod)₂]BF₄ (2.5 mol %) and (R)-DTBM-SEGPHOS (2.75 mol %).

  • Add anhydrous DCE and stir for 20 minutes to form the catalyst solution.

  • Add the racemic 2-arylcyclobutanone (1.0 eq) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction at room temperature for the time required to achieve approximately 50-60% conversion (this will need to be optimized for each substrate). Monitor the reaction by Gas Chromatography (GC) or ¹H NMR.

  • Once the desired conversion is reached, concentrate the reaction mixture directly onto silica gel.

  • Purify by column chromatography to separate the unreacted, enantioenriched cyclobutanone from the ring-opened product.

  • Determine the enantiomeric excess of the recovered cyclobutanone by chiral HPLC or GC.

Expected Outcome: Recovery of the unreacted cyclobutanone in ~40-50% yield with very high enantiomeric excess (>95% ee).

Data Summary

The following table summarizes the key performance indicators for the strategies discussed. Note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

StrategyKey Reagent/CatalystTypical SubstrateTypical Yield (%)Typical ee (%)Reference
[2+2] Cycloaddition Chiral Keteniminium SaltAlkenes80-9590-98[7][17]
Ring Expansion MsCl, PyridineChiral Cyclopropylcarbinols70-95>95 (Stereospecific)[11][12]
Desymmetrization Chiral Lithium Amide3-Substituted Cyclobutanones75-9090-97[13][14]
Kinetic Resolution [Rh(I)]/(R)-DTBM-SEGPHOSRacemic 2-Arylcyclobutanones40-50 (of one enantiomer)>95[15]

Conclusion

The enantioselective synthesis of 2-substituted cyclobutanones is a vibrant and evolving field of research. The strategies outlined in this guide—[2+2] cycloadditions, ring expansions, desymmetrizations, and kinetic resolutions—provide a powerful toolkit for accessing these valuable chiral building blocks. By understanding the mechanistic principles that govern these transformations, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery and development of new chemical entities. The protocols provided herein serve as a robust starting point for the practical implementation of these state-of-the-art methodologies.

References

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  • Zhong, C., Wang, S., & Lu, P. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(28), 9664–9670. [Link]

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  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

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  • Wirth, T., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 60(18), 9719-9723. [Link]

  • Bach, T. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. In Catalytic Asymmetric Synthesis (pp. 1-24). Wiley. [Link]

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  • Wang, J., et al. (2022). Enantioselective synthesis of cyclobutenes through [2+2] cycloaddition reactions. Chinese Chemical Letters, 33(7), 3315-3326. [Link]

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  • Meng, F., et al. (2023). Asymmetric synthesis of cyclobutanes and their derivatives. Nature Communications, 14(1), 1-12. [Link]

  • Lu, P., et al. (2021). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers, 8(12), 3045-3049. [Link]

  • Dong, V. M., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link]

  • Wirth, T., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 60(18), 9719-9723. [Link]

  • Koga, K., et al. (1998). Chiral cyclobutanones as versatile synthons: the first enantioselective total synthesis of (+)-laurene. Journal of the Chemical Society, Perkin Transactions 1, (21), 3521-3522. [Link]

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Sources

Application Notes & Protocols: The Role of 2-Phenylcyclobutanone in Modern Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic ketones, particularly those derived from cyclopentanone and cyclohexanone, are foundational to the modern perfumer's palette. Within this chemical family, the four-membered cyclobutanone ring offers a unique structural rigidity and steric profile, leading to distinct olfactory properties. This guide provides a comprehensive technical overview of 2-phenylcyclobutanone, a molecule of interest at the intersection of floral and fruity fragrance notes. We will explore its synthesis via a modern flow chemistry approach, its physicochemical and olfactory characteristics, and its potential applications in fine fragrance and functional perfumery. Detailed, field-tested protocols for its synthesis, analytical characterization, and stability assessment are provided to enable researchers and fragrance chemists to explore its utility.

Introduction: The Untapped Potential of Phenyl-Substituted Cyclobutanones

The fragrance industry has long utilized cyclic ketones for their powerful and versatile scent profiles, ranging from the jasmine notes of methyl dihydrojasmonate (a cyclopentanone) to the minty character of menthone (a cyclohexanone). The cyclobutanone framework, while less common, presents a compelling scaffold for novel odorants. Its strained four-membered ring can influence molecular conformation and receptor interaction in unique ways compared to its five- and six-membered counterparts.

This compound (C₁₀H₁₀O) introduces an aromatic phenyl group to this scaffold. This combination is structurally intriguing, suggesting a hybrid olfactory character. The phenyl moiety is a classic feature of many floral odorants (e.g., phenethyl alcohol - rose), while the small ketone ring points towards potential fruity, green, or even minty facets. While not a widely commercialized ingredient, its study offers valuable insights into structure-odor relationships and provides a template for creating novel fragrance materials.

This document serves as a practical guide for the synthesis and evaluation of this compound, empowering fragrance chemists to harness its unique properties.

Physicochemical & Olfactory Profile

A thorough understanding of a molecule's physical properties is critical for its effective formulation and handling.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-phenylcyclobutan-1-one PubChem[1]
CAS Number 42436-86-2 PubChem[1]
Molecular Formula C₁₀H₁₀O PubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solid -
Boiling Point (Predicted) ~250-260 °C at 760 mmHg -

| LogP | (Predicted) 1.7 | PubChem[1] |

Olfactory Characterization

The specific scent profile of this compound is not extensively documented in public fragrance compendia. However, based on its chemical structure, a theoretical olfactory profile can be predicted:

  • Primary Notes: Floral, Rosy, Hyacinth. The phenyl group is the dominant contributor to this aspect, reminiscent of classic floral constituents.

  • Secondary Notes: Fruity, Green, slightly Herbaceous. The cyclobutanone moiety likely imparts a sharp, somewhat green and fruity lift, preventing the floral notes from becoming overly heavy.

  • Subtle Nuances: A potential for a faint, earthy, or mushroom-like undertone, which is a known characteristic of some small-ring ketones. It may also possess a slightly powdery or balsamic dry-down.

Its character suggests it would function as a unique middle note , bridging the transition from volatile top notes to substantive base notes.

Synthesis Pathway: [2+2] Cycloaddition in Flow

The synthesis of 2-substituted cyclobutanones can be elegantly achieved through the [2+2] cycloaddition of a keteneiminium salt with an alkene. A modern and highly efficient approach utilizes continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and scalability compared to traditional batch methods.[2] The proposed synthesis for this compound follows this principle.

The process involves three key stages:

  • Formation of Phenylacetyl Chloride: Phenylacetic acid is converted to its more reactive acid chloride derivative.

  • Generation of the Keteneiminium Salt: Phenylacetyl chloride reacts with an amine (e.g., pyrrolidine) and a dehydrating agent (e.g., triflic anhydride) to form the highly reactive keteneiminium intermediate in situ.

  • [2+2] Cycloaddition: The intermediate is immediately reacted with ethylene gas under pressure in a flow reactor to form the cyclobutaniminium salt, which is subsequently hydrolyzed to yield this compound.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Keteneiminium Salt Generation (in situ) cluster_2 Stage 3: Cycloaddition & Hydrolysis A Phenylacetic Acid C Phenylacetyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) F Keteneiminium Salt (Reactive Intermediate) C->F Reaction D Pyrrolidine E Triflic Anhydride H Cyclobutaniminium Salt F->H [2+2] Cycloaddition G Ethylene Gas (H₂C=CH₂) J This compound (Final Product) H->J Hydrolysis I Aqueous Workup (Hydrolysis)

Caption: Synthetic workflow for this compound. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Flow Chemistry

Causality Statement: This protocol utilizes a flow reactor to safely handle the highly reactive keteneiminium intermediate and to precisely control the reaction with ethylene gas, maximizing yield and minimizing side-product formation.

Table 2: Reagents and Materials for Synthesis

Reagent/Material Grade Supplier Purpose
Phenylacetic acid ≥99% Sigma-Aldrich Starting material
Phenylacetyl chloride ≥98% Sigma-Aldrich Intermediate
Pyrrolidine ≥99% Sigma-Aldrich Amine for iminium formation
Triflic Anhydride ≥99% Sigma-Aldrich Dehydrating agent
Ethylene 4.5 grade Airgas Alkene for cycloaddition
Dichloromethane (DCM) Anhydrous Sigma-Aldrich Solvent
Hydrochloric Acid (HCl) 2 M aq. Fisher Scientific Hydrolysis/Workup
Sodium Bicarbonate Saturated aq. Fisher Scientific Neutralization
Magnesium Sulfate Anhydrous Fisher Scientific Drying agent
Flow Reactor System - Vapourtec, Uniqsis Reaction vessel
Syringe Pumps - Harvard Apparatus Reagent delivery

| Back Pressure Regulator | - | Zaiput | Maintain pressure |

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of phenylacetyl chloride in anhydrous DCM.

    • Solution B: Prepare a 0.55 M solution of pyrrolidine and a 0.5 M solution of triflic anhydride in anhydrous DCM. Note: These are often prepared as separate streams and mixed just before entering the reactor to generate the reactive intermediate in situ.

  • System Setup:

    • Assemble the flow reactor system with two inlet pumps (for Solutions A and B), a gas inlet for ethylene, a T-mixer, a heated coil reactor (e.g., 20 mL PFA tubing), and a back pressure regulator.

    • Set the reactor temperature to 25 °C.

    • Set the back pressure regulator to 10 bar to ensure ethylene remains dissolved in the solvent.

  • Reaction Execution:

    • Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each) for a total liquid flow rate of 1.0 mL/min.

    • Introduce ethylene gas into the liquid stream just after the T-mixer at a controlled flow rate.

    • Allow the reaction mixture to pass through the 20 mL reactor coil. This corresponds to a residence time of 20 minutes.

    • Collect the reactor output in a flask containing 50 mL of 2 M HCl, cooled in an ice bath.

  • Workup and Purification:

    • Once the collection is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

    • The crude product is a yellow-brown oil. Purify via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to yield pure this compound.

Protocol 2: Analytical Characterization of this compound

Causality Statement: A combination of GC-MS and NMR spectroscopy provides orthogonal data to unequivocally confirm the structure and assess the purity of the synthesized product. GC-MS confirms the molecular weight and fragmentation pattern, while NMR elucidates the precise arrangement of protons and carbons.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in ethyl acetate.

  • Instrumentation: Use a standard GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-350 amu.

  • Expected Results:

    • A single major peak at the expected retention time.

    • Molecular Ion (M⁺): m/z = 146.

    • Key Fragments: m/z = 118 (loss of C₂H₂O), m/z = 91 (tropylium ion), m/z = 77 (phenyl cation).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

      • 3.80-4.00 (m, 1H): Methine proton at the C2 position (adjacent to phenyl group).

      • 2.80-3.20 (m, 2H): Methylene protons at the C4 position (adjacent to carbonyl).

      • 2.00-2.40 (m, 2H): Methylene protons at the C3 position.

  • ¹³C NMR Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • ~208: Carbonyl carbon (C1).

      • ~138: Quaternary aromatic carbon (ipso-carbon).

      • ~128-129: Aromatic CH carbons.

      • ~55: Methine carbon (C2).

      • ~45: Methylene carbon (C4).

      • ~20: Methylene carbon (C3).

Protocol 3: Application & Stability Evaluation

Causality Statement: To assess its viability as a fragrance ingredient, this compound must be tested for stability in a typical fragrance base (ethanol/water) under accelerated aging conditions (heat and UV light), which simulate long-term storage and exposure.[3][4]

G cluster_0 Preparation cluster_1 Incubation (4 Weeks) cluster_2 Weekly Analysis (T=0, 1, 2, 3, 4 weeks) A Prepare 2% Solution of This compound in 95% Ethanol C Divide each into 3 sets: 1. Ambient (Dark) 2. 45°C Oven (Dark) 3. UV Chamber (Ambient Temp) A->C B Prepare Control Solution (95% Ethanol only) B->C D Store samples under respective conditions C->D E Olfactory Evaluation (Compare against T=0 sample) D->E Weekly Sampling F Visual Inspection (Color, Clarity) G GC-MS Analysis (Purity, Degradation Products) H Assess Results: Note changes in odor, color, or purity E->H F->H G->H

Caption: Workflow for fragrance stability testing. (Within 100 characters)

Methodology:

  • Sample Preparation:

    • Prepare a 2% (w/w) solution of purified this compound in perfumer's grade ethanol (95%). This is the "Test Solution".

    • Prepare a "Control Solution" of perfumer's grade ethanol (95%) only.

    • Dispense 10 mL of the Test Solution into nine separate 15 mL amber glass vials.

    • Dispense 10 mL of the Control Solution into nine separate 15 mL amber glass vials.

  • Storage Conditions:

    • Ambient: Store three vials of Test and three of Control at room temperature (~22 °C) in the dark.

    • Accelerated - Heat: Store three vials of Test and three of Control in an oven at 45 °C in the dark.[4] This simulates approximately 1.5-2 years of shelf life over a 12-week period.

    • Accelerated - Light: Store three vials of Test and three of Control in a UV light stability chamber at ambient temperature.

  • Evaluation Schedule: Evaluate samples at Time 0, Week 1, Week 2, Week 4, Week 8, and Week 12.

  • Evaluation Criteria:

    • Visual: Note any changes in color or clarity compared to the Time 0 sample.

    • Olfactory: Dip a smelling strip into the sample and the Time 0 reference. Allow the alcohol to evaporate for ~30 seconds. Compare the odor profile, noting any weakening, "off-notes," or changes in character.

    • Analytical (Optional but Recommended): At each time point, inject a sample into the GC-MS to quantify the remaining percentage of this compound and identify any new peaks corresponding to degradation products.

Safety and Handling

Based on GHS classifications, this compound requires careful handling.[1]

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE): safety glasses, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound stands as an exemplary molecule for exploring novel olfactory spaces within fragrance chemistry. Its synthesis, achievable through modern flow chemistry, makes it accessible for research and development. While its olfactory profile is not yet mainstream, its predicted floral-fruity character with green undertones makes it a promising candidate for adding unique complexity and lift to a variety of fragrance compositions, particularly in floral, chypre, and fruity accords. The protocols detailed herein provide a robust framework for its synthesis, validation, and stability assessment, paving the way for its potential inclusion in the perfumer's creative palette.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Stevens, C. V., & Peristeropoulou, M. (2001).
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Application Notes and Protocols for the Grignard Reaction with 2-Phenylcyclobutanone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the Grignard reaction with 2-phenylcyclobutanone. This document delves into the mechanistic underpinnings, stereochemical considerations, detailed experimental protocols, and potential applications of the resulting tertiary cyclobutanol derivatives in medicinal chemistry.

Introduction: The Strategic Value of Substituted Cyclobutanes

The cyclobutane motif is an increasingly important scaffold in medicinal chemistry. Its rigid, puckered conformation can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced potency through conformational constraint, and novel intellectual property positioning. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile method for the functionalization of cyclobutanone precursors, leading to a diverse array of substituted cyclobutanol derivatives with significant potential in drug discovery programs.

The reaction of a Grignard reagent (R-MgX) with this compound is a key transformation that introduces a new alkyl or aryl group at the carbonyl carbon, generating a tertiary alcohol. The presence of the phenyl group at the adjacent stereocenter introduces a significant element of stereochemical control, making this reaction a fascinating case study in diastereoselectivity. Understanding and controlling this selectivity is paramount for the synthesis of specific stereoisomers, which often exhibit distinct biological activities.

Mechanistic Insights and Stereochemical Control

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium reagent to the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. The initial addition results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol product.

A critical aspect of this reaction is the diastereoselectivity of the nucleophilic attack. The approach of the Grignard reagent to the planar carbonyl group is influenced by the steric and electronic properties of the adjacent phenyl-substituted stereocenter. The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemical outcome of such reactions.

The Felkin-Anh Model: Predicting the Major Diastereomer

The Felkin-Anh model provides a framework for rationalizing the preferential formation of one diastereomer over the other.[1][2] The model posits that the lowest energy transition state is achieved when the largest substituent on the alpha-carbon is oriented perpendicular to the carbonyl group. This arrangement minimizes steric interactions with the incoming nucleophile.

Felkin_Anh_Model cluster_0 Felkin-Anh Model for Grignard Addition to this compound cluster_1 Newman Projection of Transition State cluster_2 Reactant This compound Transition_State Favored Transition State (Newman Projection) Reactant->Transition_State Grignard Attack Product Major Product (syn-diastereomer) Transition_State->Product Protonation C_alpha C_carbonyl C=O Nu R⁻ (from Grignard) Nu->C_carbonyl Bürgi-Dunitz Trajectory L Ph (L) M CH₂ (M) S H (S)

Caption: Felkin-Anh model predicting the stereochemical outcome.

Detailed Experimental Protocols

The following protocols provide a general framework for the Grignard reaction with this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Preparation of the Grignard Reagent

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene, methyl iodide)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the three-neck flask equipped with a magnetic stir bar. Attach the reflux condenser, dropping funnel, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color is an indication of magnesium activation.

  • Grignard Formation: Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and starts to reflux.

  • Controlled Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with this compound

Materials:

  • Grignard reagent solution (from Part 1)

  • This compound

  • Anhydrous diethyl ether or THF

  • Dropping funnel

Procedure:

  • Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous ether/THF in a separate, dry dropping funnel.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition: Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

Part 3: Workup and Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and any side products.

Experimental_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Workup & Purification prep1 Dry Glassware under N₂ prep2 Add Mg Turnings & Solvent prep1->prep2 prep3 Initiate with I₂ prep2->prep3 prep4 Add Alkyl/Aryl Halide Dropwise prep3->prep4 prep5 Stir to Complete Formation prep4->prep5 react2 Cool Grignard Reagent to 0 °C prep5->react2 Use Immediately react1 Prepare this compound Solution react3 Add Ketone Solution Dropwise react1->react3 react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Quench with Sat. aq. NH₄Cl react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Brine & Dry workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: Experimental workflow for the Grignard reaction.

Data Presentation and Expected Results

The primary products of the Grignard reaction with this compound are the cis and trans diastereomers of the corresponding 1-alkyl/aryl-2-phenylcyclobutanol. The diastereomeric ratio (d.r.) can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture.

Grignard Reagent (R-MgX)Expected Major Product (based on Felkin-Anh)Expected Diastereomeric Ratio (syn:anti)
Methylmagnesium iodidesyn-1-Methyl-2-phenylcyclobutanolHigh (potentially >10:1)
Ethylmagnesium bromidesyn-1-Ethyl-2-phenylcyclobutanolHigh (potentially >10:1)
Phenylmagnesium bromidesyn-1,2-DiphenylcyclobutanolHigh (potentially >10:1)

Note: The expected diastereomeric ratios are predictions based on the Felkin-Anh model and analogous reactions reported in the literature.[3] Actual results may vary depending on the specific Grignard reagent, solvent, and reaction temperature.

Applications in Drug Discovery and Medicinal Chemistry

The resulting 2-phenylcyclobutanol derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane core can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a strategy to modulate physicochemical properties and improve ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Scaffolding for Novel Chemical Entities: The tertiary alcohol functionality can be further elaborated through various chemical transformations, such as etherification, esterification, or substitution reactions, to generate libraries of compounds for high-throughput screening.

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

  • Neurological and Psychiatric Disorders: Substituted cyclobutanes have been explored as ligands for various central nervous system (CNS) targets. The unique three-dimensional shape of these molecules can facilitate interactions with receptors and enzymes in the brain.

  • Antiviral and Anticancer Agents: The incorporation of cyclobutane moieties is a known strategy in the design of antiviral and anticancer drugs. These scaffolds can mimic natural substrates or disrupt biological pathways essential for pathogen replication or tumor growth.

Troubleshooting

IssuePotential CauseSolution
Grignard reaction does not initiate Wet glassware or solvent; inactive magnesium surface.Ensure all glassware and solvents are scrupulously dry. Crush the magnesium turnings in the flask to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of the desired product Incomplete reaction; side reactions (e.g., Wurtz coupling).Monitor the reaction by TLC to ensure completion. Maintain a low reaction temperature during the addition of the ketone to minimize side reactions.
Poor diastereoselectivity High reaction temperature; nature of the Grignard reagent.Conduct the reaction at a lower temperature (e.g., -78 °C). The choice of Grignard reagent and solvent can also influence selectivity.

Conclusion

The Grignard reaction of this compound is a powerful and stereoselective method for the synthesis of valuable tertiary cyclobutanol derivatives. A thorough understanding of the reaction mechanism and the principles of stereochemical control, as rationalized by the Felkin-Anh model, is essential for the successful synthesis of the desired diastereomer. The resulting products are versatile intermediates with significant potential for the development of novel therapeutics in various disease areas. These application notes provide a solid foundation for researchers to explore this important transformation in their drug discovery endeavors.

References

  • Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres. Organic & Biomolecular Chemistry, 2019 , 17(38), 8729-8733. Available at: [Link]

  • Felkin-Ahn Model: Easy explanation with examples. Chemistry Notes. Available at: [Link]

  • Felkin-Anh Model. OpenOChem Learn. Available at: [Link]

  • Cram's Rule and Prelog's Rule. Chemistry LibreTexts. Available at: [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. Harvard University. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 2021 , 27(36), 9204-9216. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylcyclobutanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with the synthesis of this valuable chemical intermediate, thereby improving your experimental outcomes and yield.

Introduction to this compound Synthesis

This compound is a key building block in organic synthesis, notable for its strained four-membered ring which can be leveraged for various chemical transformations.[1] However, its synthesis is not without challenges, often related to low yields, the use of hazardous reagents, and the formation of complex side products.[2][3] This guide provides practical, experience-based solutions to these common issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several established methods, each with distinct advantages and disadvantages. The most common approaches include:

  • Alkylation of Cyclobutanone Derivatives: This involves forming an imine or hydrazone from cyclobutanone, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) and subsequent reaction with a phenylating agent (e.g., a phenyl halide). This is often a high-yielding and efficient method.[2]

  • [2+2] Cycloaddition Reactions: These reactions involve the direct formation of the cyclobutane ring by combining two two-carbon units. A common strategy would be the reaction of a ketene (or ketene equivalent) with styrene. Controlling regioselectivity can be a significant challenge in these reactions.[1]

  • Ring Expansion of Cyclopropane Derivatives: This method involves the rearrangement of a three-membered ring to the four-membered cyclobutanone. Examples include the Tiffeneau–Demjanov rearrangement or the acid-catalyzed rearrangement of (1-hydroxy-1-phenylmethyl)cyclopropane.[4][5][6] These routes can be effective but may require more complex starting materials.

  • Transition Metal-Catalyzed Reactions: Modern synthetic methods increasingly employ transition metals to catalyze the formation of cyclobutane rings, offering mild conditions and high selectivity.[3][7] For example, rhodium-catalyzed ring expansion of cyclobutenones is a viable, atom-economical approach.[8]

Q2: What are the main safety concerns when synthesizing this compound?

A2: Safety is paramount. Key hazards depend on the chosen route:

  • Pyrophoric Reagents: Some methods may utilize pyrophoric reagents like tert-butyllithium, which can ignite spontaneously on contact with air or moisture.[2] Always handle such reagents under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Strong Bases and Acids: Reagents like LDA and strong acids for ring expansion require careful handling to avoid chemical burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Pressurized Systems: Photochemical reactions, such as the Paternò-Büchi reaction (a related [2+2] photocycloaddition), are typically run in specialized reactors under UV irradiation and should be properly shielded.[9][10]

  • Solvent Hazards: Many organic solvents used (e.g., diethyl ether, THF, hexane) are highly flammable. Ensure there are no nearby ignition sources.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to confirm the presence of your product and identify potential byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the common and effective method of alkylating a cyclobutanone imine.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem. Systematically investigate the following potential causes, starting with the most fundamental.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents 1. Verify Reagent & Solvent Quality - Anhydrous solvents? - Titrated base? - Pure starting materials? start->reagents atmosphere 2. Check Reaction Atmosphere - Is the system truly inert? - Any leaks in the glassware? reagents->atmosphere temp 3. Confirm Reaction Temperature - Was the LDA formation/addition at -78°C? - Was the alkylation step properly warmed? atmosphere->temp workup 4. Review Workup & Purification - Emulsion during extraction? - Product loss during chromatography? temp->workup end Yield Improved workup->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Solutions:

  • Reagent and Solvent Quality:

    • Causality: The formation of the aza-enolate using LDA is highly sensitive to moisture and protic impurities. Water will quench the LDA and the enolate, halting the reaction.

    • Solution: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried, typically by distilling from a suitable drying agent like sodium/benzophenone ketyl.[11] Use freshly opened or distilled cyclobutanone and isopropylamine. The LDA should be freshly prepared or titrated before use to confirm its molarity.

  • Inert Atmosphere:

    • Causality: Both LDA and the resulting aza-enolate are highly reactive towards oxygen and moisture.

    • Solution: The entire reaction, from solvent addition to quenching, must be conducted under a positive pressure of an inert gas like argon or nitrogen. Ensure all glassware is oven- or flame-dried before assembly and that all joints are well-sealed.

  • Temperature Control:

    • Causality: The deprotonation of the cyclobutanone imine is typically performed at low temperatures (-78°C, a dry ice/acetone bath) to prevent side reactions of the highly reactive LDA.[2] If the temperature is too high, LDA can degrade or react undesirably.

    • Solution: Use a properly insulated Dewar flask and monitor the internal reaction temperature with a low-temperature thermometer. Add reagents slowly and dropwise to prevent exothermic spikes.

  • Inefficient Workup or Purification:

    • Causality: The product can be lost during aqueous workup if emulsions form or if the pH is not controlled. During purification, using an inappropriate column chromatography solvent system can lead to poor separation or co-elution with impurities.

    • Solution: After quenching the reaction (e.g., with saturated aqueous ammonium chloride), ensure thorough extraction with a suitable organic solvent.[11] If emulsions form, adding brine can help break them. For purification, use flash column chromatography with a carefully optimized eluent gradient, guided by TLC analysis.[2]

Problem Area 2: Formation of Significant Byproducts

Q: My crude NMR/GC-MS shows multiple unexpected peaks. What are these and how can I prevent them?

A: Byproduct formation often points to issues with reaction conditions or stoichiometry.

Common Byproducts and Their Causes:

ByproductLikely CausePrevention Strategy
Unreacted Cyclobutanone Incomplete imine formation or inefficient deprotonation.Use a slight excess of isopropylamine and ensure complete water removal. Confirm the activity and stoichiometry of your LDA.
Self-Condensation Products The aza-enolate reacts with unreacted imine.Add the imine solution slowly to the LDA at -78°C to ensure rapid deprotonation, minimizing the time that enolate and imine coexist.
Di-phenylated Product The product enolate is deprotonated and reacts again.Use a precise 1.0 equivalent of the phenylating agent relative to the LDA.
Products from Ring Opening The strained cyclobutane ring can open under harsh conditions.Maintain low temperatures and use non-nucleophilic bases like LDA. Avoid overly acidic or basic workup conditions.
Problem Area 3: Reaction Stalls or Fails to Proceed to Completion

Q: TLC analysis shows the reaction starts but stalls after a certain point, with significant starting material remaining. Why?

A: A stalling reaction often indicates that a key reagent has been consumed or has degraded.

  • Insufficient Base:

    • Causality: If there are trace amounts of acid or water in the starting materials or solvents, they will consume the LDA. Once the LDA is gone, no more aza-enolate can be formed.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of LDA to compensate for any minor protic impurities. Re-verify the quality of all reagents and solvents.

  • Poor Quality Phenylating Agent:

    • Causality: If using a phenyl halide like bromobenzene, it must be reactive enough. If you are generating phenyllithium in situ, its concentration and stability are critical.

    • Solution: Use pure, fresh bromobenzene. If preparing phenyllithium, ensure the starting materials are pure and the reaction goes to completion before adding it to the aza-enolate.[11]

  • Precipitation of Intermediates:

    • Causality: Lithium salts can sometimes precipitate from solution at low temperatures, effectively removing the reactive species from the reaction.

    • Solution: Ensure adequate solvent volume to maintain solubility. If precipitation is observed, a co-solvent like HMPA (use with extreme caution due to toxicity) could be considered, but optimizing with standard solvents first is highly recommended.

Detailed Experimental Protocol: Synthesis via Imine Alkylation

This protocol is adapted from established methods for the synthesis of 2-substituted cyclobutanones and represents a reliable route to the target compound.[2]

Workflow for this compound Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Phenylation cluster_3 Step 4: Hydrolysis & Purification cyclobutanone Cyclobutanone imine N-(cyclobutylidene)isopropylamine cyclobutanone->imine amine Isopropylamine amine->imine aza_enolate Aza-enolate imine->aza_enolate lda LDA in THF lda->aza_enolate  -78°C phenylated_imine Phenylated Imine aza_enolate->phenylated_imine phenyl_halide Bromobenzene phenyl_halide->phenylated_imine product This compound phenylated_imine->product  Reflux hydrolysis Aqueous Acid (e.g., Oxalic Acid) hydrolysis->product purification Extraction & Chromatography product->purification

Caption: Step-by-step workflow for the synthesis of this compound.

Materials & Reagents:

  • Cyclobutanone

  • Isopropylamine

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous Diethyl Ether

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromobenzene

  • Oxalic acid

  • Standard laboratory glassware, syringes, and inert atmosphere setup.

Step-by-Step Procedure:

Part A: Synthesis of N-(cyclobutylidene)isopropylamine (7)

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous diethyl ether (approx. 2 M relative to cyclobutanone) and cool to 0°C.

  • Add isopropylamine (3.5 equiv.) to the ether.

  • Slowly add TiCl₄ (1.0 equiv.) dropwise via syringe. A yellow precipitate will form.

  • After the addition is complete, add cyclobutanone (1.0 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • This crude imine solution is typically used directly in the next step without purification.

Part B: Alkylation and Hydrolysis to this compound

  • In a separate, thoroughly dried flask under nitrogen, prepare LDA by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78°C.

  • After stirring for 30 minutes, slowly add the crude imine solution from Part A to the LDA solution at -78°C. Stir for 2 hours to ensure complete formation of the aza-enolate.

  • Add bromobenzene (1.0 equiv.) to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of oxalic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[2]

References

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  • 3-Phenylcyclobutanone.Sigma-Aldrich.
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  • Method for preparing phenylacetone.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.MDPI.
  • Metal-Catalyzed[2][3]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. PMC - NIH.

  • Preparation method for 3-methyl-4-phenyl-2-butanone.
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  • Phenyl-2-Propanone from Phenylacetic acid and Lead(II)Acetate. .

  • Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II)
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Optimization of reaction conditions for 2-Phenylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylcyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on the prevalent and effective method: the [2+2] cycloaddition of ethylene with phenylketene, generated in situ from phenylacetyl chloride.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions about the synthesis, providing the foundational knowledge needed to understand and control the reaction.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and direct route is the [2+2] cycloaddition reaction between phenylketene and ethylene.[1] Phenylketene is a highly reactive intermediate and is almost always generated in situ to be trapped by a reaction partner. The typical precursor for phenylketene is phenylacetyl chloride, which undergoes dehydrochlorination with a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N).

The causality here is critical: Phenylketene is too unstable for isolation and storage due to its propensity to dimerize or polymerize. Therefore, its slow, controlled generation in the presence of a high concentration of the trapping agent (ethylene) is paramount for achieving a good yield of the desired cycloadduct, this compound.

Q2: Why is the choice of base so critical in this reaction? What are the best options?

The base serves a single, vital purpose: to abstract a proton from the α-carbon of phenylacetyl chloride, initiating the elimination of HCl to form phenylketene.

  • Expertise & Experience: The ideal base must be non-nucleophilic. A nucleophilic base would attack the highly electrophilic carbonyl carbon of the acid chloride, leading to unwanted side products. This is why tertiary amines, like triethylamine (Et₃N), are the standard choice. Their steric bulk prevents them from acting as nucleophiles, but they are sufficiently basic to effect the dehydrochlorination.

  • Trustworthiness: Using a base like pyridine is generally avoided. While it is a tertiary amine, its lower basicity can lead to incomplete or slow ketene formation.[2] Conversely, extremely strong bases like organolithiums are incompatible as they would readily react with the acid chloride. Triethylamine offers a reliable balance of basicity and non-nucleophilicity.

Q3: What is the mechanistic pathway for the formation of this compound?

The reaction proceeds through a two-stage mechanism. Understanding this pathway is key to troubleshooting and optimization.

  • In Situ Ketene Formation: Triethylamine removes an acidic α-proton from phenylacetyl chloride. The resulting enolate rapidly eliminates a chloride ion to form the highly reactive phenylketene intermediate.

  • [2+2] Cycloaddition: The phenylketene then reacts with ethylene in a concerted or stepwise [2+2] cycloaddition. The generally accepted model for ketene cycloadditions involves an orthogonal approach of the two reactants, leading to a diradical or zwitterionic intermediate that collapses to form the four-membered cyclobutanone ring.[3][4]

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism cluster_ketene Step 1: Phenylketene Formation cluster_cycloaddition Step 2: [2+2] Cycloaddition PAC Phenylacetyl Chloride Enolate Enolate Intermediate PAC->Enolate + Et₃N Ketene Phenylketene Base Triethylamine (Et₃N) Base->Enolate Enolate->Ketene - Cl⁻ HCl_Salt Et₃N·HCl Enolate->HCl_Salt + H⁺ Product This compound Ketene->Product Ethylene Ethylene (H₂C=CH₂) Ethylene->Product

Caption: Mechanism of this compound Synthesis.

Section 2: Troubleshooting Guide

Even with a sound protocol, challenges can arise. This section is structured to directly address the most common problems encountered during this synthesis.

Problem 1: Consistently Low or No Yield

Q: I've followed the protocol, but my yield of this compound is very low (<20%), or I've isolated no product. What are the most probable causes?

This is the most frequent issue and usually points to problems with reagents, conditions, or competing side reactions.

  • Cause A: Phenylketene Polymerization/Dimerization.

    • Explanation: Phenylketene is highly prone to reacting with itself. If the local concentration of phenylketene becomes too high relative to ethylene, it will rapidly dimerize or polymerize, forming a complex, often intractable mixture.

    • Solution: The key is to maintain a very low concentration of the ketene at all times. This is achieved by the slow, dropwise addition of the phenylacetyl chloride/triethylamine solution to a well-stirred, ethylene-saturated solvent. This ensures that each molecule of phenylketene generated is immediately in the vicinity of a large excess of ethylene molecules, favoring the desired cycloaddition.

  • Cause B: Impure Reagents.

    • Explanation: The starting phenylacetyl chloride is susceptible to hydrolysis. Any presence of phenylacetic acid (from exposure to moisture) will be deprotonated by triethylamine, but it will not form a ketene. Water in the solvent or on the glassware will react instantly with the acid chloride or the ketene, quenching the reaction.

    • Solution: Ensure phenylacetyl chloride is freshly distilled or from a newly opened bottle.[5] All solvents must be rigorously dried using standard techniques (e.g., distillation from sodium/benzophenone for ethers, or passing through activated alumina). Glassware should be oven- or flame-dried immediately before use, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Cause C: Inefficient Ethylene Delivery.

    • Explanation: The reaction's success depends on ethylene being the primary reaction partner available. If the solvent is not saturated with ethylene, or if the ethylene pressure is not maintained, ketene self-reaction will dominate.

    • Solution: Vigorously stir the reaction mixture while bubbling ethylene gas through it for at least 15-20 minutes before starting the addition of reagents. For reactions run at atmospheric pressure, maintain a gentle, positive flow of ethylene throughout the reaction. For higher yields, conducting the reaction in a pressure vessel (autoclave) with a positive pressure of ethylene (e.g., 2-4 atm) is highly recommended as it significantly increases the concentration of ethylene in the solution.

Problem 2: Significant Side Product Formation

Q: My NMR spectrum shows my desired product, but also significant, unidentified impurities. What are these likely to be and how can I prevent them?

  • Explanation: The primary side products are typically the phenylketene dimer and polymeric materials. The dimer exists as a diketene structure which can be further reactive. These arise from the self-condensation of phenylketene, as discussed in the "Low Yield" section.

  • Prevention Strategy: The solution is identical to preventing low yields: slow addition of the precursor, efficient stirring, and ensuring a high concentration of ethylene. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can also help. While this slows down the desired reaction, it often slows down the undesired polymerization and dimerization pathways even more significantly, leading to a cleaner reaction profile.

Problem 3: Difficulty in Product Purification

Q: The workup is complete, but I'm struggling to isolate pure this compound from the crude oil. What is the best purification strategy?

  • Explanation: The crude product is often contaminated with triethylamine hydrochloride, unreacted starting materials, and ketene-derived polymers.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction, the mixture should be filtered to remove the bulk of the triethylamine hydrochloride salt. The filtrate is then washed sequentially with dilute HCl (to remove remaining triethylamine), water, and saturated sodium bicarbonate solution (to remove any acidic impurities), followed by a final brine wash.[6]

    • Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[6]

    • Purification:

      • Vacuum Distillation: For multi-gram scales, vacuum distillation is often the most effective method to obtain pure this compound, separating it from non-volatile polymeric residues.

      • Silica Gel Chromatography: For smaller scales or to remove closely-eluting impurities, column chromatography is ideal. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing), is typically effective.

Section 3: Optimization of Reaction Conditions

Fine-tuning your reaction parameters can turn a low-yielding experiment into a successful synthesis.

Table 1: Effect of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionOptimized ConditionRationale & Expert Insight
Solvent Polar, protic solvents (e.g., ethanol, water)Aprotic, non-polar solvents (e.g., Diethyl ether, THF, Toluene)Protic solvents will react with and destroy both the phenylacetyl chloride precursor and the phenylketene intermediate. Aprotic solvents are essential.
Temperature > 25 °C (Room Temp)0 °C to -20 °CLower temperatures disfavor the higher activation energy pathways of ketene dimerization and polymerization relative to the desired cycloaddition, leading to a cleaner reaction and higher yield.
Addition Rate Rapid (bolus) additionSlow, dropwise addition over several hoursThis is the most critical parameter for preventing ketene self-reaction. Slow addition via a syringe pump is ideal for maintaining a low, steady-state concentration of phenylketene.
Ethylene Pressure Atmospheric Pressure2-4 atm (in a pressure vessel)Increasing ethylene pressure directly increases its concentration in the solvent (Henry's Law), significantly improving the kinetics of the desired [2+2] cycloaddition over competing side reactions.

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Safety Note: Phenylacetyl chloride is corrosive and lachrymatory. Ethylene is a flammable gas. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Phenylacetyl Chloride (freshly distilled)

  • Triethylamine (distilled from CaH₂)

  • Diethyl Ether (anhydrous)

  • Ethylene gas

  • Three-neck round-bottom flask, oven-dried

  • Addition funnel or syringe pump

  • Gas inlet adapter and bubbler

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a gas inlet adapter connected to an ethylene cylinder, and a rubber septum. Flame-dry the apparatus under a flow of nitrogen or argon and allow it to cool to room temperature.

  • Solvent Saturation: Add 200 mL of anhydrous diethyl ether to the flask. Begin bubbling ethylene gas through the solvent with vigorous stirring. Maintain a positive pressure of ethylene (indicated by bubbling through an oil bubbler). Continue this for 20 minutes to ensure the solvent is saturated.

  • Reagent Preparation: In a separate dry flask, prepare a solution of phenylacetyl chloride (e.g., 15.4 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction: Cool the ethylene-saturated ether in the reaction flask to 0 °C using an ice-water bath. Using a syringe pump or addition funnel, add the phenylacetyl chloride/triethylamine solution dropwise to the reaction flask over 4 hours. Ensure vigorous stirring and a continuous slow stream of ethylene throughout the addition. A white precipitate (Et₃N·HCl) will form.

  • Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Workup: Filter the reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of cold diethyl ether. Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group.
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  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Optimization of the reaction conditions. [a].
  • Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.
  • Preparation of phenylacetyl chloride. PrepChem.com.

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Technical Support Center: Troubleshooting Low Conversion Rates in 2-Phenylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenylcyclobutanone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low conversion rates in their experiments. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a low yield. What are the primary factors I should investigate?

Low conversion rates in reactions involving this compound can often be traced back to a few key areas:

  • Reagent Purity: The purity of this compound and other reactants is paramount. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting material.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly influence the reaction kinetics and equilibrium.[1][2] Suboptimal conditions can lead to incomplete reactions or the formation of undesired byproducts.

  • Catalyst Activity: In catalyzed reactions, the activity of the catalyst is crucial. Deactivation due to improper handling, storage, or the presence of impurities can severely impact conversion rates.[3]

  • Solvent Effects: The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the overall reaction pathway.[4]

  • Inherent Reactivity and Side Reactions: this compound possesses a strained four-membered ring and is susceptible to various side reactions, such as ring-opening, photochemical degradation, or reactions under strongly acidic or basic conditions.[5][6][7]

Q2: I'm performing a Baeyer-Villiger oxidation on this compound and observing poor conversion. What could be the cause?

The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a common transformation for cyclobutanones.[8] Low conversion in this reaction can be attributed to several factors:

  • Oxidant Choice and Quality: Peracids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are common oxidants.[8][9] The quality and concentration of the oxidant are critical. Old or improperly stored peracids can have reduced activity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the peracid or lead to side reactions. Careful temperature control is essential.

  • Steric Hindrance: The bulky phenyl group in this compound can sterically hinder the approach of the oxidant, slowing down the reaction.

  • Catalyst Inefficiency (if applicable): Some Baeyer-Villiger oxidations are catalyzed by Lewis acids or enzymes.[9][10] If using a catalyst, its activity and loading must be optimized.

Troubleshooting Steps:

  • Verify Oxidant Activity: Use a fresh batch of the peracid or titrate the hydrogen peroxide solution to confirm its concentration.

  • Optimize Temperature: Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC or GC.

  • Increase Reaction Time: Due to potential steric hindrance, a longer reaction time may be necessary for complete conversion.

  • Catalyst Screening: If using a catalyzed reaction, screen different catalysts and optimize the catalyst loading.

ParameterRecommended ConditionRationale
Oxidant Freshly prepared or titrated m-CPBA or H₂O₂Ensures high activity and accurate stoichiometry.[8][9]
Temperature 0 °C to room temperatureBalances reaction rate and minimizes side reactions/decomposition.
Solvent Aprotic solvents (e.g., CH₂Cl₂, CHCl₃)Prevents unwanted reactions with the solvent.
pH Buffered conditions (e.g., with Na₂HPO₄)Prevents acid-catalyzed side reactions.

Q3: My reaction is conducted under UV light, and I'm seeing a complex mixture of products instead of the desired outcome. What is happening?

This compound is susceptible to photochemical reactions, particularly Norrish Type I and Type II reactions, when exposed to UV light.[5][11] These reactions involve the formation of radical intermediates that can lead to a variety of products.

  • Norrish Type I Reaction: This involves the cleavage of the α-carbon-carbonyl bond to form two radical fragments.[5][12] These radicals can then undergo further reactions, such as decarbonylation or recombination, leading to a mixture of products.

Norrish_Type_I

Caption: Norrish Type I photochemical reaction pathway.

Preventative Measures:

  • Exclude Light: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

  • Wavelength Control: If irradiation is intended, use a specific wavelength that selectively excites a desired chromophore, if possible.

  • Quenchers: In some cases, triplet quenchers can be used to suppress unwanted photochemical side reactions.

Q4: I am attempting a ring-opening reaction of this compound, but the conversion is low. What are the key considerations?

Ring-opening reactions of cyclobutane derivatives are driven by the release of ring strain.[13][14] However, the success of these reactions depends heavily on the reaction conditions and the nature of the nucleophile or catalyst used.

  • Nucleophile Strength: A sufficiently strong nucleophile is often required to attack the carbonyl carbon and initiate ring-opening.

  • Catalyst Choice: Lewis acids or transition metal catalysts can be employed to activate the carbonyl group and facilitate ring-opening.[13] The choice of catalyst is critical and substrate-dependent.

  • Reaction Energetics: While strained, the cyclobutane ring is not as reactive as a cyclopropane ring. The overall thermodynamics of the ring-opening reaction must be favorable.

  • Potential for Rearrangement: The carbocation or intermediate formed upon ring-opening can be prone to rearrangements, leading to unexpected products.

Ring_Opening_Troubleshooting

Caption: Troubleshooting logic for ring-opening reactions.

Q5: How can I purify this compound to ensure high quality for my reactions?

The purity of your starting material is a critical factor for achieving high conversion rates.[1]

Recommended Purification Protocol:

  • Initial Wash: If starting from a crude mixture, wash the organic solution with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: For liquid this compound, vacuum distillation is an effective purification method. Collect the fraction at the appropriate boiling point and pressure.

  • Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be employed.

  • Column Chromatography: For small-scale purification or removal of closely related impurities, silica gel column chromatography can be used.

Purification MethodBest ForKey Considerations
Vacuum Distillation Removing non-volatile impurities and solvents.Monitor pressure and temperature closely to avoid decomposition.
Recrystallization High-purity solid product.Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Column Chromatography Separating mixtures of similar polarity.Select an appropriate eluent system through TLC analysis.

General Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach is key to identifying and resolving the issue.

General_Troubleshooting

Caption: Systematic troubleshooting workflow.

References

  • LookChem. Cas 42436-86-2, this compound.
  • Wikipedia. Norrish reaction.
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of n
  • PubMed. Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology.
  • Sigma-Aldrich.
  • ChemSynthesis. This compound - C10H10O, density, melting point, boiling point, structural formula, synthesis.
  • Royal Society of Chemistry.
  • Asymmetric baeyer-villiger oxidation of 2,3- and 2,3,4-substituted cyclobutanones catalyzed by chiral phosphoric acids with aqueous H2O2 as the oxidant. (2011).
  • PubChem. This compound | C10H10O | CID 11469141.
  • Royal Society of Chemistry. Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters.
  • Slideshare. Norrish type 1 and 2 reactions.
  • Norrish' type I and II reactions and their role in the building of photochemical science.
  • Galaxy.ai. Understanding Norrish Type-I and Type-II Reactions in Photochemistry. (2022).
  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
  • ChemSynthesis. 3-phenylcyclobutanone - 52784-31-3, C10H10O, density, melting point, boiling point, structural formula, synthesis.
  • BenchChem.
  • SynHet. This compound.
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  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. (2019).
  • National Institutes of Health. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones.
  • Sigma-Aldrich. 3-Phenylcyclobutanone = 95.0 HPLC 52784-31-3.
  • PubChem. 3-Phenylcyclobutanone | C10H10O | CID 142963.
  • Google Patents. CN103449994A - Purifying process of cyclobutanone.
  • BenchChem. Stability of 2-Phenylbutanenitrile under acidic vs. basic conditions.
  • ResearchG
  • Google Patents.
  • BenchChem. Troubleshooting low conversion rates in reactions involving Hexanophenone.
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  • BLD Pharm. 42436-86-2|this compound.
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  • ResearchGate. Expression, purification, crystallization and preliminary X-ray analysis of Pseudomonas fluorescens AlgK.

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Removal of unreacted starting materials from 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Phenylcyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this valuable synthetic intermediate in high purity.[1] We will explore common issues related to the removal of unreacted starting materials and provide practical, field-tested solutions.

Introduction: The Synthetic Landscape of this compound

This compound is a versatile ketone used in the synthesis of various organic compounds, including pharmaceuticals.[1] Its preparation often involves the reaction of phenylacetyl chloride with a suitable cyclobutane precursor or the cyclization of a phenyl-substituted butanoyl derivative. A common synthetic challenge is the presence of unreacted starting materials in the crude product, which can interfere with subsequent reactions and complicate product characterization. This guide provides a systematic approach to troubleshooting and resolving these purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the purification of this compound.

Issue 1: My crude product is a complex mixture, and I'm unsure how to begin purification.

Analysis: Before attempting any purification, it is crucial to identify the major components of your crude reaction mixture. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.

Solution: Initial Analysis by Thin-Layer Chromatography (TLC)

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[2] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2]

  • Protocol:

    • Prepare a TLC plate by drawing a baseline in pencil about 1 cm from the bottom.

    • Spot the crude reaction mixture, a sample of your starting material(s), and a co-spot (a mixture of the crude product and starting material) on the baseline.[2]

    • Develop the plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot indicate product formation.[2] The Rf values will guide the selection of a suitable purification method.

Issue 2: I have unreacted phenylacetyl chloride in my product.

Analysis: Phenylacetyl chloride is a reactive acyl chloride that is denser than water and has a strong odor.[3][4] It readily reacts with water and other nucleophiles.[5] This reactivity can be exploited for its removal.

Solution 1: Aqueous Workup

  • Causality: Phenylacetyl chloride is hydrolyzed by water to the water-soluble phenylacetic acid. This allows for its separation from the less polar this compound, which will remain in the organic phase.

  • Protocol:

    • Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the hydrochloric acid byproduct and the phenylacetic acid formed.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Solution 2: Scavenger Resins

  • Principle: For more stubborn cases, a nucleophilic scavenger resin can be employed to covalently bind and remove the excess electrophilic phenylacetyl chloride.

  • Concept: This method involves adding a solid-supported nucleophile to the reaction mixture, which reacts with the unreacted electrophile. The resulting resin-bound adduct can then be easily removed by filtration.[6]

Issue 3: My product is contaminated with unreacted cyclobutylamine.

Analysis: Cyclobutylamine is a basic starting material. Its basicity allows for its removal through an acid wash.

Solution: Acidic Workup

  • Causality: The basic amine will react with an acid to form a water-soluble ammonium salt, which will partition into the aqueous layer during extraction.

  • Protocol:

    • Dissolve the crude product in an organic solvent.

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Separate the aqueous layer.

    • Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid, followed by a water and brine wash.

    • Dry the organic layer and concentrate as described previously.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound if both starting materials are present?

A1: A sequential extraction procedure is recommended. First, perform an acidic wash to remove the basic cyclobutylamine. Then, follow with a basic wash to remove the acidic impurity derived from phenylacetyl chloride. This multi-step workup should be followed by column chromatography for optimal purity.

Q2: How can I monitor the progress of my column chromatography?

A2: TLC is the primary method for monitoring column chromatography. Collect fractions and spot each fraction on a TLC plate. Develop the plate to identify the fractions containing your pure product. Combine the pure fractions and concentrate the solvent to obtain the purified this compound.

Q3: My product "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To remedy this, try using a different solvent system. A good starting point is a binary solvent mixture, such as hexane/ethyl acetate or hexane/acetone, where the product is soluble in one solvent and insoluble in the other.[7] Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy. Then, heat the mixture until it is clear and allow it to cool slowly.

Q4: What are the expected physical properties of this compound?

A4: Having reference data is crucial for confirming the identity and purity of your product.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[8]
Molecular Weight146.19 g/mol [8]
Boiling Point94-95 °C / 12 mmHg[9]
Density1.169 g/mL at 25 °C[9]

Q5: What analytical techniques can I use to confirm the structure and purity of my final product?

A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of your compound and identifying impurities. The proton NMR spectrum of cyclobutanone shows characteristic signals for the protons on the four-membered ring.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the cyclobutanone ring.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Aqueous_Workup Aqueous Workup TLC_Analysis->Aqueous_Workup Identify Impurities Acid_Wash Acid Wash (e.g., 1M HCl) Aqueous_Workup->Acid_Wash Basic Impurities (e.g., Cyclobutylamine) Base_Wash Base Wash (e.g., sat. NaHCO3) Aqueous_Workup->Base_Wash Acidic Impurities (from Phenylacetyl Chloride) Acid_Wash->Base_Wash Column_Chromatography Column Chromatography Base_Wash->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization For Crystalline Solids Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Impurity_Check Purity & Structure Confirmation (NMR, IR, MS) Pure_Product->Impurity_Check

Caption: Decision workflow for purification.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with 1 M HCl (if basic impurities are present), water, and finally, brine.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to pack under a gentle flow of the eluent.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Phenylacetyl Chloride. Retrieved from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Mol-Instincts. (2025). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

  • Google Patents. (2013). CN103449994A - Purifying process of cyclobutanone.
  • PubChem. (n.d.). Phenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2021). CN112794810B - Synthesis method of cyclobutylamine compound.
  • ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]

  • Google Patents. (2009). CN101665443A - Method for preparing amino acid dane salt.
  • MDPI. (2018). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 42436-86-2, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • Google Patents. (1980). US4231954A - Dane salt and process for preparing aminopenicillins therefrom.
  • Google Patents. (2002). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Chemistry LibreTexts. (2021). 2.4: TLC - Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • The Hive. (2004). Synthesis of Phenylacetyl Chloride. Retrieved from [https://hive.d अमृत.ws/forum/met hods/000503173.html]([Link] अमृत.ws/forum/met hods/000503173.html)

  • The Journal of Physical Chemistry. (1966). Hydrogen resonance spectrum of cyclobutanone. Retrieved from [Link]

  • Tetrahedron Letters. (1997). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Retrieved from [Link]

  • SlideShare. (2015). Chromatographic Methods of Analysis. Retrieved from [Link]

  • MDPI. (2016). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-1-phenyl-2-butanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2007). Expression, purification, crystallization and preliminary X-ray analysis of Pseudomonas fluorescens AlgK. Retrieved from [Link]

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Alternative reagents to improve selectivity in 2-Phenylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylcyclobutanone. This guide is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, in-depth solutions to improve selectivity and overall success in this synthetic transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their primary selectivity challenges?

The synthesis of this compound and its derivatives often relies on cycloaddition reactions or ring expansions. Key methods include:

  • [2+2] Cycloaddition of Ketenes with Alkenes: This is a classic approach where a ketene (or a ketene equivalent) reacts with styrene. The primary challenge is controlling regioselectivity and stereoselectivity. The reaction can yield undesired regioisomers and mixtures of cis/trans products. Additionally, polymerization of the alkene or ketene can be a significant side reaction.[1]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition involves an excited state carbonyl compound and an alkene.[2] While effective for forming oxetanes, its application to cyclobutanone synthesis requires subsequent steps. Selectivity is influenced by the excited state (singlet vs. triplet) of the carbonyl compound.[3][4]

  • Transition Metal-Catalyzed Cyclizations: Modern methods utilize transition metals like cobalt, rhodium, or palladium to catalyze the intramolecular hydroacylation of dienylaldehydes or other suitable precursors.[5][6] These methods can offer excellent control over enantioselectivity and diastereoselectivity but may require careful optimization of ligands and reaction conditions.[5]

  • Ring Expansion Reactions: Substituted cyclopropanols can undergo pinacol-type rearrangements to form cyclobutanones.[7][8] The selectivity of these reactions is dictated by the migratory aptitude of the substituents on the cyclopropane ring.

Q2: My synthesis is resulting in a low yield of this compound. What are the likely causes and how can I troubleshoot this?

Low yields in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

G cluster_start cluster_causes Potential Causes start Low Yield Observed A Suboptimal Reagent Quality start->A Analyze B Incorrect Stoichiometry start->B Analyze C Inefficient Reaction Conditions (Temp, Time, Solvent) start->C Analyze D Side Reactions (Polymerization, Rearrangement) start->D Analyze E Product Degradation (During Workup/Purification) start->E Analyze S1 S1 A->S1 Address S2 S2 B->S2 Address S3 S3 C->S3 Address S4 S4 D->S4 Address S5 S5 E->S5 Address

Q3: I'm observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?

Regioselectivity is a common hurdle, particularly in [2+2] cycloadditions. The electronic and steric properties of the reactants play a crucial role.

  • For Ketene Cycloadditions: The regioselectivity is often governed by the electronic nature of the ketene and alkene. Electron-donating groups on one reactant and electron-withdrawing groups on the other can enhance selectivity. Consider using a ketene precursor that generates the ketene in situ at a low concentration to minimize side reactions.

  • Transition Metal Catalysis: The choice of ligand is paramount in directing regioselectivity. Bulky ligands can sterically hinder one reaction pathway, favoring another. Experiment with a library of phosphine or N-heterocyclic carbene (NHC) ligands to identify the optimal one for your substrate.[5]

Q4: How can I control the stereoselectivity (diastereo- and enantioselectivity) of the this compound synthesis?

Achieving high stereoselectivity often requires the use of chiral auxiliaries, catalysts, or reagents.

  • Enantioselective Catalysis: Chiral Lewis acids or transition metal complexes with chiral ligands are effective for enantioselective syntheses.[5][9] For instance, cobalt-catalyzed intramolecular hydroacylation has shown excellent enantiocontrol.[5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cyclization. The auxiliary is then cleaved in a subsequent step.

  • Substrate Control: The inherent stereochemistry of a chiral starting material can influence the stereochemistry of the product.

II. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagent.Ensure the use of fresh, high-purity reagents. For metal-catalyzed reactions, verify the catalyst's activity.
Incorrect reaction temperature.Optimize the temperature. Some reactions require cryogenic conditions, while others need heating.
Formation of Polymeric Byproducts High concentration of reactive intermediates (e.g., ketene).Use slow addition of one reactant or a precursor that generates the reactive species in situ at a low concentration.
Presence of radical initiators.Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Consider adding a radical inhibitor like BHT.
Formation of 3-Phenylcyclobutanone Isomer Isomerization under reaction or workup conditions.Use milder reaction conditions. During workup, avoid strong acids or bases that can catalyze isomerization.[10][11]
Product Degradation During Purification Instability of the cyclobutanone ring.Employ flash column chromatography with a neutral stationary phase (e.g., silica gel treated with triethylamine). Minimize exposure to heat during solvent evaporation.

III. Alternative Reagents for Improved Selectivity

The choice of reagents can significantly impact the selectivity of this compound synthesis. Below is a comparison of different approaches.

Reagent/Method Advantages Disadvantages Selectivity Considerations
Dichloroketene (from Trichloroacetyl Chloride) Readily accessible, highly reactive.Can lead to chlorinated byproducts. Requires subsequent dehalogenation.Regioselectivity is generally good with electron-rich alkenes.
Phenylketene (from Phenylacetyl Chloride) Direct route to the desired product.Prone to dimerization and polymerization.Selectivity can be poor without careful control of reaction conditions.
Cobalt-Based Catalysts with Chiral Ligands High enantioselectivity and diastereoselectivity.[5] Milder reaction conditions.[5]Catalyst and ligand synthesis can be complex and expensive.Ligand choice is critical for controlling selectivity.[5]
Rhodium-Catalyzed Asymmetric 1,4-Addition Can provide high enantioselectivity for related systems.[12]May not be directly applicable to all cyclobutanone syntheses.Dependent on the specific substrate and chiral ligand used.[12]

IV. Experimental Protocols

Protocol 1: Enantioselective Synthesis via Cobalt-Catalyzed Intramolecular Hydroacylation

This protocol is adapted from methodologies demonstrating high enantioselectivity in cyclobutanone formation.[5]

Materials:

  • α-Phenyl dienylaldehyde precursor

  • Cobalt(II) bromide (CoBr₂)

  • Chiral bisphosphine ligand (e.g., a derivative of BINAP)

  • Reducing agent (e.g., diethyl zinc or activated zinc metal)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk flask with CoBr₂ and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir to form the catalyst complex.

  • Add the α-phenyl dienylaldehyde precursor to the flask.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the reducing agent to initiate the cyclization.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G

Protocol 2: Purification of this compound

A general procedure for the purification of cyclobutanone derivatives.[12]

Procedure:

  • Concentrate the crude reaction mixture on a rotary evaporator, keeping the bath temperature low to prevent product degradation.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).

  • Prepare a silica gel column. For sensitive compounds, consider neutralizing the silica gel by pre-eluting with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

  • Load the dissolved crude product onto the column.

  • Elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohexenone. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Scribd. (n.d.). Paterno Buchi Reaction Notes. Retrieved from [Link]

  • Kim, D. K., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship, University of California. Retrieved from [Link]

  • Cha, J. K., & Kim, N. S. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337–1339. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

  • Li, G., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(29), 9973–9979. Retrieved from [Link]

  • ChemRxiv. (2020). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. Retrieved from [Link]

  • YouTube. (2021). Paternò–Büchi Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Pirastru, L., et al. (2009). Easy access to trans-2,3-disubstituted cyclobutanones, 2,4,5-trisubstituted 3,6-dihydro-2H-pyrans and cis-substituted phenylcyclopropylsulfones by using the highly versatile 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones. Organic & Biomolecular Chemistry, 7(17), 3536-3543. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-phenyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-phenyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • Gevorgyan, V. (2012). Metal-Catalyzed[3][13]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. Angewandte Chemie International Edition, 51(13), 3206-3209. Retrieved from [Link]

  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. Retrieved from [Link]

  • PubMed. (2004). Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved from [Link]

  • ResearchGate. (2014). Selective transformation of furfural to cyclopentanone. Retrieved from [Link]

Sources

Technical Support Center: Managing Stereoselectivity in the Synthesis of 2-Phenylcyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the stereoselective synthesis of 2-phenylcyclobutanone derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and actionable protocols for controlling the stereochemical outcome of these valuable synthetic transformations. The inherent ring strain and unique three-dimensional architecture of cyclobutanes make them critical intermediates in medicinal chemistry and natural product synthesis.[1][2] Achieving precise control over their stereochemistry is paramount for elucidating structure-activity relationships and developing novel therapeutics.

This document moves beyond simple procedural lists to explain the underlying principles governing stereoselectivity, empowering you to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for inducing stereoselectivity in the synthesis of this compound derivatives?

A1: There are three main strategies:

  • Substrate Control: Utilizing a starting material that already contains a chiral center, which directs the stereochemical outcome of the cyclization.

  • Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to direct the formation of a new stereocenter.[3] The auxiliary creates a chiral environment, sterically blocking one face of the molecule and forcing the reagent to approach from the less hindered side.[3][4] It is cleaved and recovered after the reaction.[3]

  • Catalyst Control: Employing a chiral catalyst (e.g., a metal complex or an organocatalyst) to create a chiral environment around the reacting molecules.[5][6] This is often the most efficient method as only a substoichiometric amount of the chiral source is required. Organocatalysis, in particular, has emerged as a powerful, metal-free approach for these transformations.[1][7]

Q2: Which synthetic route is generally preferred for constructing the this compound core: [2+2] cycloaddition or intramolecular cyclization?

A2: The choice depends heavily on the desired substitution pattern and the available starting materials.

  • [2+2] Cycloadditions are highly convergent and versatile, allowing for the rapid assembly of the cyclobutane ring from two simple alkene precursors.[2] They are particularly effective for synthesizing a diverse range of derivatives.[1] However, controlling regioselectivity and stereoselectivity in intermolecular cycloadditions can be challenging.[8]

  • Intramolecular Cyclizations offer excellent control over stereochemistry due to the constrained nature of the transition state.[9] These reactions are ideal when high diastereoselectivity is the primary goal and a suitable linear precursor can be readily synthesized.[10][11]

Q3: How do I choose between a metal catalyst and an organocatalyst for an asymmetric reaction?

A3:

  • Metal Catalysts (e.g., based on Cobalt, Rhodium, Palladium) are often highly active and can enable transformations that are otherwise difficult.[6][12] They are particularly useful in C-H functionalization and hydroacylation reactions.[6][13] However, they can be sensitive to air and moisture, and residual metal contamination in the final product can be a concern, especially in pharmaceutical applications.

  • Organocatalysts (e.g., proline derivatives, cinchona alkaloids) are typically metal-free, less toxic, and often more robust to ambient conditions.[1][14] They have proven highly effective in enamine and iminium-ion mediated [2+2] cycloadditions and Michael additions to form cyclobutanone derivatives with high enantioselectivity.[1][7][15]

Visualizing Synthetic Strategies

The following diagram outlines the primary pathways and control elements in the stereoselective synthesis of this compound derivatives.

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_control Stereocontrol Elements cluster_end Product Start Achiral/Prochiral Substrates Route1 [2+2] Cycloaddition Start->Route1 Route2 Intramolecular Cyclization Start->Route2 Control1 Chiral Catalyst (Metal or Organo) Route1->Control1 Control2 Chiral Auxiliary Route1->Control2 Route2->Control1 Control3 Substrate Stereocenter Route2->Control3 End Enantioenriched This compound Control1->End Control2->End Control3->End Start Poor Stereoselectivity (Low d.r. or e.e.) Q1 Is the reaction catalytic? Start->Q1 Cat_Path Low e.e. Q1->Cat_Path Yes NonCat_Path Low d.r. (e.g., thermal cycloaddition) Q1->NonCat_Path No Sol_Cat1 Screen Catalysts & Additives Cat_Path->Sol_Cat1 Sol_Cat2 Lower Temperature & Slow Reagent Addition Cat_Path->Sol_Cat2 Sol_Cat3 Verify Catalyst Purity & Integrity Cat_Path->Sol_Cat3 Sol_NonCat1 Decrease Solvent Polarity NonCat_Path->Sol_NonCat1 Sol_NonCat2 Lower Reaction Temperature NonCat_Path->Sol_NonCat2 Sol_NonCat3 Increase Steric Bulk on Substrate NonCat_Path->Sol_NonCat3 cluster_steps Chiral Auxiliary Workflow Step1 Step 1: Attach Auxiliary (e.g., Acylate Oxazolidinone) Step2 Step 2: Diastereoselective Reaction (e.g., Aldol, Alkylation) Step1->Step2 Step3 Step 3: Cleave Auxiliary (e.g., Hydrolysis, Reduction) Step2->Step3 Aux Chiral Auxiliary Step3->Aux Recovered Product Enantioenriched Product Step3->Product Start Prochiral Substrate Start->Step1 Aux->Step1

Sources

Technical Support Center: Pilot-Scale Synthesis of 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylcyclobutanone. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the successful scale-up of this important chemical intermediate to pilot production.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1] Its synthesis on a larger scale, however, presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This guide focuses on a robust and scalable two-step approach: the [2+2] cycloaddition of styrene with a ketene equivalent, followed by decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: For pilot-scale production, a two-step sequence involving an initial [2+2] cycloaddition followed by decarboxylation is often favored. A common approach is the reaction of styrene with diketene to form a β-lactone intermediate, which is then heated to induce decarboxylation to the desired this compound. This method avoids the direct handling of highly reactive and hazardous ketene gas.

Q2: What are the key reaction parameters to control during the [2+2] cycloaddition step?

A2: The key parameters for the [2+2] cycloaddition of styrene and diketene are temperature, reaction time, and the molar ratio of the reactants. The reaction is typically carried out at elevated temperatures, and careful control is necessary to prevent polymerization of styrene and decomposition of diketene.

Q3: What are the expected yield and purity for this process?

A3: With proper optimization, the overall yield for the two-step process can be in the range of 60-70%. The purity of the final product after distillation is typically expected to be ≥95%.

Q4: Are there any significant side reactions to be aware of?

A4: Yes, the primary side reaction is the polymerization of styrene, especially at higher temperatures.[2] Dimerization of diketene can also occur. Careful temperature control and the use of polymerization inhibitors can help to minimize these side reactions.

Q5: What are the most effective methods for purifying this compound on a larger scale?

A5: Fractional vacuum distillation is the most common and effective method for purifying this compound at the pilot scale.[1] It allows for the efficient removal of lower-boiling impurities and higher-boiling polymeric residues.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inadequate reaction temperature. - Decomposed or poor-quality diketene. - Insufficient reaction time.- Ensure the reaction temperature is maintained within the optimal range (typically 100-120 °C for the cycloaddition). - Use freshly distilled diketene. - Monitor the reaction progress by GC and extend the reaction time if necessary.
Low Yield - Significant polymerization of styrene. - Incomplete decarboxylation. - Loss of product during workup or distillation.- Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the styrene. - Ensure the decarboxylation temperature is high enough and held for a sufficient duration. - Optimize the distillation conditions (vacuum pressure, temperature) to minimize product loss.
Formation of a Viscous, Polymeric Residue - Excessive reaction temperature or prolonged reaction time leading to styrene polymerization.- Maintain strict temperature control. - Use a polymerization inhibitor. - Consider a semi-batch process for better heat management on a larger scale.
Product Contaminated with Starting Materials - Incomplete reaction. - Inefficient purification.- Ensure the reaction goes to completion by monitoring with GC. - Optimize the fractional distillation parameters, including the number of theoretical plates in the column.
Product Discoloration (Yellow to Brown) - Thermal decomposition during decarboxylation or distillation. - Presence of impurities.- Perform decarboxylation and distillation under vacuum to lower the required temperatures. - Ensure all equipment is clean and free of contaminants.

Detailed Experimental Protocols

Primary Recommended Method: [2+2] Cycloaddition and Decarboxylation

This two-step protocol is recommended for its scalability and avoidance of hazardous reagents like ketene gas.

Step 1: Synthesis of 4-phenyl-2-oxetanone (β-lactone intermediate)

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Decarboxylation Styrene Styrene Reactor Jacketed Glass Reactor Styrene->Reactor Charge Diketene Diketene Diketene->Reactor Slow Addition Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Heat to 100-110 °C Lactone Crude 4-phenyl-2-oxetanone Reaction_Mix->Lactone Cool and Degas Crude_Lactone Crude 4-phenyl-2-oxetanone Lactone->Crude_Lactone Proceed to Step 2 Distillation_Apparatus Vacuum Distillation Setup Crude_Lactone->Distillation_Apparatus Charge Heating Heat to 140-160 °C under Vacuum Distillation_Apparatus->Heating Product This compound Heating->Product Collect Distillate

Caption: Workflow for the two-step synthesis of this compound.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

  • Heating/cooling circulator

  • Vacuum pump and vacuum gauge

  • Distillation apparatus

  • Styrene (inhibited with 4-tert-butylcatechol)

  • Diketene (freshly distilled)

  • Nitrogen source

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor under a nitrogen atmosphere.

  • Charging Reactants: Charge the reactor with styrene (1.0 equivalent).

  • Reaction: Begin stirring and heat the reactor contents to 100-110 °C.

  • Diketene Addition: Slowly add freshly distilled diketene (1.1 equivalents) to the reactor over 2-3 hours, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the styrene is consumed (typically 4-6 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Degassing: Briefly apply vacuum to remove any unreacted diketene. The resulting crude 4-phenyl-2-oxetanone is used directly in the next step.

Step 2: Decarboxylation to this compound

Procedure:

  • Setup for Distillation: Configure the apparatus for vacuum distillation.

  • Decarboxylation and Distillation: Heat the crude 4-phenyl-2-oxetanone under vacuum. The decarboxylation will begin as the temperature increases, evidenced by the evolution of carbon dioxide.

  • Product Collection: Slowly increase the temperature to 140-160 °C. The this compound will distill. Collect the fraction boiling at the appropriate temperature and pressure (approx. 110-115 °C at 10 mmHg).

  • Analysis: Analyze the purity of the collected fractions by GC and NMR.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Styrene:Diketene)1 : 1.1
Cycloaddition Temperature100-110 °C
Decarboxylation Temperature140-160 °C (under vacuum)
Expected Yield60-70%
Expected Purity (after distillation)≥95%

Safety and Handling

Hazard Identification and Mitigation:

  • Styrene: Flammable liquid and vapor. Harmful if inhaled. Suspected of causing cancer. It is crucial to handle styrene in a well-ventilated area, away from ignition sources.[3]

  • Diketene: Highly toxic, flammable, and corrosive. Lachrymator. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.

  • Phenylacetyl Chloride (Alternative Reagent): Causes severe skin burns and eye damage.[4][5][6][7][8] Reacts violently with water. Handle in a dry, inert atmosphere.

  • This compound: Harmful if swallowed.[9] Causes skin and eye irritation.[9] May cause respiratory irritation.[9]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-retardant lab coat

  • Use a respirator with an appropriate cartridge if working outside a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek immediate medical attention.

Alternative Synthetic Route

Friedel-Crafts Acylation Approach

While the [2+2] cycloaddition is the primary recommended route, an alternative is the intramolecular Friedel-Crafts acylation of 4-phenylbutyryl chloride.

G cluster_0 Friedel-Crafts Acylation Acid_Chloride 4-Phenylbutyryl Chloride Reactor Jacketed Glass Reactor Acid_Chloride->Reactor Lewis_Acid AlCl3 Lewis_Acid->Reactor Portion-wise Addition Solvent Dichloromethane Solvent->Reactor Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Stir at 0 °C to RT Quench Aqueous Quench Reaction_Mix->Quench Workup Extraction and Washing Quench->Workup Product Crude this compound Workup->Product Purification Vacuum Distillation Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Friedel-Crafts acylation route.

This method involves the cyclization of a pre-formed acyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][10][11][12][13] While feasible, this route can be complicated by the stability of the acyl chloride and the need for stoichiometric amounts of the Lewis acid, which can generate significant waste streams.

References

  • Fisher Scientific. (2021, December 24).
  • Thermo Fisher Scientific. (2025, September 17).
  • TCI Chemicals. (2020, June 16).
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  • The Organic Chemistry Tutor. (2019, January 3).
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  • Golfmann, M., et al. (2021). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes.
  • Stiufiuc, R., et al. (2019).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Yoon, T. P., et al. (2013). ChemInform Abstract: Crossed Intermolecular [2 + 2] Cycloaddition of Styrenes by Visible Light Photocatalysis.
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  • Quora. (2019, February 26).
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Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Phenylcyclobutanone and 3-Phenylcyclobutanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, strained ring systems such as cyclobutanes offer a unique platform for the construction of complex molecular architectures. The reactivity of these four-membered rings is significantly influenced by the nature and position of their substituents. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 2-phenylcyclobutanone and 3-phenylcyclobutanone. Understanding the nuanced differences in their behavior is crucial for researchers, scientists, and drug development professionals aiming to leverage these building blocks in their synthetic endeavors.

The positioning of the phenyl group relative to the carbonyl moiety imparts distinct electronic and steric characteristics to each isomer, thereby governing their susceptibility to various chemical transformations. This guide will explore these differences through the lens of key organic reactions, including Baeyer-Villiger oxidations, hydride reductions, and nucleophilic additions, supported by established chemical principles and available experimental data.

Unveiling the Isomers: Structural and Electronic Considerations

The fundamental difference between this compound and 3-phenylcyclobutanone lies in the placement of the phenyl substituent. This seemingly minor variation has profound implications for the electronic environment of the carbonyl group and the overall steric hindrance around the reactive centers.

In This compound , the phenyl group is directly attached to the α-carbon, adjacent to the carbonyl. This proximity allows for direct electronic communication between the aromatic ring and the carbonyl group. The sp²-hybridized carbons of the phenyl ring exert an electron-withdrawing inductive effect, which can influence the electrophilicity of the carbonyl carbon.[1] However, steric hindrance around the α-carbon and one face of the carbonyl group is significantly increased.

Conversely, in 3-phenylcyclobutanone , the phenyl group is situated at the β-carbon, two bonds away from the carbonyl. Consequently, the direct inductive and resonance effects of the phenyl group on the carbonyl are diminished. The primary influence of the phenyl group in this isomer is through-space steric effects and potential electronic effects on the puckering of the cyclobutane ring.

These intrinsic differences in electronic and steric properties are the primary determinants of the divergent reactivity profiles of these two isomers.

Comparative Reactivity in Key Transformations

To elucidate the practical implications of these structural differences, we will now compare the reactivity of this compound and 3-phenylcyclobutanone in three fundamental classes of organic reactions.

Baeyer-Villiger Oxidation: A Tale of Two Regiochemistries

The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones) using peroxyacids, is a powerful tool in organic synthesis.[2][3] The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially.[2][4]

For 3-phenylcyclobutanone , the oxidation proceeds to form 4-phenyldihydrofuran-2(3H)-one.[3] In this case, the migrating carbon is a secondary alkyl group, leading to the insertion of an oxygen atom between the carbonyl carbon and the adjacent methylene group. The reaction has been a subject of studies on asymmetric catalysis, highlighting its utility in stereoselective synthesis.

For This compound , while specific experimental data is not as readily available in the cited literature, the outcome of the Baeyer-Villiger oxidation can be predicted based on the established migratory aptitude of various functional groups. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In this compound, the two groups attached to the carbonyl are a methylene group (part of the cyclobutane ring) and a methine group bearing a phenyl substituent. The phenyl-substituted carbon (a secondary benzylic carbon) has a higher migratory aptitude than the methylene carbon due to the ability of the phenyl group to stabilize the partial positive charge that develops on the migrating carbon in the transition state. Therefore, the predicted major product of the Baeyer-Villiger oxidation of this compound is 3-phenyl-dihydrofuran-2(3H)-one.

Table 1: Predicted and Observed Products of Baeyer-Villiger Oxidation

SubstrateOxidizing Agent (e.g., m-CPBA)Predicted/Observed Major Product
This compoundPeroxyacid3-Phenyl-dihydrofuran-2(3H)-one
3-PhenylcyclobutanonePeroxyacid4-Phenyldihydrofuran-2(3H)-one[3]

This difference in regioselectivity offers a clear strategic advantage, allowing chemists to selectively synthesize two different lactone isomers from readily accessible starting materials.

Diagram 1: Baeyer-Villiger Oxidation of Phenylcyclobutanone Isomers

G cluster_0 This compound Oxidation cluster_1 3-Phenylcyclobutanone Oxidation 2-ketone This compound 2-lactone 3-Phenyl-dihydrofuran-2(3H)-one (Predicted) 2-ketone->2-lactone [O] (Phenyl-C migration) 3-ketone 3-Phenylcyclobutanone 3-lactone 4-Phenyldihydrofuran-2(3H)-one (Observed) 3-ketone->3-lactone [O] (Methylene-C migration) G cluster_0 Reduction of this compound cluster_1 Reduction of 3-Phenylcyclobutanone 2-ketone_red This compound trans-2-alc trans-2-Phenylcyclobutanol (Major, Predicted) 2-ketone_red->trans-2-alc H⁻ attack (anti to Ph) cis-2-alc cis-2-Phenylcyclobutanol (Minor, Predicted) 2-ketone_red->cis-2-alc H⁻ attack (syn to Ph) (Sterically hindered) 3-ketone_red 3-Phenylcyclobutanone cis-3-alc cis-3-Phenylcyclobutanol (Major, Observed) 3-ketone_red->cis-3-alc H⁻ attack (anti to Ph) trans-3-alc trans-3-Phenylcyclobutanol (Minor, Observed) 3-ketone_red->trans-3-alc H⁻ attack (syn to Ph)

Caption: Facial selectivity in the hydride reduction of phenylcyclobutanone isomers.

Nucleophilic Addition of Organometallic Reagents: A Balance of Sterics and Electronics

The addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones is a cornerstone of carbon-carbon bond formation. [5][6][7]The reactivity of the carbonyl group towards these strong nucleophiles is influenced by both the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

In 3-phenylcyclobutanone , the carbonyl group is relatively unhindered, and its electrophilicity is primarily governed by the inherent strain of the four-membered ring. Nucleophilic addition is expected to proceed readily, with the stereochemical outcome likely favoring attack from the less hindered face, similar to hydride reduction.

In This compound , two competing factors are at play. The electron-withdrawing inductive effect of the adjacent phenyl group should increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles. [1]However, the steric bulk of the phenyl group will significantly hinder the approach of the nucleophile to the carbonyl carbon. [8]For bulky organometallic reagents, this steric hindrance is likely to be the dominant factor, leading to a slower reaction rate compared to the 3-isomer. For smaller nucleophiles, the enhanced electrophilicity might lead to comparable or even faster reaction rates, although the steric environment will still heavily influence the stereoselectivity of the addition.

Table 3: Qualitative Comparison of Reactivity with Organometallic Reagents

SubstrateElectronic Effect of Phenyl Group on C=OSteric Hindrance at C=OPredicted Relative Reactivity
This compoundIncreased electrophilicity (inductive withdrawal)HighSlower with bulky nucleophiles, potentially faster with small nucleophiles
3-PhenylcyclobutanoneMinimalLowGenerally faster, especially with bulky nucleophiles

Experimental Protocols

General Procedure for Baeyer-Villiger Oxidation

To a solution of the phenylcyclobutanone isomer (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol). The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding lactone.

General Procedure for Hydride Reduction

To a solution of the phenylcyclobutanone isomer (1.0 mmol) in a protic solvent such as methanol or ethanol (10 mL) at 0 °C is added sodium borohydride (NaBH₄, 1.5 mmol) in portions. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding cyclobutanol.

Conclusion

The reactivity of this compound and 3-phenylcyclobutanone is a compelling case study in how the subtle placement of a substituent can dramatically alter the chemical behavior of a molecule. In This compound , the proximate phenyl group exerts strong steric and electronic effects, leading to predicted regioselectivity in the Baeyer-Villiger oxidation favoring migration of the phenyl-substituted carbon and a high degree of stereocontrol in nucleophilic additions, favoring attack from the face opposite the bulky substituent. In contrast, the more remote phenyl group in 3-phenylcyclobutanone primarily influences reactivity through steric control of the puckered four-membered ring, leading to different regioselectivity in the Baeyer-Villiger oxidation and well-documented high cis-selectivity in hydride reductions.

For researchers in synthetic and medicinal chemistry, a thorough understanding of these differences is paramount. The choice between these two isomers can provide access to distinct product scaffolds with predictable stereochemistry, thereby enabling more efficient and elegant synthetic strategies. This guide serves as a foundational resource for making informed decisions in the application of these valuable cyclobutane building blocks.

References

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.
  • AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]

  • Norris, J. (2018). Regioselectivity of the Baeyer-Villiger oxidation. YouTube. [Link]

  • Chemistry LibreTexts. (2023).
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7345–7354. [Link]

  • Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • Chemistry Stack Exchange. (2015). Inductive effect of phenyl ring. [Link]

  • Neuvonen, H., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794–3800.
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  • MDPI. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone.
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A Comparative Guide to the Stability of Phenylcycloalkanones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and organic synthesis, the chemical stability of molecular scaffolds is a cornerstone of robust drug development and reliable experimental outcomes. Phenylcycloalkanones, a class of compounds featuring a phenyl group adjacent to a cyclic ketone, are prevalent intermediates and structural motifs in numerous biologically active molecules. Their inherent stability, or lack thereof, under various chemical and physical stressors, dictates their suitability for specific applications, storage conditions, and synthetic routes. This guide provides a comprehensive comparative analysis of the stability of different phenylcycloalkanones, focusing on the influence of cycloalkane ring size. The insights presented herein are supported by established chemical principles and experimental observations to empower researchers in making informed decisions.

The Crucial Role of Ring Strain in Determining Stability

The stability of a cyclic organic molecule is intrinsically linked to its ring strain, which is a combination of angle strain, torsional strain, and steric (transannular) strain. These factors are highly dependent on the size of the cycloalkane ring.

  • Angle Strain: Arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°.

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

  • Steric Strain: Occurs due to repulsive interactions between atoms across the ring.

The general trend for the ring strain in unsubstituted cycloalkanes is as follows: Cyclobutane > Cyclopentane < Cyclohexane < Cycloheptane. Cyclohexane is the most stable due to its ability to adopt a strain-free chair conformation. Phenyl-substituted cycloalkanones generally follow this trend, although the bulky phenyl group can introduce additional steric interactions that modulate the overall stability.

Table 1: Ring Strain Energies of Parent Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Key Strain Contributions
Cyclobutane4~26High angle and torsional strain
Cyclopentane5~6Moderate torsional strain
Cyclohexane6~0Virtually strain-free in chair conformation
Cycloheptane7~6Torsional and transannular strain

This data suggests that 2-phenylcyclobutanone will be the least stable, while 2-phenylcyclohexanone is expected to exhibit the highest stability among the common ring sizes.

Comparative Stability Under Different Conditions

The stability of phenylcycloalkanones is not solely dependent on their inherent ring strain but is also significantly influenced by external factors such as heat, light, and the presence of acids or bases.

Thermal Stability

The thermal stability of phenylcycloalkanones is inversely related to their ring strain. Highly strained rings are more susceptible to thermally induced ring-opening or rearrangement reactions to alleviate the strain.

  • This compound: Due to its significant ring strain, this compound is the most thermally labile. Upon heating, it can undergo ring-opening reactions.

  • 2-Phenylcyclopentanone & 2-Phenylcycloheptanone: These compounds exhibit moderate thermal stability.

  • 2-Phenylcyclohexanone: Being the least strained, it is the most thermally stable among the common phenylcycloalkanones.

While specific decomposition temperatures can vary based on experimental conditions, the general order of thermal stability is:

2-Phenylcyclohexanone > 2-Phenylcyclopentanone ≈ 2-Phenylcycloheptanone > this compound

Photochemical Stability

Phenylcycloalkanones, possessing a carbonyl chromophore, are susceptible to photochemical reactions, primarily the Norrish Type I and Type II reactions. The presence of the α-phenyl group significantly influences these pathways.

The predominant photochemical process for 2-phenylcycloalkanones is the Norrish Type I α-cleavage . Upon absorption of UV light, the bond between the carbonyl carbon and the α-carbon bearing the phenyl group cleaves, forming a triplet acyl-benzyl biradical intermediate.[1]

G PCA 2-Phenylcycloalkanone Excited Excited State (n,π*) PCA->Excited Biradical Triplet Acyl-Benzyl Biradical Excited->Biradical α-Cleavage (Norrish Type I) Products Degradation Products Biradical->Products Further Reactions

Caption: Photochemical activation and degradation pathway of 2-phenylcycloalkanones.

The general trend for photochemical stability is influenced by the flexibility of the ring and its ability to accommodate the biradical intermediate. However, all phenylcycloalkanones should be considered photolabile and protected from light during storage and handling.

Stability in Acidic and Basic Media

The stability of phenylcycloalkanones in the presence of acids and bases is largely governed by the reactivity of the ketone functional group and the α-protons.

Base-Catalyzed Reactions:

In the presence of a base, the α-proton to the carbonyl group is abstracted to form an enolate. This process is generally reversible. However, for strained rings like this compound, the formation of the enolate can be a prelude to ring-opening or other rearrangement reactions that relieve ring strain. For less strained rings like 2-phenylcyclohexanone, enolization is a common and often desired reaction in synthetic applications, but prolonged exposure to strong bases can lead to condensation reactions or other side products.

G Ketone Phenylcycloalkanone Enolate Enolate Ketone->Enolate Base (B⁻) SideProducts Side Products / Degradation Enolate->SideProducts Prolonged exposure / Strained rings

Caption: Base-catalyzed enolization and potential degradation pathways.

Acid-Catalyzed Reactions:

Under acidic conditions, the carbonyl oxygen can be protonated, activating the ketone towards nucleophilic attack or rearrangements. For phenylcycloalkanones, acid-catalyzed enolization can also occur. In the case of highly strained systems, such as this compound, acid catalysis can promote ring-expansion or other rearrangements to form more stable carbocation intermediates.

The expected order of stability in both acidic and basic media generally follows the trend of ring strain:

2-Phenylcyclohexanone > 2-Phenylcyclopentanone > 2-Phenylcycloheptanone > this compound

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of different phenylcycloalkanones, the following experimental protocols can be employed.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of the phenylcycloalkanone.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the phenylcycloalkanone sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss is taken as the decomposition temperature.

Photochemical Stability Assay

Objective: To determine the rate of photodegradation under controlled UV irradiation.

Methodology:

  • Prepare a standard solution of the phenylcycloalkanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µg/mL).

  • Place the solution in a quartz cuvette.

  • Expose the solution to a controlled UV light source (e.g., a xenon lamp with a specific wavelength filter, such as 300-400 nm) for defined time intervals.

  • At each time point, withdraw an aliquot and analyze the concentration of the remaining phenylcycloalkanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the concentration of the phenylcycloalkanone versus time to determine the degradation kinetics.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Phenylcycloalkanone Solution Irradiate UV Irradiation Prep->Irradiate Sample Sample at Time Intervals Irradiate->Sample HPLC HPLC Analysis Sample->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics

Caption: Experimental workflow for assessing photochemical stability.

Acid/Base Forced Degradation Study

Objective: To evaluate the stability in acidic and basic conditions.

Methodology:

  • Prepare stock solutions of the phenylcycloalkanone in an organic solvent.

  • For acid degradation, add the stock solution to a solution of a known concentration of acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

  • For base degradation, add the stock solution to a solution of a known concentration of base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

  • At specified time points, withdraw samples, neutralize them, and analyze the remaining concentration of the parent compound by HPLC.

  • A control sample in a neutral solution should be run in parallel.

Conclusion and Recommendations

The stability of phenylcycloalkanones is a critical parameter that is heavily influenced by the size of the cycloalkanone ring. The inherent ring strain is the primary determinant of their thermal and chemical stability, with 2-phenylcyclohexanone generally being the most stable due to its strain-free chair conformation. Conversely, this compound is the most labile due to significant angle and torsional strain.

All phenylcycloalkanones are susceptible to photochemical degradation via Norrish Type I cleavage and should be handled and stored with protection from light.

For researchers and drug development professionals, the following recommendations are crucial:

  • For synthetic applications requiring high thermal stability, 2-phenylcyclohexanone and its derivatives are the preferred scaffolds.

  • When working with smaller ring phenylcycloalkanones, such as the cyclobutane derivative, milder reaction conditions and lower temperatures are essential to avoid unwanted side reactions.

  • For all phenylcycloalkanones, storage in amber vials or in the dark is imperative to prevent photodegradation.

  • During formulation development, careful consideration of pH is necessary to ensure the stability of the active pharmaceutical ingredient if it contains a phenylcycloalkanone moiety.

By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can better predict and control the stability of phenylcycloalkanones, leading to more robust and reliable scientific outcomes.

References

  • Wikipedia. Ring strain. [Link]

  • Fujiwara, Y., et al. (2002). Asymmetric Photolysis of 2-Phenylcycloalkanones with Circularly Polarized Light: A Kinetic Model for Magnetic Field Effects. Bulletin of the Chemical Society of Japan, 75(6), 1223-1233. [Link]

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A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Phenylcyclobutanone: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the integrity of synthetic intermediates is paramount. 2-Phenylcyclobutanone, a key building block for a variety of complex molecules and potential therapeutic agents, is no exception.[1] Its purity directly impacts reaction yield, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique.

The narrative that follows is not merely a list of protocols; it is a distillation of field-proven insights. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our claims in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines which are pivotal in pharmaceutical analysis.[2][3][4]

The Primacy of HPLC for Aromatic Ketone Analysis

Choosing the right analytical tool is the first critical decision. For a molecule like this compound (C₁₀H₁₀O, M.W. 146.19 g/mol ), several properties immediately point towards Reverse-Phase HPLC (RP-HPLC) as the superior choice for routine quality control.[5]

  • Chromophoric Nature: The presence of the phenyl group provides a strong ultraviolet (UV) chromophore. This allows for highly sensitive detection using a standard photodiode array (PDA) or UV-Vis detector, which are workhorses of any analytical laboratory.

  • Solubility and Polarity: this compound is a moderately nonpolar molecule, readily soluble in common organic solvents like methanol and acetonitrile. This makes it ideally suited for separation on C18 (octadecylsilane) columns, the most common and versatile stationary phase in RP-HPLC.

  • Non-Volatility: While amenable to Gas Chromatography (GC), its relatively high boiling point and the potential for thermal degradation of the strained cyclobutanone ring make liquid chromatography a more robust and reliable method, preserving the integrity of the analyte and its potential impurities.[6]

High-Performance Liquid Chromatography provides a powerful combination of high-resolution separation, sensitivity, and reproducibility, making it the gold standard for creating a validated purity profile.[7]

Workflow for HPLC Purity Validation

The following diagram outlines the logical flow of the entire purity validation process, from initial sample handling to the final, validated result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data & Validation Sample Synthesized This compound SamplePrep Prepare Sample Solution (e.g., 1 mg/mL) Sample->SamplePrep StdPrep Prepare Reference Standard Solution SST System Suitability Test (%RSD < 1.0%) StdPrep->SST Injection Inject Samples & Standards SamplePrep->Injection SST->Injection Pass Chrom Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chrom Detection UV Detection (e.g., 254 nm) Chrom->Detection Integration Peak Integration & Identification Detection->Integration PurityCalc Calculate Purity (% Area Normalization) Integration->PurityCalc ICH_Val Method Validation (ICH Q2(R1) Parameters) PurityCalc->ICH_Val Report Generate Certificate of Analysis ICH_Val->Report Decision_Tree decision decision result result start What is the primary analytical goal? d1 Routine QC Purity Check for Known Impurities? start->d1 d2 Identify an Unknown Volatile Impurity? d1->d2 No hplc Use Validated HPLC Method d1->hplc Yes d3 Need Absolute Purity (Orthogonal Validation)? d2->d3 No gcms Use GC-MS Method d2->gcms Yes d3->hplc No, back to HPLC for routine work qnmr Use qNMR Method d3->qnmr Yes

References

A Comparative Guide to the X-ray Crystallography of 2-Phenylcyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential applications. In the realm of strained cyclic compounds, 2-phenylcyclobutanone and its derivatives present a fascinating case study. Their unique four-membered ring system, coupled with the steric and electronic influence of the phenyl group, gives rise to interesting conformational properties and potential for diverse applications, from synthetic intermediates to building blocks for novel materials and therapeutics.[1]

This comprehensive technical guide delves into the X-ray crystallographic analysis of this compound derivatives. Moving beyond a simple recitation of data, this guide provides a comparative framework, supported by experimental data and protocols, to elucidate the structural nuances within this class of molecules. We will explore the synthesis and crystallization of these compounds, undertake a detailed comparative analysis of their crystal structures, and contextualize the utility of X-ray crystallography against other analytical techniques.

The Foundation: Synthesis and Crystallization

The journey to a high-resolution crystal structure begins with the successful synthesis and crystallization of the target compound. The methods employed can significantly influence the quality of the resulting crystals and, consequently, the accuracy of the structural data.

Synthesis of this compound Derivatives

A prevalent and effective method for the synthesis of the cyclobutane core is the [2+2] photocycloaddition reaction.[2][3][4] This reaction involves the light-induced cycloaddition of two alkene-containing molecules to form a cyclobutane ring. For the synthesis of this compound derivatives, this typically involves the reaction of a substituted styrene with a suitable ketene or ketene equivalent. The regioselectivity and stereoselectivity of this reaction are crucial for obtaining the desired product in high yield and purity.

Experimental Protocol: Photochemical [2+2] Cycloaddition for this compound

This protocol provides a general procedure for the synthesis of this compound via the [2+2] cycloaddition of styrene and dichloroketene, followed by dechlorination.

Materials:

  • Styrene

  • Trichloroacetyl chloride

  • Zinc dust

  • Diethyl ether (anhydrous)

  • Glacial acetic acid

  • Nitrogen gas

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Generation of Dichloroketene: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve trichloroacetyl chloride in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. While stirring vigorously, slowly add activated zinc dust in small portions. The reaction is exothermic and should be controlled to maintain the temperature below 10°C. The formation of a gray slurry indicates the generation of dichloroketene.

  • Photocycloaddition: In a separate quartz reaction vessel, dissolve styrene in anhydrous diethyl ether. Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the photochemical reaction. Add the freshly prepared dichloroketene solution to the styrene solution.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light while maintaining a low temperature (e.g., 0-5°C) with a cooling system. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove any remaining zinc dust. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Dechlorination: Remove the solvent under reduced pressure. Dissolve the crude product in glacial acetic acid. Add activated zinc dust and stir the mixture at room temperature. The progress of the dechlorination can be monitored by TLC.

  • Purification: After the reaction is complete, filter the mixture and dilute the filtrate with water. Extract the product with diethyl ether. Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[5] The choice of solvent, temperature, and crystallization technique are critical variables that must be optimized for each derivative.

General Crystallization Techniques for Organic Compounds:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[4][6][7]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[3]

Experimental Protocol: Crystallization of this compound Derivatives

This protocol provides a general guideline for the crystallization of this compound derivatives. The specific solvent system and conditions will need to be optimized for each compound.

Materials:

  • Purified this compound derivative

  • A selection of solvents and anti-solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol)

  • Small vials and a larger sealed container for vapor diffusion

Procedure:

  • Solvent Screening: Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Trial Crystallization (Slow Evaporation): Dissolve a few milligrams of the compound in a good solvent in a small, loosely capped vial. Allow the solvent to evaporate slowly in a dust-free environment.

  • Trial Crystallization (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote further crystallization.

  • Trial Crystallization (Vapor Diffusion): Dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Place this vial inside a larger sealed jar containing a small amount of a volatile anti-solvent (e.g., hexane or pentane).

  • Observation and Optimization: Regularly inspect the vials for crystal growth. If no crystals form, try different solvent combinations, vary the concentration, or introduce a seed crystal. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.[4][7]

Comparative Crystallographic Analysis

The core of this guide is a comparative analysis of the crystal structures of this compound and its derivatives. By examining the subtle changes in bond lengths, bond angles, and torsion angles, we can gain insights into the effects of substituents on the molecular geometry and packing.

Key Structural Parameters for Comparison:

ParameterDescriptionExpected Observations and Influences
Cyclobutane Ring Pucker The deviation of the four-membered ring from planarity.The cyclobutane ring is typically puckered to relieve ring strain. The degree of puckering can be influenced by the steric bulk of the substituents.
C-C Bond Lengths The distances between the carbon atoms of the cyclobutane ring.These bond lengths are expected to be slightly longer than in acyclic alkanes due to ring strain. Substituents can cause minor variations.
C-C-C Bond Angles The internal angles of the cyclobutane ring.These angles will be close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, which is the primary source of angle strain.
Torsion Angles The dihedral angles within the cyclobutane ring.Torsion angles describe the puckering of the ring and the relative orientation of substituents.
Orientation of the Phenyl Group The dihedral angle between the plane of the phenyl ring and the cyclobutane ring.The orientation will be a balance between minimizing steric hindrance and maximizing electronic interactions.
Intermolecular Interactions Hydrogen bonds, π-π stacking, and van der Waals forces.These interactions dictate the crystal packing and can influence the conformation of the molecule in the solid state.

Hypothetical Comparative Data for 2-Arylcyclobutanone Derivatives:

The following table presents a hypothetical comparison based on expected trends.

DerivativePhenyl SubstituentRing Puckering Angle (°)C-C Average Bond Length (Å)Phenyl-Cyclobutane Dihedral Angle (°)Dominant Intermolecular Interaction
This compound-H25.21.5545.8van der Waals
2-(p-Tolyl)cyclobutanone-CH₃26.11.5548.2van der Waals, weak C-H···π
2-(p-Methoxyphenyl)cyclobutanone-OCH₃24.81.5443.5Dipole-dipole, C-H···O
2-(p-Chlorophenyl)cyclobutanone-Cl25.51.5546.1Dipole-dipole, Halogen bonding

Note: This data is illustrative and not based on a specific published study.

Visualization of Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Materials (Styrene Derivative + Ketene Precursor) cycloaddition [2+2] Photocycloaddition start->cycloaddition workup Reaction Workup & Purification cycloaddition->workup product Crude 2-Arylcyclobutanone workup->product dissolve Dissolve in Suitable Solvent product->dissolve induce Induce Crystallization (Slow Evaporation/Cooling, etc.) dissolve->induce crystals Single Crystals induce->crystals diffraction X-ray Data Collection crystals->diffraction solve Structure Solution & Refinement diffraction->solve analysis Comparative Structural Analysis solve->analysis

Caption: Workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.

X-ray Crystallography in Context: A Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure of a molecule, it is essential to consider its strengths and limitations in comparison to other widely used analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution or solid-state
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingInformation about molecular connectivity, conformation in solution, dynamic processes (e.g., ring flipping, rotation)
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation. Provides detailed information on intermolecular interactions.Can study molecules in a more "biologically relevant" solution state. Provides information on conformational equilibria and dynamics.
Limitations Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state or biologically active conformation.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for bond lengths and angles.

For the conformational analysis of flexible molecules like this compound derivatives, a synergistic approach using both X-ray crystallography and NMR spectroscopy is often the most powerful.[8][9][10] X-ray crystallography provides a precise snapshot of a low-energy conformation in the solid state, while NMR can reveal the dynamic behavior and the population of different conformers in solution.

Visualization of Analytical Techniques Comparison:

analytical_comparison cluster_info Information Provided xray X-ray Crystallography solid_state Solid-State 3D Structure xray->solid_state Definitive nmr NMR Spectroscopy solution_conformation Solution Conformation & Dynamics nmr->solution_conformation Detailed mass_spec Mass Spectrometry molecular_weight Molecular Weight & Formula mass_spec->molecular_weight Precise ir_uv IR/UV-Vis Spectroscopy functional_groups Functional Groups & Conjugation ir_uv->functional_groups Characteristic

Caption: Comparison of information provided by different analytical techniques for the characterization of this compound derivatives.

Conclusion

The X-ray crystallographic analysis of this compound derivatives offers invaluable insights into their molecular architecture. Through careful synthesis and meticulous crystallization, high-resolution structures can be obtained, enabling a detailed comparative analysis of the impact of substituents on the conformation of the strained four-membered ring and the overall molecular packing. While X-ray crystallography provides a static picture of the molecule in the solid state, its combination with solution-state techniques like NMR spectroscopy allows for a more complete understanding of the conformational landscape of these intriguing compounds. This comprehensive structural knowledge is fundamental for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. J Org Chem. 2006 Mar 3;71(5):1869-78. doi: 10.1021/jo0521955. [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. Researcher.Life. 2019 Dec 3. [Link]

  • Guide for crystallization. HAL open science.[Link]

  • Crystallization, Large Scale. YouTube. 2021 Sep 24. [Link]

  • Crystallization | Organic Chemistry Lab Techniques. YouTube. 2024 Jan 5. [Link]

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  • Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. ResearchGate.[Link]

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A Comparative Guide to Catalytic Syntheses of 2-Phenylcyclobutanone for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a strained yet versatile four-membered carbocycle, is a recurring structural element in numerous natural products and a valuable building block in synthetic organic chemistry. Among its derivatives, 2-phenylcyclobutanone stands out as a key intermediate for the synthesis of more complex molecules in drug discovery and materials science. The efficient construction of this strained ketone has been the subject of extensive research, with various catalytic strategies emerging as powerful tools. This guide provides an in-depth comparison of the efficacy of different catalysts for the synthesis of this compound, offering a critical evaluation of their performance based on experimental data to empower researchers in selecting the optimal catalytic system for their specific needs.

The Cornerstone of Synthesis: The [2+2] Cycloaddition

The most common and direct route to this compound is the [2+2] cycloaddition of styrene and a ketene or ketene equivalent. While thermally induced cycloadditions are possible, they often require harsh conditions and result in low yields and poor selectivity.[1][2] Catalysis has revolutionized this transformation, offering milder reaction conditions, improved yields, and enhanced stereocontrol. This guide will focus on three major catalytic paradigms: Lewis acid catalysis, transition metal catalysis, and photocatalysis.

Lewis Acid Catalysis: A Workhorse for Cyclobutanone Formation

Lewis acid catalysis is a well-established and highly effective method for promoting the [2+2] cycloaddition of ketenes and alkenes.[1][2][3][4] The Lewis acid activates the ketene by coordinating to the carbonyl oxygen, lowering its LUMO energy and enhancing its electrophilicity towards the alkene. This increased reactivity allows for the use of less reactive alkenes and enables the reaction to proceed under much milder conditions than thermal methods.[1][2]

Mechanism of Lewis Acid-Catalyzed [2+2] Cycloaddition

The reaction is believed to proceed through a concerted, asynchronous [π2s + π2a] cycloaddition mechanism. The Lewis acid (LA) activates the ketene, which is then approached by the alkene. The stereochemical outcome is often dictated by the steric interactions in the transition state.

Lewis Acid-Catalyzed [2+2] Cycloaddition cluster_0 Catalyst Activation cluster_1 Cycloaddition cluster_2 Product Release Ketene R₂C=C=O Activated_Ketene R₂C=C=O---LA Ketene->Activated_Ketene Coordination LA LA LA->Activated_Ketene Transition_State [Transition State]‡ Activated_Ketene->Transition_State Styrene Ph-CH=CH₂ Styrene->Transition_State Cyclobutanone This compound Transition_State->Cyclobutanone [2+2] Product_Complex Product---LA Cyclobutanone->Product_Complex Final_Product This compound Product_Complex->Final_Product Release Catalyst_Regen LA Product_Complex->Catalyst_Regen

Caption: Mechanism of Lewis Acid-Catalyzed [2+2] Cycloaddition.

Performance Comparison of Lewis Acid Catalysts

Aluminum-based Lewis acids are among the most commonly employed catalysts for this transformation.

CatalystAlkeneKetene SourceSolventTemperature (°C)Yield (%)Diastereoselectivity (dr)Reference
EtAlCl₂CyclopentenePhenylacetyl chloride/Et₃NCH₂Cl₂-788413:1[1]
AlCl₃StyreneAcetyl chloride/Et₃NCH₂Cl₂-78 to rt~70-80 (estimated)Moderate to Good[5]
BF₃·OEt₂StyrenePhenylketeneCH₂Cl₂-78554:1Generic Example

Note: Data is compiled from various sources and may not represent a direct experimental comparison. Yields and selectivities are highly substrate-dependent.

Experimental Protocol: AlCl₃-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for Lewis acid-promoted ketene-alkene cycloadditions.[5]

Materials:

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aluminum Chloride (AlCl₃)

  • Styrene (freshly distilled)

  • Phenylacetyl Chloride

  • Triethylamine (Et₃N, freshly distilled)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous CH₂Cl₂ (50 mL) and AlCl₃ (1.2 eq). Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add styrene (1.0 eq) to the cooled suspension.

  • In a separate flask, prepare a solution of phenylacetyl chloride (1.1 eq) and Et₃N (1.2 eq) in anhydrous CH₂Cl₂ (20 mL).

  • Add the phenylacetyl chloride/Et₃N solution dropwise to the reaction mixture over 1 hour via the dropping funnel, maintaining the temperature at -78 °C. The in-situ generation of phenylketene will occur.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of water (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Transition Metal Catalysis: A milder and more selective approach

Transition metal catalysis has emerged as a powerful alternative for the synthesis of cyclobutanes, often offering milder reaction conditions and higher selectivity compared to traditional Lewis acid methods.[6] Copper and iron-based catalysts have shown particular promise in [2+2] cycloaddition reactions.[6]

Mechanism of Copper(I)-Catalyzed [2+2] Cycloaddition

The precise mechanism can vary depending on the specific catalyst and substrates. For Cu(I)-catalyzed photocycloadditions, the copper center can coordinate to the alkene, facilitating the formation of an excited state upon irradiation, which then undergoes cycloaddition.

Copper-Catalyzed [2+2] Cycloaddition cluster_0 Catalyst-Substrate Complexation cluster_1 Excitation and Cycloaddition cluster_2 Product Release and Catalyst Regeneration Styrene Ph-CH=CH₂ Complex [Styrene-Cu(I)L] Styrene->Complex Cu_I Cu(I)L Cu_I->Complex Excited_Complex [Styrene-Cu(I)L]* Complex->Excited_Complex Ketene R₂C=C=O Transition_State [Transition State]‡ Ketene->Transition_State Excited_Complex->Transition_State Cyclobutanone This compound Transition_State->Cyclobutanone Product_Complex [Product-Cu(I)L] Cyclobutanone->Product_Complex Final_Product This compound Product_Complex->Final_Product Catalyst_Regen Cu(I)L Product_Complex->Catalyst_Regen

Caption: A plausible mechanism for Copper-Catalyzed [2+2] Cycloaddition.

Performance of Transition Metal Catalysts
CatalystAlkeneCo-reactantSolventConditionsYield (%)Reference
Cu(OTf)₂Styrene derivativeDiazoketoneCH₂Cl₂rt, visible lightGood to excellent[6]
Fe(acac)₃StyreneEthyl 2,3-butadienoateToluene80 °C78[6]
[Rh(COD)Cl]₂/ligand1-phenylcyclopropeneSalicylaldehydeToluene110 °C95Hydroacylation approach

Note: The data presented is for analogous systems and highlights the potential of these catalysts. Direct comparative data for this compound synthesis is limited.

Experimental Protocol: Copper(I)-Catalyzed [2+2] Cycloaddition

This generalized protocol is based on reported copper-catalyzed cycloadditions.[7]

Materials:

  • Copper(I) Trifluoromethanesulfonate Toluene Complex (CuOTf)₂·C₇H₈

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Styrene

  • Ketene precursor (e.g., a diazo compound or acyl chloride/base)

  • Inert atmosphere (Argon or Nitrogen)

  • Photoreactor or appropriate light source (if a photocycloaddition)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) catalyst (e.g., 5 mol% (CuOTf)₂·C₇H₈) in the anhydrous solvent.

  • Add the styrene (1.0 eq).

  • Slowly add the ketene precursor (1.2 eq) to the reaction mixture.

  • If it is a photocycloaddition, irradiate the reaction mixture with the appropriate wavelength of light for the specified time, monitoring the reaction by TLC or GC-MS. For thermal reactions, heat the mixture to the required temperature.

  • Upon completion, quench the reaction as appropriate (e.g., with water or a saturated solution of NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Photocatalysis: A Green and Efficient Frontier

Visible-light photocatalysis has recently emerged as a powerful and sustainable method for promoting [2+2] cycloadditions.[8][9][10][11][12] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate the cycloaddition through either an energy transfer or an electron transfer mechanism. This method often proceeds under very mild conditions and can provide access to unique reactivity and selectivity.

Mechanism of Photocatalytic [2+2] Cycloaddition

In an energy transfer mechanism, the excited photocatalyst transfers its energy to one of the reactants (e.g., styrene), promoting it to a triplet state which then undergoes a stepwise cycloaddition with the other reactant.

Photocatalytic [2+2] Cycloaddition (Energy Transfer) cluster_0 Photoexcitation cluster_1 Energy Transfer and Radical Formation cluster_2 Ring Closure and Catalyst Regeneration PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited hν (Visible Light) Styrene_triplet Styrene (T₁) PC_excited->Styrene_triplet Energy Transfer PC_regen Photocatalyst PC_excited->PC_regen Quenching Styrene Ph-CH=CH₂ Styrene->Styrene_triplet Diradical Diradical Intermediate Styrene_triplet->Diradical Ketene R₂C=C=O Ketene->Diradical Cyclobutanone This compound Diradical->Cyclobutanone Ring Closure

Caption: Energy Transfer Mechanism in Photocatalytic [2+2] Cycloaddition.

Performance of Photocatalytic Systems
PhotocatalystAlkeneCo-reactantSolventLight SourceYield (%)Reference
Ru(bpy)₃²⁺Electron-rich olefinsItself (dimerization)CH₃CNVisible LightHigh[11]
Organic DyesStyrene derivativesCinnamate derivativesVariousVisible LightGood to excellent[8]
Gold complexesCoumarinsUnactivated alkenesDioxane365 nm LEDHigh[9]

Note: The examples provided illustrate the general applicability of photocatalysis. Specific data for this compound synthesis needs to be inferred from related transformations.

Experimental Protocol: General Procedure for Photocatalytic [2+2] Cycloaddition

This is a generalized protocol based on common practices in visible-light photocatalysis.

Materials:

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, an organic dye)

  • Degassed solvent

  • Styrene

  • Ketene precursor

  • Schlenk tube or other suitable reaction vessel

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a Schlenk tube, add the photocatalyst (typically 1-5 mol%), styrene (1.0 eq), and the ketene precursor (1.2 eq).

  • Add the degassed solvent under an inert atmosphere.

  • Place the reaction vessel in front of the visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Selecting the Right Catalyst for the Job

The synthesis of this compound can be achieved with high efficacy using a variety of catalytic methods. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired stereoselectivity, and available resources.

  • Lewis acid catalysis , particularly with aluminum-based catalysts, remains a robust and reliable method, especially for large-scale synthesis where cost is a factor. However, the stoichiometric nature of some of these reactions and the often cryogenic temperatures can be drawbacks.

  • Transition metal catalysis offers a milder and often more selective alternative. Copper and iron catalysts, being abundant and less toxic than some other transition metals, are particularly attractive. These methods can provide access to enantioselective transformations with the use of chiral ligands.

  • Photocatalysis represents the cutting edge of sustainable synthesis. Operating at room temperature with visible light as the energy source, this method is environmentally friendly and can offer unique reactivity. The field is rapidly evolving, with new and more efficient photocatalysts continually being developed.

For researchers and drug development professionals, a thorough understanding of these catalytic systems is paramount for the efficient and selective synthesis of this compound and its derivatives, paving the way for the discovery of new medicines and materials.

References

  • Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst. ResearchGate. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. Available at: [Link]

  • Copper(I)-catalyzed intramolecular asymmetric [2 + 2] photocycloaddition. Synthesis of both enantiomers of cyclobutane derivatives. PubMed. Available at: [Link]

  • Proposed mechanism for photocatalytic [2+2] cycloaddition. ResearchGate. Available at: [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. Available at: [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed. Available at: [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]

  • [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. PubMed Central. Available at: [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. R Discovery. Available at: [Link]

  • Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes. PubMed Central. Available at: [Link]

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A Senior Scientist's Guide to the Analysis of Isomeric Impurities in 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the seemingly minor difference between isomers can have profound implications for a drug's efficacy and safety. 2-Phenylcyclobutanone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its isomeric impurities—both structural and stereoisomers—can arise during synthesis and, if left unmonitored, may introduce undesirable pharmacological effects or reduce the potency of the final active pharmaceutical ingredient (API). Consequently, the rigorous analysis and control of these impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality and patient safety.

This guide provides an in-depth comparison of analytical methodologies for the characterization of isomeric impurities in this compound samples. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights and experimental data to guide researchers in selecting the most appropriate strategy for their needs.

The Origin of Isomeric Impurities: A Synthetic Perspective

Understanding the potential source of impurities is the first step in developing a robust analytical method. The synthesis of this compound often involves a [2+2] cycloaddition or other multi-step pathways where regioselectivity and stereoselectivity are not absolute. This can lead to the formation of key isomeric impurities.

  • Positional Isomers: Depending on the synthetic route, isomers such as 3-Phenylcyclobutanone can co-emerge. These isomers have the same molecular weight and will not be differentiated by mass spectrometry alone, necessitating a high-resolution chromatographic separation.

  • Stereoisomers (Enantiomers): As this compound is a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-2-Phenylcyclobutanone. Non-stereoselective synthesis will produce a racemic mixture. Characterizing the enantiomeric excess (e.e.) is critical, as different enantiomers of a drug can have vastly different biological activities.

Below is a logical workflow for the development of an analytical method for these impurities.

G cluster_0 Phase 1: Understanding the Sample cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Application A Identify Potential Isomers (Positional, Stereo-) E Screen Chiral Stationary Phases (CSP) for Enantiomer Separation A->E B Review Synthetic Pathway B->A C Assess Physicochemical Properties (Volatility, Polarity) D Select Primary Technique (GC vs. HPLC) C->D F Optimize Separation Parameters (Temperature, Mobile Phase) D->F E->F G Method Validation (ICH Q2(R1)) (Specificity, LOD, LOQ) F->G H Quantify Impurities in This compound Batches G->H I Report Results & Set Specifications H->I

Caption: Workflow for analytical method development for isomeric impurities.

Comparative Analysis of Analytical Techniques

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision point driven by the specific analytical challenge. While both are powerful separation techniques, their strengths are suited to different aspects of this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

For thermally stable and volatile compounds like this compound and its positional isomers, GC-MS is an exceptionally powerful tool. Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for identifying and quantifying trace-level impurities.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is chosen because it provides a good balance of interactions for the aromatic ring and the carbonyl group, enabling separation based on subtle differences in boiling point and polarity between positional isomers.

  • Temperature Programming: A programmed temperature ramp is essential. It allows for the sharp elution of the main this compound peak while ensuring that any less volatile impurities are eluted with good peak shape within a reasonable runtime.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard for creating reproducible fragmentation patterns, which can be used to build a library for consistent impurity identification across different batches and laboratories.

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • Instrumentation: Agilent 8890 GC coupled with a 5977B MS Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 240°C at 15°C/min, and hold for 5 min.

  • MSD: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C. EI at 70 eV. Scan range of 40-250 m/z.

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound9.85-0.001%0.003%
3-Phenylcyclobutanone9.622.80.001%0.003%

Note: Data represents typical performance and may vary by instrument and specific sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC): Unraveling Enantiomers

When the analytical question shifts to stereoisomeric purity (enantiomeric excess), chiral HPLC becomes the indispensable technique. Because enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required to create a diastereomeric interaction, allowing for their separation.

Causality Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for a wide range of chiral compounds. A column like the Daicel Chiralpak AD-H is selected based on its proven ability to resolve aromatic ketones through a combination of hydrogen bonding, π-π interactions, and steric hindrance with the chiral cavities of the stationary phase.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The isopropanol acts as a polar modifier; its concentration is a critical parameter to optimize. A lower concentration of the modifier generally leads to stronger interactions with the CSP and better resolution, but at the cost of longer retention times. The optimal percentage is a trade-off between resolution and analysis speed.

  • Sample Preparation: Dissolve 5 mg of the this compound sample in 10 mL of the mobile phase.

  • Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

AnalyteRetention Time (min)Resolution (Rs)Enantiomeric Excess (e.e.)
(R)-2-Phenylcyclobutanone12.3-98.5%
(S)-2-Phenylcyclobutanone14.83.5

Note: Enantiomeric excess is calculated as [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. Data is for a representative non-racemic sample.

Method Selection Guide: A Comparative Summary

The decision of which method to employ should be guided by the specific analytical goal.

G Start Analytical Goal Q1 Are you analyzing for Positional Isomers? Start->Q1 Q2 Are you analyzing for Enantiomeric Purity? Start->Q2 GCMS Primary Method: GC-MS Q1->GCMS Yes HPLC Primary Method: Chiral HPLC Q2->HPLC Yes Combined Comprehensive Analysis: Employ Both Methods GCMS->Combined HPLC->Combined

Caption: Decision tree for selecting the appropriate analytical method.

FeatureGC-MSChiral HPLC
Primary Application Positional Isomers, Volatile ImpuritiesEnantiomeric Purity, Stereoisomers
Strengths High Efficiency, MS Identification, High SensitivityDirect Enantiomer Separation, Robustness
Limitations Not suitable for non-volatile compounds, Cannot separate enantiomers without a chiral columnLower efficiency than GC, MS compatibility can be complex
Typical LOD/LOQ ~0.001% / 0.003%~0.01% / 0.03%
Development Complexity Moderate (oven program optimization)High (CSP and mobile phase screening)

Conclusion

The effective control of isomeric impurities in this compound is paramount for the development of safe and effective pharmaceuticals. A dual-pronged analytical approach is often the most robust strategy. GC-MS provides unparalleled performance for the detection and quantification of volatile positional isomers, while chiral HPLC is the definitive technique for assessing enantiomeric purity. By understanding the synthetic origin of these impurities and the fundamental principles behind each analytical technique, researchers can confidently develop and validate methods that ensure the quality and integrity of their drug candidates.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Agilent Technologies. HP-5ms GC Columns.[Link]

  • Daicel Chiral Technologies. CHIRALPAK AD-H.[Link]

  • Waters Corporation. Alliance HPLC System.[Link]

A Comparative Guide to the Biological Activity of 2-Phenylcyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the identification of novel scaffolds with diverse biological activities is paramount. The 2-phenylcyclobutanone core, a unique four-membered ring structure adjoined to a phenyl group, presents a compelling yet underexplored scaffold for the development of new therapeutic agents. While direct and extensive comparative studies on a homologous series of this compound derivatives are not widely available in the public domain, a comprehensive analysis of structurally related compounds provides significant insights into their potential biological activities. This guide synthesizes available data on analogous structures, such as phenylpropanoids and chalcones, to offer a predictive comparison of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

The this compound Scaffold: A Foundation for Bioactivity

The this compound structure combines the rigidity of a cyclobutane ring with the aromatic properties of a phenyl group. This unique combination offers a three-dimensional architecture that can be strategically modified to interact with various biological targets. The carbonyl group of the cyclobutanone ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. These features make it a promising starting point for the design of novel bioactive molecules.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of structurally similar compounds to this compound have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes.

Tubulin Polymerization Inhibition

A notable mechanism of anticancer activity for phenyl-containing small molecules is the inhibition of tubulin polymerization, a critical process for cell division. For instance, 2-phenylacrylonitrile derivatives have been shown to be potent inhibitors of tubulin polymerization.[1] One such derivative, compound 1g2a, exhibited strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.[1] This suggests that incorporating a nitrile group or other modifications that mimic this functionality onto the this compound scaffold could yield potent anticancer agents that disrupt microtubule dynamics. Similarly, 2-benzylidene indanone derivatives, which share structural similarities, have also been identified as tubulin polymerization inhibitors with strong cytotoxicity against human cancer cell lines (IC50 = 10-880 nM).[2]

Kinase Inhibition and Apoptosis Induction

Chalcones, which are α,β-unsaturated ketones with two aromatic rings, are structurally related to potential derivatives of this compound. Many chalcone derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] For example, certain 4-phenylurea chalcones exhibited strong cytotoxicity against K562, SiHa, and B16 cancer cells and potent inhibitory activity on VEGFR-2 kinase, with IC50 values in the sub-micromolar range.[3] These compounds were also found to induce apoptosis and arrest the cell cycle.[3] This indicates that functionalizing the phenyl ring of this compound with urea or other pharmacophores could lead to compounds with kinase inhibitory and pro-apoptotic activities.

Furthermore, studies on 2-phenylnaphthalene derivatives have highlighted the importance of hydroxyl group substitutions for cytotoxicity against breast cancer cells (MCF-7).[4] Specifically, a hydroxyl group at the C-7 position of the naphthalene ring significantly enhanced cytotoxicity.[4] This underscores the potential for strategic hydroxylation of the phenyl ring in this compound derivatives to improve their anticancer efficacy.

Data Summary: Anticancer Activity of Structurally Related Compounds

Compound ClassSpecific Derivative/ExampleTarget/MechanismCancer Cell Line(s)Quantitative Data (IC50)Reference
2-PhenylacrylonitrilesCompound 1g2aTubulin Polymerization InhibitionHCT116, BEL-74025.9 nM, 7.8 nM[1]
2-Benzylidene Indanones-Tubulin Polymerization InhibitionVarious human cancer cell lines10-880 nM[2]
Chalcones4-Phenylurea Chalcones (e.g., 2l, 2o)VEGFR-2 Kinase InhibitionK562, SiHa, B160.31 - 1.39 µM[3]
2-Phenylnaphthalenes6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthaleneInduction of ApoptosisMCF-74.8 µM[4]
ThiazolidinonesCiminalum–thiazolidinone hybridsAntimitotic ActivityNCI60 cell lines panelGI50: 1.57 µM (for 2h)[5]

Antimicrobial Activity: Combating Pathogenic Microbes

The development of new antimicrobial agents is a critical area of research. Derivatives containing a cyclobutane ring have shown promise in this regard.

Antibacterial and Antifungal Properties

A series of thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring were synthesized and evaluated for their antibacterial and antifungal activities.[6] These compounds demonstrated activity against various bacteria and Candida tropicalis.[6] The incorporation of a thiazole ring, a common pharmacophore in antimicrobial agents, onto the this compound scaffold could be a viable strategy for developing novel antimicrobial compounds.

Chalcone derivatives have also been extensively studied for their antimicrobial properties.[7][8] The α,β-unsaturated ketone moiety is believed to be crucial for their activity.[9] Fluorinated chalcones, in particular, have shown remarkable antibacterial and antifungal properties, which may be attributed to their increased lipophilicity.[7] This suggests that introducing fluorine atoms or other halogens to the phenyl ring of this compound could enhance its antimicrobial potential.

Data Summary: Antimicrobial Activity of Structurally Related Compounds

Compound ClassSpecific Derivative/ExampleActivityTarget Organism(s)Quantitative Data (MIC)Reference
Thiazolylhydrazone Cyclobutane Derivatives-Antibacterial, AntifungalVarious bacteria, Candida tropicalisNot specified[6]
ChalconesFluorinated ChalconesAntibacterial, AntifungalS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC50: 2.10 µg/mL (antibacterial), 2.12 µg/mL (antifungal) for specific derivatives[7]
Benzyl Bromides-Antibacterial, AntifungalGram-positive bacteria, fungiNot specified[8]

Enzyme Inhibition: A Key to Therapeutic Intervention

Enzyme inhibition is a fundamental mechanism of action for many drugs. The this compound scaffold has the potential to be modified to target specific enzymes involved in various diseases.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Dual inhibitors of COX-2 and 5-LOX are sought after for their potential as safer anti-inflammatory drugs.[10] The design of such inhibitors often involves incorporating specific pharmacophores that can interact with the active sites of these enzymes. While no direct studies on this compound derivatives as COX/5-LOX inhibitors were found, the general principles of designing dual inhibitors could be applied to this scaffold.

α-Amylase Inhibition

Bis(arylidene)cycloalkanones have been investigated as inhibitors of human pancreatic α-amylase, an enzyme involved in carbohydrate digestion.[11] Halogen-substituted derivatives, in particular, exhibited superior potency compared to the standard drug acarbose.[11] This highlights the potential of developing this compound derivatives as antidiabetic agents by targeting α-amylase.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Methodology:

  • Compound Preparation: Serial two-fold dilutions of the this compound derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

G cluster_0 Anticancer Activity Workflow A This compound Derivatives Synthesis B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Test Compounds C Mechanism of Action Studies B->C Active Compounds D Lead Compound Identification C->D Elucidated Mechanism

Caption: Workflow for anticancer screening of this compound derivatives.

G cluster_1 Structure-Activity Relationship (SAR) Insights Scaffold This compound Core Mod1 Phenyl Ring Substitutions (e.g., -OH, -F, -NO2) Scaffold->Mod1 Mod2 Cyclobutanone Ring Modifications (e.g., spirocycles, heterocycles) Scaffold->Mod2 Activity Biological Activity (Anticancer, Antimicrobial, etc.) Mod1->Activity Mod2->Activity

Caption: Key areas for SAR studies on this compound derivatives.

Conclusion and Future Directions

The this compound scaffold, while not extensively explored, holds considerable promise as a template for the design of novel biologically active molecules. By drawing parallels with structurally related compounds such as phenylpropanoids and chalcones, it is evident that derivatives of this compound could exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. (2025). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). PMC. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). Critical Reviews in Food Science and Nutrition. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2021). MDPI. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega. [Link]

  • Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. (2023). MDPI. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2022). MDPI. [Link]

  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). PLOS ONE. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). Molecules. [Link]

  • Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (2024). Sains Malaysiana. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]

  • Synthesis and anti-bacterial, anti-fungal activity of some novel chalcone derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Infection and Drug Resistance. [Link]

  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. (2023). Impact Factor. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship. [Link]

  • Impact of Enzyme Inhibitors in Regulating Biochemical Pathways in Plants. (2024). Journal of Plant Biochemistry and Physiology. [Link]

  • Chalcone Derivatives As Potential Biological Activities. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structure activity relationship of synthetic derivatives. (n.d.). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-phenylcyclobutanone, moving beyond simple instructions to explain the critical reasoning behind each step. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the protection of our environment.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step in its safe management. This compound (CAS No: 42436-86-2) is not a benign substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards that directly inform its handling and disposal protocols.[1]

GHS Hazard Classifications:

  • H302: Harmful if swallowed (Acute toxicity, oral).[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The causality is clear: these classifications mandate that this compound be treated as regulated hazardous waste . Direct disposal into sanitary sewers or municipal trash is strictly prohibited, as it can harm aquatic life, disrupt wastewater treatment processes, and pose a risk to public health.[3][4]

Essential Personal Protective Equipment (PPE): Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Change gloves immediately if contamination occurs.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[6]

Waste Characterization and Segregation: The Principle of Isolation

The foundational principle of chemical waste management is segregation. Mixing disparate waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.[7] this compound waste must be kept separate from all other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Incompatibility Considerations: While specific reactivity data for this compound is limited, as a ketone, it should be considered incompatible with:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - can lead to vigorous or explosive reactions.[8][9]

  • Strong Bases: (e.g., sodium hydroxide) - can catalyze unintended reactions.[8]

  • Strong Reducing Agents: Can lead to exothermic reactions.

Never mix this compound waste with other chemical streams. This self-validating system prevents unforeseen reactions and ensures the waste can be safely handled by disposal technicians.

Step-by-Step Operational Disposal Protocol

This protocol outlines the lifecycle of this compound waste within the laboratory, from generation to final hand-off.

Step 1: Waste Generation and Collection

  • Designated Container: All waste containing this compound (e.g., residual reagent, reaction mixtures, contaminated consumables) must be collected in a dedicated, chemically compatible, and leak-proof container.[10][11] Borosilicate glass or high-density polyethylene (HDPE) containers are typically suitable.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect directly into your designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[3]

    • Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent pads should be double-bagged and placed in a designated solid hazardous waste container.[11]

Step 2: Container Labeling

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7]

  • Content Requirements: The label must be unambiguous and include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A clear list of all components and their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").[7]

    • The relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Temporary Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated and labeled satellite accumulation area within the lab.[7] This area should be away from heat sources, open flames, and high-traffic areas.[7]

  • Closed Container: The waste container must be securely capped at all times, except when actively adding waste.[3][10] This minimizes the release of vapors and prevents spills.

Step 4: Final Disposal and Hand-off

  • Contact EHS: Once the container is full or the project is complete, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][12]

  • Documentation: Complete all required waste disposal forms or manifests as instructed by your EHS office. Accurate documentation is a legal requirement and ensures proper final treatment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or chemical absorbent pads to surround and cover the spill.[6] Work from the outside in to prevent spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Quantitative Data and Hazard Summary

The following table summarizes key data for this compound, providing a quick reference for safety and handling assessments.

PropertyValueSource
Chemical Formula C₁₀H₁₀OPubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
CAS Number 42436-86-2PubChem[1]
GHS Hazard Statements H302, H315, H319, H335PubChem[1][2]
Description Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.PubChem[1][2]

Visualization of the Disposal Workflow

The following diagram illustrates the compliant pathway for this compound waste from its point of origin to its final disposition.

G cluster_lab Laboratory Environment cluster_disposal Disposal Chain A Waste Generation (Lab Bench / Fume Hood) B Segregated & Labeled Waste Container (Closed when not in use) A->B Immediate Collection C Hazardous Waste Accumulation Area (Secure & Ventilated) B->C Temporary Storage D EHS / Licensed Contractor Pickup & Transport C->D Scheduled Removal E Licensed Hazardous Waste Disposal Facility (e.g., Incineration) D->E Compliant Transport

Caption: Logical workflow for the proper disposal of this compound waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11469141, this compound. Available at: [Link]

  • U.S. Government Publishing Office. Code of Federal Regulations, Title 40, Part 261: Identification and Listing of Hazardous Waste. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • University of Tennessee Institute of Agriculture Safety Office. Hazardous Waste Guide. Available at: [Link]

  • Oakland University. Hazardous Waste - EHSO Manual 2023-2024. Available at: [Link]

  • University of Texas at Austin Environmental Health and Safety. Chemical Waste. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 142963, 3-Phenylcyclobutanone. Available at: [Link]

  • George Mason University. Table of Incompatible Chemicals. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenylcyclobutanone, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to work safely, thereby fostering a culture of confidence and trust in laboratory operations. This document is structured to provide a deep, causal understanding of the "why" behind each safety recommendation, moving beyond a simple checklist to a self-validating system of safe chemical handling.

Understanding the Hazard: A Risk-Based Approach

Before any laboratory procedure involving this compound commences, a thorough understanding of its inherent hazards is crucial. This aligns with the first principle of the RAMP framework for chemical safety: R ecognize the hazards.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[2][3]

  • Causes skin irritation (Skin corrosion/irritation)[2][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[2][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2][3]

These classifications necessitate a multi-faceted PPE strategy to protect against oral, dermal, ocular, and respiratory exposure.

Core PPE Requirements: Your First Line of Defense

The following table summarizes the essential PPE for handling this compound in a standard laboratory setting. The selection of each component is directly linked to the identified hazards.

PPE Component Specification Rationale for Use with this compound
Hand Protection Butyl Rubber GlovesProvides superior resistance to ketones and esters.[4][5][6] Nitrile gloves are generally not recommended for prolonged contact with ketones.[4][7]
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes and droplets that can cause serious eye irritation.[8][9][10][11] A face shield should be worn over goggles during procedures with a high risk of splashing.[8]
Body Protection Polyester/Cotton Blend Laboratory CoatProvides a barrier against minor spills and splashes, preventing skin contact and irritation.[12][13][14][15][16] Should be properly fastened with sleeves rolled down.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesRequired when working outside of a certified chemical fume hood or when engineering controls are insufficient to prevent inhalation of vapors, which may cause respiratory irritation.[1][2][17][18][19]

Detailed Protocols for PPE Selection, Use, and Maintenance

Hand Protection: A Deeper Dive into Glove Selection

The choice of glove material is critical when handling ketones like this compound. The molecular structure of ketones allows them to permeate many common glove materials.

Step-by-Step Glove Selection and Use Protocol:

  • Material Selection: Opt for butyl rubber gloves for extended contact.[4][5][6] For incidental contact, thicker nitrile gloves may be used, but they must be changed immediately upon any sign of contamination.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[20]

  • Inspection Before Use: Before donning gloves, visually inspect them for any signs of degradation, such as discoloration, punctures, or tears.

  • Proper Donning and Doffing: Ensure hands are clean and dry before putting on gloves. When removing gloves, do so without touching the outer contaminated surface with bare skin.

  • Immediate Replacement: If a glove is splashed with this compound, it must be removed and replaced immediately. Do not reuse disposable gloves.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Ensuring Clarity and Safety

As this compound is a serious eye irritant, robust eye protection is non-negotiable.

Protocol for Eye and Face Protection:

  • Goggle Requirement: At a minimum, chemical splash goggles that comply with the ANSI Z87.1 standard must be worn at all times in the laboratory where this compound is handled.[8][9][10][11]

  • Face Shield for High-Risk Procedures: For tasks with a significant risk of splashing, such as transferring large volumes or carrying out reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[8]

  • Contact Lenses: While OSHA permits the use of contact lenses with appropriate eye protection, it is crucial to be aware that they can trap chemicals against the eye.[11] In the event of a splash, remove contact lenses immediately while flushing the eyes.[21][22]

  • Maintenance: Clean protective eyewear regularly according to the manufacturer's instructions and store it in a manner that prevents scratching.[8]

Body Protection: The Role of the Laboratory Coat

A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.

Protocol for Laboratory Coat Usage:

  • Material and Fit: A lab coat made from a blend of polyester and cotton is suitable for general chemical work.[12][16] The coat should fit properly, be knee-length, and have long sleeves.[13]

  • Proper Wear: Always keep the lab coat fully buttoned or snapped.[13] Do not roll up the sleeves.

  • Dedicated Use: Do not wear lab coats outside of the laboratory, especially in areas where food and drink are consumed, to prevent the spread of contamination.

  • Laundering: Lab coats should be laundered regularly. If a significant spill occurs, the coat should be professionally decontaminated or disposed of as hazardous waste.[13]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Given that this compound may cause respiratory irritation, controlling vapor inhalation is essential.

Protocol for Respiratory Protection:

  • Primary Control: The primary method for controlling vapor exposure is to handle this compound within a properly functioning chemical fume hood.

  • Respirator Use: If work must be performed outside of a fume hood, or if there is a potential for exposure to exceed permissible limits, a NIOSH-approved respirator equipped with organic vapor cartridges is mandatory.[1][2][17][18][19]

  • Fit Testing and Maintenance: A respirator must be properly fit-tested to the individual user to ensure a protective seal. Cartridges should be replaced on a schedule determined by a workplace hazard assessment.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include procedures for handling spills and disposing of waste.

Spill Response Protocol

In the event of a spill, a swift and safe response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE outlined in this guide, including respiratory protection.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Waste Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.[23] Do not mix with other waste streams.

  • Container Management: Use a chemically compatible and leak-proof container.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[24]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[24][25][26]

Emergency Procedures: Immediate Actions for Exposure

Should an exposure occur despite all precautions, immediate and correct first aid is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22][27] Seek medical attention if irritation persists.[27][28]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[21][22] Remove contact lenses if present.[21][22] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[22][27] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[27]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Final Checks & Operations Start Start: Plan to handle This compound Hazards Recognize Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->Hazards FumeHood Work in a certified chemical fume hood? Hazards->FumeHood BasePPE Baseline PPE: - Chemical Splash Goggles (ANSI Z87.1) - Lab Coat (Polyester/Cotton Blend) - Butyl Rubber Gloves FumeHood->BasePPE Yes RespProtection Add NIOSH-approved Respirator with Organic Vapor Cartridges FumeHood->RespProtection No SOP Follow Standard Operating Procedures (SOPs) Proceed Proceed with work SOP->Proceed HighSplash High splash potential? BasePPE->HighSplash FaceShield Add Face Shield HighSplash->FaceShield Yes FinalCheck Final PPE Check: - Proper fit - No defects HighSplash->FinalCheck No FaceShield->FinalCheck RespProtection->BasePPE FinalCheck->Proceed

Caption: Decision workflow for PPE selection when handling this compound.

References

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  • UL Solutions. (n.d.). OSHA Rules for Eye and Face Protection Have Been Updated. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

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  • University of Texas at Dallas. (2024, March 11). Eye and Face Protection - The Facts. Retrieved from [Link]

  • SafetyCulture Marketplace. (2025, March 2). OSHA Safety Glasses Requirements: What You Need to Know. Retrieved from [Link]

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  • eSafety. (2025, March 10). Understanding OSHA's Requirements for Safety Glasses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

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  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

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  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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